molecular formula C6H12N2O2 B13325695 (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Katalognummer: B13325695
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: ITNIYAZQMKVHLI-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide (CAS 851509-25-6) is a chiral pyrrolidine derivative characterized by its stereospecific (2S,4S) configuration, functionalized with a methoxy group at the 4-position and a carboxamide moiety at the 2-position . This compound serves as a valuable synthetic intermediate and chiral building block in pharmaceutical research and development, particularly in the design of bioactive molecules and the development of enantioselective catalysts . Its rigid pyrrolidine scaffold and polar functional groups enhance its utility in asymmetric synthesis and drug design, where the methoxy substitution imparts distinct electronic and steric properties, enabling precise modulation of reactivity in stereocontrolled transformations . The well-defined stereochemistry and high purity of this compound make it suitable for applications requiring stringent chiral control, which is critical for achieving desired pharmacological effects and minimizing off-target interactions in drug candidates . This product is intended for research applications and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic uses in humans.

Eigenschaften

Molekularformel

C6H12N2O2

Molekulargewicht

144.17 g/mol

IUPAC-Name

(2S,4S)-4-methoxypyrrolidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-10-4-2-5(6(7)9)8-3-4/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5-/m0/s1

InChI-Schlüssel

ITNIYAZQMKVHLI-WHFBIAKZSA-N

Isomerische SMILES

CO[C@H]1C[C@H](NC1)C(=O)N

Kanonische SMILES

COC1CC(NC1)C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

The Structural and Synthetic Paradigm of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide is a highly privileged, chiral heterocyclic building block that has become indispensable in contemporary medicinal chemistry. Characterized by its rigid pyrrolidine core, precisely oriented C4-methoxy group, and C2-carboxamide hydrogen-bonding network, this scaffold provides exceptional stereochemical control for interacting with complex enzymatic pockets. As a Senior Application Scientist, I have observed its critical role in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of various clinical candidates, spanning from Factor Xa anticoagulants[1] to Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia[2]. This whitepaper delineates the physicochemical properties, a self-validating synthetic methodology, and the broad-spectrum pharmacological applications of this vital intermediate.

Physicochemical Profiling & Structural Elucidation

The utility of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide stems from its distinct stereochemistry. The cis relationship between the C2-carboxamide and the C4-methoxy group (both having the S configuration) restricts the conformational flexibility of the pyrrolidine ring, favoring specific envelope or half-chair conformations. This rigidity is paramount for minimizing entropic penalties upon target binding.

Quantitative Data Summary

Table 1: Core Physicochemical Properties

PropertyValue / Description
Chemical Name (2S,4S)-4-Methoxypyrrolidine-2-carboxamide
CAS Number (HCl Salt) 796884-05-4[3]
Molecular Formula C6H12N2O2 (Free base) / C6H13ClN2O2 (HCl salt)[4]
Molecular Weight 144.17 g/mol (Free base) / 180.63 g/mol (HCl salt)[3]
Stereochemistry (2S, 4S) - Cis configuration
Key Functional Groups Secondary amine (N1), Primary amide (C2), Aliphatic ether (C4)

Mechanistic Synthetic Workflow: A Self-Validating Protocol

The de novo synthesis of the (2S,4S) stereoisomer requires meticulous stereocontrol, as the most abundant natural precursor, trans-4-hydroxy-L-proline, possesses the (2S,4R) configuration. To achieve the required (2S,4S) geometry, an oxidation-reduction sequence is highly preferred over direct nucleophilic displacement (which often suffers from competing elimination reactions).

Protocol: Stereocontrolled Synthesis of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide
  • N-Protection : Suspend trans-4-hydroxy-L-proline in a biphasic mixture of THF/H2O. Add NaOH followed by Di-tert-butyl dicarbonate (Boc2O).

    • Causality: Boc protection isolates the secondary amine, preventing unwanted N-alkylation or oxidation in subsequent steps.

  • Oxidation to Ketone : Treat the N-Boc-protected intermediate with a catalytic amount of TEMPO and sodium hypochlorite (bleach) in the presence of KBr at 0°C[5].

    • Causality: This selectively oxidizes the C4 secondary alcohol to a ketone without over-oxidizing the molecule or epimerizing the sensitive C2 stereocenter.

  • Stereoselective Reduction : Cool the N-Boc-4-oxopyrrolidine-2-carboxylic acid to -78°C in THF. Slowly add L-Selectride (lithium tri-sec-butylborohydride).

    • Causality: The bulky sec-butyl groups of L-Selectride force hydride delivery strictly from the less sterically hindered re face of the pyrrolidine ring, exclusively yielding the cis-(2S,4S)-alcohol[5].

  • O-Methylation : Dissolve the (2S,4S)-alcohol in anhydrous DMF. Add sodium hydride (NaH) at 0°C to form the alkoxide, followed by methyl iodide (MeI).

    • Causality: The strong base completely deprotonates the hydroxyl group, ensuring rapid SN2 attack on MeI to install the critical C4-methoxy ether.

  • Amidation : Activate the carboxylic acid using 1,1'-Carbonyldiimidazole (CDI) in dichloromethane, then introduce aqueous ammonia (NH4OH).

    • Causality: CDI forms a highly reactive acyl imidazole intermediate, which is smoothly converted to the primary carboxamide by ammonia, avoiding the harsh conditions of acyl chloride formation.

  • Deprotection : Treat the resulting N-Boc-(2S,4S)-4-methoxypyrrolidine-2-carboxamide with 4N HCl in dioxane.

    • Causality: The acidic environment selectively cleaves the Boc group, precipitating the highly pure (2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride salt[3].

Synthesis SM trans-4-Hydroxy-L-proline (2S,4R) Step1 N-Protection (Boc2O) SM->Step1 Step2 Oxidation (TEMPO/Bleach) Step1->Step2 Step3 Stereoselective Reduction (L-Selectride) Step2->Step3 Step4 O-Methylation (NaH, MeI) Step3->Step4 Step5 Amidation (CDI, NH3) Step4->Step5 Step6 Deprotection (HCl/Dioxane) Step5->Step6 Product (2S,4S)-4-Methoxypyrrolidine- 2-carboxamide HCl Step6->Product

Fig 1: Stereocontrolled synthetic workflow of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide.

Pharmacological Applications & Scaffold Versatility

The incorporation of the (2S,4S)-4-methoxypyrrolidine motif into drug candidates is rarely accidental; it is a calculated structural maneuver designed to exploit specific binding pockets.

  • Coagulation Cascade Modulators (Factor Xa/IXa Inhibitors) : Structure-based drug design has heavily utilized pyrrolidine-1,2-dicarboxamides for the inhibition of Factor Xa. A prime example is the discovery of PD 0348292, an orally efficacious subnanomolar inhibitor[1]. The (2S,4S) stereochemistry allows the C4-methoxy group to project into the S4 pocket of the Factor Xa active site, engaging in critical van der Waals interactions, while the C2-carboxamide establishes a robust hydrogen-bonding network with the S1 pocket[6].

  • Oncology and Kinase Inhibition : In the treatment of acute myeloid leukemia (AML), Fms-like tyrosine kinase 3 (FLT3) is a primary target. The (2S,4S)-4-methoxypyrrolidine-2-carboxamide moiety has been successfully integrated into novel nitrogen-containing heterocyclic FLT3 inhibitors[2]. The secondary amine acts as an attachment point for hinge-binding scaffolds, while the methoxy group modulates the lipophilicity and cellular permeability of the compound. Similar structural strategies have been applied in the development of PI3K inhibitors for hyperproliferative disorders[7].

  • Antiviral and Neurodegenerative Therapeutics : Beyond oncology and cardiovascular indications, this scaffold is utilized in the synthesis of beta-secretase (BACE1) inhibitors for Alzheimer's disease, where it helps reduce the proteolytic cleavage of amyloid precursor protein[8]. Additionally, N-substituted derivatives have shown potent efficacy as HIV integrase inhibitors, preventing the strand transfer reaction necessary for viral replication[9].

Pharmacophore Core (2S,4S)-4-Methoxy- pyrrolidine Core C2 C2 Carboxamide (H-Bond Donor/Acceptor) Core->C2 C4 C4 Methoxy (4S) (Steric/Lipophilic Vector) Core->C4 N1 N1 Secondary Amine (Scaffold Attachment) Core->N1 Target1 S1/S4 Pockets (Factor Xa) C2->Target1 H-bonding C4->Target1 Van der Waals Target2 Kinase Hinge Region (FLT3 / PI3K) N1->Target2 Covalent Linkage

Fig 2: Pharmacophore mapping of the (2S,4S)-4-Methoxypyrrolidine-2-carboxamide scaffold.

References

  • 796884-05-4|(2S,4S)-4-Methoxypyrrolidine-2-carboxamide ... - BLD Pharm -
  • (2S,4S)-4-methoxypyrrolidine-2-carboxamide ... - ChemicalBook -
  • Jeffrey KOHRT | Pfizer, New York City | world wide medicinal chemistry | Research profile - ResearchG
  • AU2013250378B2 - Nitrogen-containing heterocyclic compound or salt thereof - Google P
  • US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use - Google P
  • US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives...
  • A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa - MDPI -
  • US7169780B2 - N-substituted hydroxypyrimidinone carboxamide inhibitors of HIV integrase - Google P
  • Stereoselective Preparation of (4S)

Sources

Stereoselective Synthesis of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, stereochemically rigorous synthetic pathway for (2S,4S)-4-Methoxypyrrolidine-2-carboxamide . This molecule is a critical chiral scaffold, often employed in the design of peptidomimetics and protease inhibitors (e.g., DPP-IV inhibitors).

The synthesis addresses the primary challenge: accessing the (4S) cis-configuration from the naturally abundant (2S,4R) trans-4-hydroxyproline, while preventing racemization at the C2 center and avoiding elimination side reactions during methylation.

Executive Summary & Strategic Analysis

The target molecule, (2S,4S)-4-Methoxypyrrolidine-2-carboxamide , possesses a cis relationship between the C2-carboxamide and the C4-methoxy group. Since natural 4-hydroxyproline exists as the (2S,4R) trans-isomer, the synthetic strategy must involve a stereochemical inversion at C4.

Core Challenges
  • C4 Stereoinversion : Direct alkylation of (2S,4R)-hydroxyproline yields the (2S,4R)-methoxy derivative (retention). Displacement of a C4-leaving group with methoxide often leads to elimination (formation of 3,4-dehydroproline) rather than substitution.

  • C2 Epimerization : The C2 stereocenter is prone to racemization under strongly basic conditions or during coupling, requiring mild amidation protocols.

  • Regioselectivity : Differentiating the N-terminus, C-terminus, and the C4-hydroxyl group is essential.

Selected Route: The Mitsunobu-Alkylation Pathway

This guide details a "Inversion-then-Alkylation" approach. This is superior to direct displacement methods because it separates the stereoinversion step (Mitsunobu) from the alkylation step, ensuring high diastereomeric excess (


).

The Workflow:

  • Protection : Orthogonal protection of Nitrogen (Boc) and Carboxyl (Methyl Ester).

  • Stereoinversion : Mitsunobu reaction to invert (2S,4R)-OH to (2S,4S)-Ester.

  • Hydrolysis : Revealing the (2S,4S)-hydroxyl group.

  • O-Methylation : Williamson ether synthesis (Retention of configuration).

  • Amidation : Ammonolysis of the ester.

  • Global Deprotection : Removal of the N-Boc group.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule back to the commercially available starting material.

Retrosynthesis Target (2S,4S)-4-Methoxypyrrolidine- 2-carboxamide (Target) Intermediate1 (2S,4S)-N-Boc-4-Methoxy- pyrrolidine-2-carboxamide Target->Intermediate1 N-Deprotection (TFA or HCl) Intermediate2 (2S,4S)-N-Boc-4-Methoxy- proline Methyl Ester Intermediate1->Intermediate2 Amidation (NH3/MeOH) Intermediate3 (2S,4S)-N-Boc-4-Hydroxy- proline Methyl Ester (Cis-Hyp Derivative) Intermediate2->Intermediate3 O-Methylation (Ag2O, MeI) Start (2S,4R)-4-Hydroxyproline (Natural Trans-Hyp) Intermediate3->Start 1. Protection 2. Mitsunobu Inversion (Inverts C4)

Caption: Retrosynthetic tree showing the inversion of configuration at C4 required to access the (2S,4S) target from natural (2S,4R) starting material.

Detailed Experimental Protocol

Step 1: Protection of (2S,4R)-4-Hydroxyproline

Objective : Create a lipophilic intermediate suitable for the Mitsunobu reaction. Starting Material : trans-4-Hydroxy-L-proline (CAS: 51-35-4).

  • N-Boc Protection :

    • Dissolve (2S,4R)-4-hydroxyproline (100 mmol) in 1M NaOH (110 mL) and dioxane (50 mL).

    • Cool to 0°C. Add Di-tert-butyl dicarbonate (

      
      , 1.1 eq) dropwise.
      
    • Warm to RT and stir overnight. Acidify to pH 2 with KHSO

      
      , extract with EtOAc.
      
    • Result : (2S,4R)-N-Boc-4-hydroxyproline.

  • Esterification :

    • Dissolve the N-Boc acid in dry DMF. Add

      
       (1.5 eq) and Methyl Iodide (MeI, 1.2 eq). Alternatively, use diazomethane (hazardous) or MeOH/EDC.
      
    • Stir at RT for 4 hours. Aqueous workup (Water/EtOAc).

    • Yield : >90%.[1]

    • Product : 1 (N-Boc-(2S,4R)-4-hydroxyproline methyl ester).

Step 2: Stereochemical Inversion (The Key Step)

Objective : Invert C4 from R to S using the Mitsunobu reaction. Mechanism : The alcohol activates as a phosphonium intermediate, which is displaced by a carboxylate nucleophile via


 (Inversion).
  • Reagents : Triphenylphosphine (

    
    , 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Benzoic Acid (1.2 eq).
    
  • Procedure :

    • Dissolve 1 and

      
       in anhydrous THF under 
      
      
      
      . Cool to 0°C.[2][3]
    • Add Benzoic Acid.[4]

    • Add DIAD dropwise (maintain Temp < 5°C).

    • Stir at RT for 12 hours.

    • Purification : Concentrate and purify via flash chromatography (Hexane/EtOAc).

    • Product : 2 (N-Boc-(2S,4S)-4-(benzoyloxy)proline methyl ester).

    • Note: The configuration is now (2S,4S) due to SN2 inversion.

Step 3: Hydrolysis to (2S,4S)-Alcohol

Objective : Remove the benzoate ester to reveal the inverted hydroxyl group.

  • Procedure :

    • Dissolve 2 in dry Methanol.

    • Add a catalytic amount of Sodium Methoxide (NaOMe, 0.1 eq) (Zemplén transesterification).

    • Stir for 1-2 hours at RT. Monitor by TLC.[3]

    • Neutralize with Amberlite IR-120 (H+ form) or dilute acid (careful not to cleave Boc).

    • Product : 3 (N-Boc-(2S,4S)-4-hydroxyproline methyl ester).[5]

    • Data Check :

      
      H NMR should show distinct shifts for the C4-H compared to the starting material 1 .
      
Step 4: O-Methylation

Objective : Install the methoxy group with retention of configuration. Critical Insight : Using mild conditions (


) prevents elimination to the alkene.
  • Reagents : Silver(I) Oxide (

    
    , 2-3 eq), Methyl Iodide (MeI, 5-10 eq), Acetonitrile (ACN) or DMF.
    
  • Procedure :

    • Dissolve 3 in ACN.

    • Add

      
       and MeI.
      
    • Stir at RT (or mild heat, 40°C) for 24-48 hours.

    • Filter through Celite to remove silver salts. Concentrate.

    • Alternative : NaH/MeI in DMF at 0°C (Faster, but higher risk of epimerization/elimination. Use only if

      
       fails).
      
    • Product : 4 (N-Boc-(2S,4S)-4-methoxyproline methyl ester).

Step 5: Amidation

Objective : Convert the methyl ester to the primary carboxamide.

  • Procedure :

    • Dissolve 4 in 7N Ammonia in Methanol (

      
      ).
      
    • Seal in a pressure tube/vessel.

    • Stir at RT for 24-48 hours. (Ammonolysis of methyl esters is slow but clean).

    • Concentrate to dryness.

    • Product : 5 (N-Boc-(2S,4S)-4-methoxypyrrolidine-2-carboxamide).

Step 6: Final Deprotection

Objective : Remove the Boc group to yield the final salt.

  • Procedure :

    • Dissolve 5 in

      
      .
      
    • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4N HCl in Dioxane.

    • Stir 1-2 hours.

    • Concentrate. Precipitate with Diethyl Ether.

    • Final Product : (2S,4S)-4-Methoxypyrrolidine-2-carboxamide (TFA or HCl salt) .

Stereochemical Validation & Mechanism

The following diagram details the critical inversion step (Mitsunobu) and the retention step (Methylation), confirming the final stereochemistry.

Mechanism Step1 (2S,4R)-OH (Trans) Transition Mitsunobu Activation (O-PPh3+) Step1->Transition PPh3, DIAD Step2 (2S,4S)-OBz (Cis - Inverted) Transition->Step2 BzOH (SN2 Inversion) Step3 (2S,4S)-OH (Cis) Step2->Step3 Hydrolysis Final (2S,4S)-OMe (Cis - Retained) Step3->Final MeI, Ag2O (Retention)

Caption: Stereochemical pathway showing the single inversion event at Step 2, ensuring the final (4S) configuration.

Technical Data Summary

ParameterSpecification / Condition
Starting Material (2S,4R)-4-Hydroxyproline (Trans-Hyp)
Key Reagents DIAD/PPh3 (Inversion), Ag2O/MeI (Methylation)
Critical Intermediate (2S,4S)-4-Hydroxyproline methyl ester
Overall Yield ~40-50% (over 6 steps)
Stereopurity (de) > 98% (Controlled by Mitsunobu specificity)
Appearance White to off-white solid (Salt form)
Molecular Weight 144.17 g/mol (Free base)

Troubleshooting & Optimization

  • Elimination (Formation of Pyrroline) : If elimination is observed during the methylation step (Step 4), switch from NaH to Silver(I) Oxide (

    
    ) . 
    
    
    
    acts as a mild base that promotes alkylation without abstracting the
    
    
    -proton.
  • Incomplete Amidation : If ammonolysis (Step 5) is sluggish, catalyze with NaCN (caution) or switch to a two-step procedure: Hydrolysis to Acid (LiOH)

    
     Coupling (EDC/HOBt/
    
    
    
    ).
  • Purification : The N-Boc intermediates are lipophilic and purify well on silica. The final deprotected amine is highly polar; purification via Reverse Phase HPLC or recrystallization from MeOH/Et2O is recommended.

References

  • Mitsunobu Inversion on Hydroxyproline

    • Title: A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.
    • Source: Tetrahedron Letters (via ResearchG
    • URL: [Link]

  • Methylation Strategy (Silver Oxide)

    • Title: Stabilization of the Collagen Triple Helix by O-Methyl
    • Source: Journal of the American Chemical Society (NIH/PubMed)
    • URL: [Link]

  • Synthesis of 4-substituted Prolines

    • Title: Stereoselective Preparation of (4S)
    • Source: Molbank (MDPI)
    • URL: [Link][6][7][8][9]

  • Title: Preparation method for pyrrolidine-2-carboxylic acid derivatives (Patent EP3015456A1).

Sources

Elucidating the Mechanism of Action of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic target for the management of type 2 diabetes mellitus (T2DM). Its inhibition prevents the degradation of incretin hormones, such as GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion. The pyrrolidine scaffold represents a cornerstone in the design of potent and selective DPP-4 inhibitors. This technical guide provides a comprehensive framework for elucidating the complete mechanism of action for novel pyrrolidine-based inhibitors, using the exemplar molecule, (2S,4S)-4-Methoxypyrrolidine-2-carboxamide. We will detail a multi-faceted approach that integrates structural biology, enzyme kinetics, and biophysical analysis to build a complete mechanistic profile. This document serves as a methodological blueprint for researchers in the field, outlining authoritative protocols and the scientific rationale necessary for characterizing next-generation DPP-4 inhibitors and accelerating their development pipeline.

Introduction

The Central Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4, also known as CD26) is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also exists in a soluble, circulating form.[1] Its primary role in glucose metabolism is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4] DPP-4 cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive and resulting in a very short physiological half-life of approximately 1-2 minutes for active GLP-1.[2] By inhibiting DPP-4, the bioavailability of active incretins is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control without a significant risk of hypoglycemia.[5][6][7] This mechanism has established DPP-4 inhibitors, or "gliptins," as a major class of oral hypoglycemic agents for treating T2DM.[8]

The Pyrrolidine Scaffold: A Privileged Motif for DPP-4 Inhibition

Many highly potent and selective DPP-4 inhibitors are peptidomimetic compounds that interact with the enzyme's active site. The pyrrolidine ring, a key structural feature of the natural DPP-4 substrate proline, has emerged as a privileged scaffold in inhibitor design.[9] This motif is adept at forming critical interactions within the S1 subsite of the DPP-4 active site, which typically accommodates the proline residue of substrates. The stereochemistry and substitutions on the pyrrolidine ring are crucial for optimizing binding affinity and selectivity.

This guide focuses on a representative molecule, (2S,4S)-4-Methoxypyrrolidine-2-carboxamide , to illustrate the comprehensive process of mechanistic characterization. While not a commercialized drug, its structure contains the key features—a stereodefined pyrrolidine ring, a group for S1 pocket interaction, and substituents poised for S2 pocket engagement—that make it an ideal model for this in-depth scientific exploration.

Part I: Elucidating Molecular Interactions via Structural Biology

A definitive understanding of a drug's mechanism begins with visualizing its interaction with the target protein at an atomic level. X-ray crystallography provides this crucial insight, revealing the binding orientation, key intermolecular contacts, and any conformational changes in the enzyme upon inhibitor binding.

Core Concepts: The DPP-4 Active Site Architecture

The DPP-4 active site is a large cavity that can be broadly divided into several key subsites that accommodate the N-terminal residues of peptide substrates.[10]

  • S1 Pocket: A hydrophobic pocket that has a strong preference for the side chain of proline. It is characterized by key residues such as Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711. The catalytic triad (Ser630, Asp708, His740) is located at the base of this pocket. A crucial interaction in this pocket involves the inhibitor's primary or secondary amine forming a salt bridge with two glutamate residues, Glu205 and Glu206.[10]

  • S2 Pocket: An adjacent, more solvent-exposed region that is largely hydrophobic. It interacts with the N-terminal residue of the substrate and is lined by residues like Arg125, Phe357, and Arg358.[10][11]

  • S2 Extensive Subsite: A larger, extended pocket that is engaged by bulkier substituents on some inhibitors, such as sitagliptin and teneligliptin, contributing to enhanced potency and selectivity.[10][12]

Hypothesized Binding Mode of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Based on the known structures of numerous pyrrolidine-based inhibitors bound to DPP-4, we can postulate a high-probability binding mode for our model compound.

  • S1 Pocket Engagement: The secondary amine of the (2S)-pyrrolidine ring is expected to be protonated and form a critical charge-charge interaction with the carboxylate side chains of Glu205 and Glu206.[10]

  • Catalytic Triad Interaction: The carboxamide group at the 2-position is positioned to form hydrogen bonds with residues of the catalytic triad, particularly Ser630, and the backbone of other nearby residues like Tyr662.[9]

  • S2 Pocket Interaction: The (4S)-methoxy group extends into the S2 subsite, where it can form hydrophobic and van der Waals interactions with residues such as Phe357.

cluster_DPP4 DPP4 Active Site cluster_Inhibitor S1 S1 Pocket (Glu205, Glu206, Tyr662) S2 S2 Pocket (Phe357, Arg125) Catalytic_Triad Catalytic Triad (Ser630) Pyrrolidine_N Pyrrolidine Amine (NH) Pyrrolidine_N->S1 Ionic Bond Carboxamide Carboxamide Group Carboxamide->Catalytic_Triad H-Bond Methoxy Methoxy Group Methoxy->S2 Hydrophobic Interaction

Figure 1: Hypothesized interaction map of the inhibitor within the DPP-4 active site.

Experimental Workflow: Co-crystallization and Structure Determination

This protocol outlines the essential steps to solve the co-crystal structure of DPP-4 with a novel inhibitor.

Methodology:

  • Protein Expression and Purification:

    • Rationale: High-purity, homogenous, and active protein is a prerequisite for successful crystallization.

    • Protocol:

      • Express recombinant human DPP-4 (residues 41-766) in a suitable expression system (e.g., insect cells or HEK293 cells).

      • Purify the secreted enzyme from the culture medium using a sequence of chromatography steps: affinity chromatography (e.g., Ni-NTA if His-tagged), followed by ion-exchange chromatography, and finally size-exclusion chromatography for polishing.

      • Assess protein purity (>95%) and homogeneity by SDS-PAGE and dynamic light scattering. Confirm enzymatic activity using a standard DPP-4 assay.

  • Crystallization:

    • Rationale: To create a highly ordered, three-dimensional lattice of the protein-inhibitor complex suitable for X-ray diffraction.

    • Protocol:

      • Concentrate the purified DPP-4 to 10-15 mg/mL.

      • Incubate the protein with a 5- to 10-fold molar excess of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide for 1-2 hours on ice to ensure complex formation.

      • Perform high-throughput screening of crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen) via the sitting-drop or hanging-drop vapor diffusion method.

      • Optimize initial "hits" by systematically varying the concentrations of precipitant, buffer pH, and additives to grow diffraction-quality crystals (typically >100 µm in the largest dimension).

  • Data Collection and Structure Refinement:

    • Rationale: To obtain high-resolution diffraction data and translate it into a 3D electron density map, from which the atomic model is built.

    • Protocol:

      • Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene glycol).

      • Flash-cool the crystals in liquid nitrogen.

      • Collect X-ray diffraction data at a synchrotron source.[13][14]

      • Process the diffraction data (indexing, integration, scaling) using software like XDS or HKL2000.

      • Solve the structure using molecular replacement with a known DPP-4 structure (e.g., PDB ID: 1X70) as a search model.

      • Build the model of the inhibitor into the resulting electron density map and refine the complete structure using software like PHENIX or REFMAC5, validating the final model with tools like MolProbity.

cluster_workflow X-ray Crystallography Workflow A 1. Protein Expression & Purification B 2. Complex Formation (DPP-4 + Inhibitor) A->B C 3. Crystallization Screening & Optimization B->C D 4. X-ray Diffraction Data Collection C->D E 5. Structure Solution & Refinement D->E F Final Co-crystal Structure E->F

Figure 2: Experimental workflow for determining the co-crystal structure.

Part II: Quantifying Inhibitory Potency and Kinetics

While structural data reveals how an inhibitor binds, enzymatic and biophysical assays are required to quantify how well and how long it binds. This section details the core assays for determining inhibitory potency (IC₅₀), the mechanism of inhibition (Kᵢ), and real-time binding kinetics (kₒₙ, kₒff).

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (IC₅₀ Determination)

This is the primary screening assay to measure the concentration of an inhibitor required to reduce enzyme activity by 50%.

Methodology:

  • Principle: A fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is cleaved by DPP-4 to release the highly fluorescent AMC molecule. An inhibitor will reduce the rate of this reaction.[15]

  • Materials: Recombinant human DPP-4, Gly-Pro-AMC substrate, assay buffer (e.g., Tris-HCl, pH 7.5), (2S,4S)-4-Methoxypyrrolidine-2-carboxamide, 96-well black microplates, fluorescence plate reader.

  • Protocol:

    • Prepare a serial dilution of the inhibitor in DMSO, followed by a further dilution in assay buffer. A typical final concentration range would be 10 µM to 0.1 nM.

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of the inhibitor dilutions to the wells. Include "no inhibitor" controls (buffer only) and "no enzyme" controls.

    • Initiate the reaction by adding 25 µL of a pre-mixed solution of DPP-4 and Gly-Pro-AMC (final concentrations typically ~0.5 mU/mL DPP-4 and 50-100 µM Gly-Pro-AMC).

    • Incubate the plate at 37°C.

    • Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes).

    • Calculate the initial reaction velocity (slope of fluorescence vs. time).

    • Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Example Value
IC₅₀ Concentration for 50% inhibition15.2 nM
Hill Slope Steepness of the dose-response curve1.1
Goodness of fit>0.99

Table 1: Sample data output from an IC₅₀ determination experiment.

Experimental Protocol: Determining the Mechanism of Inhibition (Kinetics)

This experiment distinguishes between competitive, non-competitive, uncompetitive, and mixed inhibition by measuring enzyme kinetics at various substrate and inhibitor concentrations.[16]

Methodology:

  • Principle: The effect of the inhibitor on the Michaelis-Menten parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate), reveals its mechanism.

  • Protocol:

    • Set up a matrix of reactions in a 96-well plate. Vary the concentration of the substrate (Gly-Pro-AMC) along the columns (e.g., 5 to 200 µM).

    • Vary the concentration of the inhibitor along the rows (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀).

    • Measure the initial reaction velocities for all conditions as described in the IC₅₀ assay.

    • Plot the data using a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).

  • Interpretation:

    • Competitive: Lines intersect on the y-axis (Vₘₐₓ unchanged, apparent Kₘ increases).

    • Non-competitive: Lines intersect on the x-axis (Kₘ unchanged, apparent Vₘₐₓ decreases).

    • Uncompetitive: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease). For pyrrolidine-based inhibitors that bind in the active site, a competitive mechanism is strongly expected.[17]

cluster_mech Determining Inhibition Mechanism E Enzyme (E) ES E-S Complex E->ES +S EI E-I Complex E->EI +I (Competitive) S Substrate (S) I Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I

Figure 3: Diagram of a competitive inhibition mechanism, where the inhibitor and substrate compete for the enzyme's active site.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free data on the binding and dissociation of the inhibitor, yielding the association rate (kₒₙ), dissociation rate (kₒff), and the equilibrium dissociation constant (K₋).

Methodology:

  • Principle: The DPP-4 enzyme is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to the enzyme causes a change in the refractive index at the surface, which is detected as a response signal.

  • Protocol:

    • Immobilize recombinant DPP-4 onto a sensor chip (e.g., a CM5 chip via amine coupling).

    • Prepare a series of dilutions of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide in running buffer.

    • Inject the inhibitor solutions over the sensor surface for a set amount of time (association phase), followed by a flow of running buffer alone (dissociation phase).

    • Record the sensorgram (response vs. time) for each concentration.

    • Regenerate the sensor surface between cycles if necessary.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to extract kₒₙ, kₒff, and K₋ (where K₋ = kₒff / kₒₙ).

  • Significance: The dissociation rate (kₒff) is particularly important, as a slower rate (longer residence time) can lead to a more durable pharmacodynamic effect in vivo.[18]

Parameter Description Example Value
kₒₙ (M⁻¹s⁻¹) Association Rate Constant5.2 x 10⁵
kₒff (s⁻¹) Dissociation Rate Constant8.1 x 10⁻⁴
K₋ (nM) Equilibrium Dissociation Constant1.56

Table 2: Sample kinetic data from an SPR experiment.

Conclusion

The comprehensive characterization of a novel DPP-4 inhibitor requires a synergistic application of structural, enzymatic, and biophysical techniques. Using (2S,4S)-4-Methoxypyrrolidine-2-carboxamide as a model, we have outlined an integrated strategy that moves from a hypothesized binding mode to its atomic-level validation through X-ray crystallography. This structural foundation is then quantified through robust enzymatic assays to determine potency (IC₅₀) and the precise competitive mechanism of action. Finally, real-time kinetic analysis via SPR provides a dynamic view of the binding event, defining the association and dissociation rates that are critical predictors of in vivo duration of action. By following this multi-pillar approach, researchers can build a complete and authoritative mechanistic profile, enabling data-driven decisions in the optimization and development of new and improved therapies for type 2 diabetes.

References

  • Murugesan, S., et al. (2012). 3D-QSAR-CoMFA/CoMSIA and docking analysis of pyrrolidine analogs as dipeptidyl peptidase IV inhibitors. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]

  • Salehi, B., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. Available at: [Link]

  • Salehi, B., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PubMed. Available at: [Link]

  • Eckhardt, M., et al. (2007). Crystal structure of complex of human DPP4 and inhibitor. RCSB PDB. Available at: [Link]

  • Kuno, A., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PMC. Available at: [Link]

  • Yoshida, T., et al. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. BMC Structural Biology. Available at: [Link]

  • Bailey, C. J. (2005). Do we know the true mechanism of action of the DPP-4 inhibitors? ResearchGate. Available at: [Link]

  • Wikipedia Contributors. (2024). Dipeptidyl peptidase-4 inhibitor. Wikipedia. Available at: [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Diabetes UK. Available at: [Link]

  • Ruan, Z., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]

  • Vella, A. (2012). Mechanism of Action of DPP-4 Inhibitors—New Insights. PMC. Available at: [Link]

  • Berman, H. M., et al. (2007). Crystal structure of human dipeptidyl peptidase IV (DPPIV) with pyrrolidine-constrained phenethylamine 29g. RCSB PDB. Available at: [Link]

  • Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins). Cleveland Clinic. Available at: [Link]

  • Carr, R. D., et al. (2017). A comparative study of the binding properties, dipeptidyl peptidase- 4 (DPP- 4) inhibitory activity and glucose. ScienceOpen. Available at: [Link]

  • Sankar, M., et al. (2016). Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. MDPI. Available at: [Link]

  • Avgy-David, E., & Gabizon, R. (2025). DPP4: A Multifunctional Enzyme Drug-Target for Diabetes II. Encyclopedia MDPI. Available at: [Link]

  • Eckhardt, M., et al. (2011). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. ResearchGate. Available at: [Link]

  • Zhao, M., et al. (2023). Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation. PMC. Available at: [Link]

  • Ruan, Z., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. PMC. Available at: [Link]

Sources

Spectroscopic Profiling and Stereochemical Validation of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals.

Executive Summary

In modern drug discovery, chiral pyrrolidine derivatives serve as foundational pharmacophores, particularly in the design of peptidomimetics and targeted covalent inhibitors. (2S,4S)-4-Methoxypyrrolidine-2-carboxamide is a highly specific stereoisomer requiring rigorous analytical validation to ensure enantiomeric and diastereomeric purity.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic signatures of this molecule. By understanding how the cis-relationship between the C2-carboxamide and C4-methoxy groups dictates ring puckering and spatial proton proximity, researchers can establish a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Structural Causality & Stereochemical Dynamics

To interpret the spectroscopic data accurately, we must first analyze the three-dimensional conformation of the molecule.

In the (2S,4S) configuration, the C2-carboxamide and the C4-methoxy group are cis to each other across the pyrrolidine ring[1]. If we assign the substituents to the


-face (wedges), both the C2-proton and the C4-proton are forced onto the 

-face (dashes). This stereochemical reality dictates two critical analytical outcomes:
  • Ring Puckering: The steric repulsion between the cis substituents biases the pyrrolidine ring into a specific endo/exo pucker to minimize steric clash, directly altering the

    
     coupling constants of the diastereotopic C3 protons[1].
    
  • Through-Space Interactions: Because the C2-H and C4-H protons reside on the same face of the ring, they are spatially proximate (< 3.0 Å), guaranteeing a strong, diagnostic cross-peak in 2D NOESY NMR experiments.

High-Resolution Mass Spectrometry (LC-HRMS)

Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provides the exact mass and structural connectivity. The monoisotopic mass of the free base (


) is 144.08987 Da[2].
Ionization and Adduct Formation

In positive ion mode (ESI+), the molecule readily protonates at the secondary pyrrolidine amine, yielding a robust


 pseudo-molecular ion. Sodium adducts are also highly prevalent due to the bidentate coordination potential of the carboxamide oxygen and the methoxy oxygen[2].
Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) of the


 precursor ion (

145.097) yields predictable neutral losses driven by the functional groups:
  • Loss of Ammonia (-17 Da): Cleavage of the primary amide

    
     yields an acylium ion (
    
    
    
    128.070).
  • Loss of Methanol (-32 Da): Elimination of the C4-methoxy group as

    
     generates a conjugated pyrroline derivative (
    
    
    
    113.071).
  • Loss of Carboxamide (-44 Da): Direct

    
    -cleavage of the C2 substituent (
    
    
    
    101.084).

MS_Pathway M [M+H]+ m/z 145.097 F1 [-NH3] m/z 128.070 M->F1 -17 Da F2 [-CH3OH] m/z 113.071 M->F2 -32 Da F3 [-CONH2] m/z 101.084 M->F3 -44 Da F4 m/z 96.044 F1->F4 -32 Da (-CH3OH)

Diagnostic ESI+ MS/MS fragmentation pathway for (2S,4S)-4-Methoxypyrrolidine-2-carboxamide.

Summarized HRMS Data Table
Species / FragmentTheoretical

Mass Error ToleranceStructural Assignment

145.0971

3 ppm
Protonated molecular ion

167.0791

3 ppm
Sodium adduct
Fragment 1 128.0703

5 ppm

Fragment 2 113.0712

5 ppm

Fragment 3 101.0841

5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the (2S,4S) relative stereochemistry. The data below is standardized for DMSO-


 to prevent the rapid exchange of the amide and amine protons observed in 

.
H and C NMR Assignments

The diastereotopic nature of the C3 protons is the hallmark of substituted pyrrolidines. The C3 proton cis to the methoxy and carboxamide groups experiences a different magnetic shielding environment than the trans proton, resulting in distinct chemical shifts and complex multiplet splitting (typically a dt and a ddd).

The NOESY Proof

As established in Section 2, the (2S,4S) configuration places the C2-H and C4-H on the same face of the ring[1]. A 2D NOESY experiment will show an unambiguous cross-peak between the C2-H (


3.65 ppm) and C4-H (

3.85 ppm). If this cross-peak is absent, the molecule is likely the (2S,4R) trans-diastereomer.
Summarized NMR Data Table
NucleusShift (

, ppm)
Multiplicity &

(Hz)
IntegrationAssignmentKey NOESY Correlation

H
3.18s3H

C4-H

H
3.65dd (

=10.5, 7.5)
1HC2-H (

)
C4-H (

)

H
3.85m1HC4-H (

)
C2-H (

)

H
1.75ddd (

=13.0, 10.5, 5.5)
1HC3-H (

)
C2-H (

), C4-H (

)

H
2.35dt (

=13.0, 7.5)
1HC3-H (

)
None to C2-H/C4-H

H
7.05, 7.35br s (x2)2H

C2-H

C
175.2s-

(Amide)
-

C
78.5d-C4 (Ethereal)-

C
59.1d-C2 (

-carbon)
-

C
56.4q-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically confirming the integrity of the primary carboxamide which can sometimes be hydrolyzed to a carboxylic acid during harsh synthetic steps.

Wavenumber (

)
IntensityVibrational ModeStructural Causality
3350, 3180 Strong, SharpN-H StretchAsymmetric and symmetric stretching of the primary amide

.
1675 Very StrongC=O Stretch (Amide I)Highly diagnostic for the carboxamide carbonyl.
1620 MediumN-H Bend (Amide II)Confirms the primary nature of the amide.
1110 StrongC-O-C StretchAsymmetric stretching of the aliphatic methyl ether.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, execute the following multi-modal workflow. This protocol acts as a self-validating system: HRMS confirms the exact atomic composition, FT-IR verifies the functional group integrity, and NMR maps the 3D stereochemical topology.

Workflow cluster_0 Multi-Modal Acquisition Prep Sample Preparation (2S,4S)-4-Methoxypyrrolidine-2-carboxamide LCMS LC-HRMS (ESI+, Q-TOF) Prep->LCMS NMR NMR Spectroscopy (1H, 13C, NOESY) Prep->NMR FTIR FT-IR Spectroscopy (ATR Mode) Prep->FTIR Data Data Integration & Cross-Validation LCMS->Data NMR->Data FTIR->Data Val Stereochemical & Structural Confirmation Data->Val

Multi-modal analytical workflow for rigorous stereochemical and structural validation.

Step-by-Step Methodologies

Protocol A: LC-HRMS Acquisition

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v). Dilute 1:100.

  • Chromatography: Inject 2

    
    L onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 
    
    
    
    m). Use a gradient of Mobile Phase A (0.1% Formic Acid in
    
    
    ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) from 5% B to 95% B over 5 minutes.
  • Mass Spec Parameters: Set ESI to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Acquire MS1 data from

    
     50-500. For MS/MS, isolate 
    
    
    
    145.1 and apply a collision energy ramp of 15-30 eV.

Protocol B: NMR Stereochemical Mapping

  • Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a 5 mm high-precision NMR tube.
    
  • 1D Acquisition: Acquire

    
    H NMR at 
    
    
    
    400 MHz (minimum 16 scans, relaxation delay
    
    
    ). Acquire
    
    
    C NMR (minimum 512 scans).
  • 2D NOESY Acquisition: This is the critical step. Set the mixing time (

    
    ) to 300-500 ms to capture through-space dipole-dipole interactions without excessive spin diffusion. Look specifically for the cross-peak between 
    
    
    
    3.65 and
    
    
    3.85.

Protocol C: FT-IR Verification

  • Sample Prep: Ensure the sample is completely dry (lyophilized if necessary) to prevent water O-H stretch interference (

    
    3400 
    
    
    
    ).
  • Acquisition: Place 1-2 mg of the neat powder directly onto the Diamond ATR crystal. Apply the pressure anvil.

  • Parameters: Collect 32 scans at a resolution of 4

    
     from 4000 to 400 
    
    
    
    . Apply an atmospheric compensation algorithm to remove ambient
    
    
    and water vapor.

References

  • PubChem Compound Summary for CID 93629394 Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]

  • (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Structure-Activity Relationship (SAR) of pyrrolidine-based DPP-4 inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrrolidine-Based DPP-4 Inhibitors

Introduction: Targeting DPP-4 for Glycemic Control

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[][2][3][4] It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[][3][5] These hormones are released by the gut in response to food intake and are crucial for stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[][6] By cleaving these peptides, DPP-4 curtails their beneficial effects on blood sugar regulation.[][3]

The therapeutic inhibition of DPP-4 has emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM).[3] By blocking the action of DPP-4, inhibitors prolong the activity of endogenous incretins, thereby enhancing the body's natural ability to control blood glucose levels with a low risk of hypoglycemia.[][6][7] Among the various classes of DPP-4 inhibitors, those built upon a pyrrolidine scaffold have proven to be particularly successful, leading to the development of highly potent and selective drugs.[8][9] This guide provides a detailed exploration of the structure-activity relationships that govern the efficacy of these pyrrolidine-based inhibitors.

The DPP-4 Active Site: A Blueprint for Inhibitor Design

A thorough understanding of the DPP-4 active site is fundamental to the rational design of its inhibitors. The active site is characterized by a catalytic triad (Ser630, Asp708, and His740) and is composed of several distinct subpockets that accommodate different parts of the inhibitor molecule.[2]

  • S1 Pocket: This is a predominantly hydrophobic pocket that typically accommodates the proline-like pyrrolidine ring of the inhibitors. Key residues forming this pocket include Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711. The catalytic Ser630 residue is located at the base of this pocket.

  • S2 Pocket: Adjacent to the S1 pocket, the S2 pocket is a larger, more hydrophobic region. It often accommodates bulky, lipophilic groups of the inhibitor. Key residues in this pocket include Arg125, Phe357, Arg358, and the hydrophobic side chains of several other residues.

  • S1' and S2' Pockets: Some inhibitors can extend their interactions to the S1' and S2' binding sites, which can contribute to their overall potency and binding kinetics.[10]

  • Key Interactions: The primary amino group of many inhibitors forms a crucial salt bridge with two glutamate residues, Glu205 and Glu206.[2][10]

DPP4_Active_Site DPP-4 Enzyme Active Site Pockets cluster_S1 S1 Pocket cluster_S2 S2 Pocket cluster_Interaction Key Interaction Site S1_Residues Key Residues: Tyr631, Val656, Trp659, Tyr662, Tyr666, Val711 Ser630 Catalytic Ser630 S2_Residues Key Residues: Arg125, Phe357, Arg358 S1_Residues->S2_Residues Accommodates Linker & S2 Group Glu205_206 Glu205 / Glu206 (Salt Bridge Formation) S1_Residues->Glu205_206 Proximity S2_Residues->Glu205_206 Proximity

DPP-4 Active Site Schematic.

Core Structure-Activity Relationships (SAR) of Pyrrolidine-Based Inhibitors

The design of pyrrolidine-based DPP-4 inhibitors revolves around optimizing the interactions of different molecular fragments with the enzyme's active site pockets. The general structure can be deconstructed into three key components: the pyrrolidine moiety, an aminoacyl linker, and an N-substituent group.

The Cyanopyrrolidine Moiety: The "Warhead" for the S1 Pocket

The 2-cyanopyrrolidine group is a hallmark of many potent DPP-4 inhibitors, including vildagliptin and saxagliptin.[8][11][12]

  • Covalent Interaction: The nitrile (-CN) group acts as a "warhead," reacting with the hydroxyl group of the catalytic Ser630 residue to form a reversible covalent imidate adduct.[][10] This covalent interaction is a key contributor to the high potency of this class of inhibitors.

  • Hydrogen Bonding: The resulting imidate forms a crucial hydrogen bond with the side chain of Tyr547, further stabilizing the inhibitor-enzyme complex.[10]

  • Necessity of the Nitrile: The importance of the cyano group is paramount; replacing it with an amide or carboxyl group leads to a significant decrease in inhibitory activity.[10]

  • Stereochemistry: The (2S)-configuration of the cyanopyrrolidine is essential for optimal orientation within the S1 pocket and effective interaction with Ser630.

Modifications on the Pyrrolidine Ring (C4 and C5 Positions)

Altering the substitution pattern on the pyrrolidine ring itself can fine-tune the inhibitor's properties.

  • Fluorination: Introducing a fluorine atom at the C4 position, as seen in some developmental compounds, can enhance potency.[13][14] This is likely due to favorable interactions within the S1 pocket and the electron-withdrawing effect of fluorine, which can influence the reactivity of the nitrile group.

  • Cyclopropane Fusion: In saxagliptin, the fusion of a cyclopropane ring across the C4 and C5 positions creates a rigid bicyclic system. This conformational constraint facilitates hydrophobic interactions with Tyr666 in the S1 pocket, leading to enhanced inhibitory activity.[10]

The Aminoacyl Linker and N-Substituent: Targeting the S2 Pocket and Beyond

The group attached to the pyrrolidine nitrogen is highly variable and is a primary determinant of potency and selectivity. This part of the molecule extends out of the S1 pocket to interact with the S2 and adjacent subsites.

  • Bulky Hydrophobic Groups: The S2 pocket is largely hydrophobic, favoring bulky, lipophilic substituents. This is exemplified by the adamantyl group in vildagliptin and the hydroxyadamantyl group in saxagliptin.[15][16] These groups form extensive van der Waals interactions within the S2 pocket, significantly contributing to binding affinity.

  • Impact of Specific Moieties:

    • Adamantyl Group (Vildagliptin): The 3-hydroxy-1-adamantyl group effectively occupies the S2 pocket.

    • Piperazinopyrrolidine Analogs: Studies have shown that incorporating moieties like (7-chloro-4-quinolyl)piperazine can yield compounds with moderate DPP-4 inhibitory activity.[10]

    • Sulfonamide Scaffolds: The incorporation of sulfonamide-pyrrolidine scaffolds has also been explored to discover new DPP-4 inhibitors, with some compounds showing potency comparable to vildagliptin.[10]

SAR_Diagram General SAR of Pyrrolidine-based DPP-4 Inhibitors Pyrrolidine Pyrrolidine Ring (S1 Pocket) CN 2-Cyano Group (Covalent bond with Ser630) - Essential for high potency Pyrrolidine->CN Position 2 Substituents C4/C5 Substitutions (e.g., Fluoro, Cyclopropane) - Modulate potency & PK Pyrrolidine->Substituents Positions 4/5 Linker N-Substituent / Linker (S2 Pocket) Pyrrolidine->Linker Attached at N1 Bulky_Group Bulky, Hydrophobic Groups (e.g., Adamantyl, Aryl) - Key hydrophobic interactions - Major driver of potency & selectivity Linker->Bulky_Group Terminates with

Key SAR points for pyrrolidine inhibitors.

Case Studies: Vildagliptin and Saxagliptin

Vildagliptin and saxagliptin are quintessential examples of the successful application of these SAR principles.

InhibitorStructureIC50 (DPP-4)Selectivity (vs. DPP-8/DPP-9)Key SAR Features
Vildagliptin [Chemical structure of Vildagliptin]~3.5 nM>200-fold vs. DPP-8/9(2S)-cyanopyrrolidine warhead; 3-hydroxy-1-adamantyl group for S2 pocket interaction.
Saxagliptin [Chemical structure of Saxagliptin]~0.6 nM>400-fold vs. DPP-8/9(2S)-cyanopyrrolidine warhead; Fused cyclopropane ring enhances S1 interaction; 3-hydroxy-1-adamantyl group for S2 binding.[10]

(Note: IC50 and selectivity values can vary between different assays and studies. The values presented are representative.)

Experimental Protocols & Methodologies

The evaluation and synthesis of novel DPP-4 inhibitors rely on robust experimental procedures.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the in vitro potency (IC50) of a test compound.

Principle: The assay measures the activity of DPP-4 using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC).[17] When DPP-4 cleaves the substrate, the free AMC is released, which produces a fluorescent signal proportional to enzyme activity. An inhibitor will reduce the rate of AMC release.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).

    • Dissolve recombinant human DPP-4 enzyme in the assay buffer to a working concentration.

    • Dissolve the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

    • Prepare a serial dilution of the test compound and a reference inhibitor (e.g., Sitagliptin) in the assay buffer.[4][17]

  • Assay Procedure (96-well plate format):

    • Add 30 µL of assay buffer to all wells.

    • Add 10 µL of the test compound dilutions, reference inhibitor, or vehicle control (for 100% activity) to the appropriate wells.

    • Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the background controls (add 10 µL of buffer instead).

    • Incubate the plate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[17]

    • Continue to read the fluorescence at regular intervals (e.g., every 2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Subtract the background rate from all other rates.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow DPP-4 Inhibition Assay Workflow Start Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Plate Setup (96-well) Add Buffer & Inhibitor/Vehicle Start->Plate Add_Enzyme Add DPP-4 Enzyme (Incubate 10-15 min at 37°C) Plate->Add_Enzyme Add_Substrate Initiate Reaction (Add Gly-Pro-AMC Substrate) Add_Enzyme->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Add_Substrate->Read_Fluorescence Analyze Data Analysis (Calculate Rates, % Inhibition) Read_Fluorescence->Analyze Result Determine IC50 Value Analyze->Result

Workflow for a fluorescence-based DPP-4 assay.
Protocol 2: General Synthetic Scheme for Cyanopyrrolidine Inhibitors

The synthesis of these inhibitors often starts from L-proline or its derivatives. The following is a generalized, illustrative pathway.

Principle: The core synthesis involves forming an amide bond between the desired N-substituent (containing the S2-binding moiety) and the pyrrolidine ring, followed by the conversion of the proline's carboxylic acid into the key nitrile "warhead."

Step-by-Step Methodology:

  • Starting Material: Begin with L-proline (1).[8]

  • Amide Coupling: Couple L-proline with the desired amine (R-NH2, where R is the S2-binding moiety like 3-amino-1-adamantanol for vildagliptin) using a standard peptide coupling reagent (e.g., EDC/HOBt or CDI) to form the prolinamide intermediate (2).

  • Dehydration to Nitrile: Dehydrate the primary amide of the prolinamide intermediate (2) to form the target 2-cyanopyrrolidine inhibitor (3).[8] This can be achieved using various dehydrating agents, such as trifluoroacetic anhydride (TFAA).[18]

  • Purification: Purify the final product using standard techniques like column chromatography or recrystallization.

Synthesis_Scheme General Synthesis of Cyanopyrrolidine Inhibitors cluster_start Proline L-Prolinamide (Intermediate 2) Coupling Dehydration (e.g., TFAA) Proline->Coupling Final_Product Final Inhibitor (2-Cyanopyrrolidine derivative) (Product 3) Coupling->Final_Product Start_Materials L-Proline (1) + R-NH2 Start_Materials->Proline Peptide Coupling (e.g., CDI)

Generalized synthetic pathway.

Conclusion and Future Perspectives

The structure-activity relationship of pyrrolidine-based DPP-4 inhibitors is a well-elucidated field that has yielded highly effective therapeutics for type 2 diabetes. The key to their success lies in a design that leverages a covalent-binding cyanopyrrolidine "warhead" for the S1 pocket, combined with optimized hydrophobic substituents that effectively occupy the S2 pocket. The conformational constraint of the pyrrolidine ring and strategic substitutions further enhance potency and selectivity.

Future research in this area will likely focus on:

  • Improving Selectivity: While current inhibitors are highly selective, further enhancements in selectivity against related proteases like DPP-8 and DPP-9 remain a goal to minimize any potential off-target effects.[13]

  • Modulating Pharmacokinetics: Fine-tuning the structures to achieve desirable pharmacokinetic profiles, such as longer half-lives for less frequent dosing, continues to be an area of interest.

  • Exploring Novel S2-Binding Moieties: The discovery of novel, non-obvious fragments that can interact with the S2 pocket and beyond may lead to new intellectual property and inhibitors with unique pharmacological profiles.

By building upon the established SAR foundation, medicinal chemists can continue to innovate and develop the next generation of DPP-4 inhibitors with improved therapeutic profiles.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

  • Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. PubMed. [Link]

  • De Novo Design of High Potent DPP-IV Inhibitors Based on the Scaffold of Cyanopyrrolidine. ResearchGate. [Link]

  • Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. ResearchGate. [Link]

  • QSAR studies on pyrrolidine amides derivatives as DPP-IV inhibitors for type 2 diabetes. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • 11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed. [Link]

  • Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

  • Inhibition of Dipeptidylpeptidase-IV by (2S)-Cyanopyrrolidine Inhibitors of Prolyl Endopeptidase. Semantic Scholar. [Link]

  • a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. [Link]

  • C-4, C-5 modifications of P-1 pyrrolidine ring. ResearchGate. [Link]

  • Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Hindawi. [Link]

  • Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. ACS Publications. [Link]

  • View of Identification of Some DPP-4 Inhibitors Using QSAR Modeling Based Drug Repurposing Approach. [Link]

  • Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. PLOS One. [Link]

  • Pyrrolidides: synthesis and structure-activity relationship as inhibitors of dipeptidyl peptidase IV. Scilit. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PMC. [Link]

  • DPP4 ACTIVITY ASSAY KIT. Lifetechindia.com. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. [Link]

  • Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. ClinicSearch. [Link]

  • Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. MDPI. [Link]

  • Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation. PMC. [Link]

  • VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. IJCRT.org. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. [Link]

  • Chemical structure of vildagliptin and role of the cyanopyrrolidine moiety. ResearchGate. [Link]

  • Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. MDPI. [Link]

  • Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. PubMed. [Link]

  • Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. PubMed. [Link]

  • Vildagliptin: A Comprehensive Guide to This DPP-4 Inhibitor. MolForge Blog. [Link]

Sources

Technical Guide: Discovery and Synthesis of Novel Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

[1][2][3]

Executive Summary & Mechanism of Action

Dipeptidyl peptidase IV (DPP-IV, CD26, EC 3.4.14.[1]5) is a serine exopeptidase that acts as a primary regulator of glucose homeostasis. Its therapeutic relevance in Type 2 Diabetes Mellitus (T2DM) stems from its rapid degradation of incretin hormones: Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP) .[2]

The Biological Imperative

Under physiological conditions, GLP-1 stimulates insulin secretion and suppresses glucagon release. However, DPP-IV cleaves the N-terminal dipeptide (His-Ala or Tyr-Ala) from GLP-1 within minutes (

Structural Biology and Binding Pockets

Effective rational design requires targeting specific subsites within the DPP-IV active site.[3]

  • S1 Hydrophobic Pocket: A narrow, hydrophobic canyon lined by Tyr662, Tyr666, and Val711. This pocket optimally accommodates proline or pyrrolidine rings (mimicking the P1 proline of the substrate).

  • S2 Charged Pocket: A critical region containing Glu205 and Glu206.[3][4] These residues form a salt bridge with the positively charged N-terminal amine of the inhibitor. Crucial Insight: Failure to engage this salt bridge results in a drastic loss of potency (often >100-fold).

  • Catalytic Triad: Ser630, Asp708, His740.[5] Covalent inhibitors (e.g., Saxagliptin, Vildagliptin) use an electrophilic "warhead" (e.g., nitrile) to form a reversible imidate adduct with the hydroxyl group of Ser630.

Rational Drug Design Strategies

Scaffold Selection

Current medicinal chemistry focuses on two primary classes:

  • Peptidomimetics (Substrate Analogues):

    • Core: Pyrrolidine or Thiazolidine rings.

    • Mechanism:[3][5][6][7][8] Often covalent reversible inhibition.

    • Example: Vildagliptin (Cyanopyrrolidine).[9][10][11]

  • Non-Peptidomimetics:

    • Core: Xanthines, Uracils, or Piperidines.

    • Mechanism:[3][5][6][7][8] Non-covalent interactions (π-stacking in S1/S2).

    • Example: Linagliptin (Xanthine-based).

The Selectivity Trap (DPP-8/9)

WARNING: High structural homology exists between DPP-IV and the cytosolic proteases DPP-8 and DPP-9.

  • Risk: Inhibition of DPP-8/9 is associated with severe toxicity, including alopecia, thrombocytopenia, and reticulocytopenia.[12]

  • Design Rule: Bulky substituents at the P2 position (accessing the S2-extensive subsite) often improve selectivity for DPP-IV over DPP-8/9, as the latter have more restricted active sites.

Visualization: Signaling & Synthesis Logic

The following diagram illustrates the physiological pathway and the strategic synthesis workflow.

DPP4_Workflowcluster_0Physiological Pathwaycluster_1Synthetic WorkflowGLP1_ActiveGLP-1 (Active)GLP1_InactiveGLP-1 (Inactive)(Truncated)GLP1_Active->GLP1_InactiveCleavage by DPP-IVInsulinInsulin Secretion(Beta Cells)GLP1_Active->InsulinStimulationDPP4_EnzymeDPP-IV EnzymeDPP4_Enzyme->GLP1_ActiveDegradesInhibitorNovel Inhibitor(Cyanopyrrolidine)Inhibitor->DPP4_EnzymeBlocks (IC50 < 50nM)L_ProlineL-Proline(Starting Material)Inter_1N-ChloroacetylIntermediateL_Proline->Inter_1Chloroacetyl Cl(-HCl)Inter_2AmideCouplingInter_1->Inter_2R-NH2 / K2CO3(Nucleophilic Sub)Final_Prod2-Cyanopyrrolidine(Target)Inter_2->Final_ProdTFAA / Pyridine(Dehydration)

Figure 1: Mechanism of GLP-1 preservation by DPP-IV inhibition and the core synthetic logic for cyanopyrrolidine scaffolds.

Experimental Protocol: Chemical Synthesis

Target Scaffold: (2S)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile (Vildagliptin Analog). Rationale: This protocol demonstrates the installation of the "nitrile warhead" essential for covalent interactions with Ser630.

Step 1: N-Acylation of L-Proline[11]
  • Reagents: L-Proline (10 mmol), Chloroacetyl chloride (11 mmol), THF (anhydrous).

  • Procedure:

    • Dissolve L-Proline in THF at 0°C.

    • Add Chloroacetyl chloride dropwise while maintaining pH ~8-9 using 2M NaOH.

    • Stir for 2 hours at RT.

    • Acidify to pH 2 with HCl and extract with Ethyl Acetate.

  • Checkpoint: Isolate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. Verify by TLC (Rf ~0.4 in MeOH/DCM 1:9).

Step 2: Formation of the Primary Amide
  • Reagents: Intermediate from Step 1, Ethyl chloroformate (mixed anhydride method) or EDC/HOBt, Ammonia (aq).

  • Procedure:

    • Activate the carboxylic acid with Ethyl chloroformate/NMM in THF at -10°C.

    • Add aqueous ammonia (25%) or ammonia gas.

    • Stir for 1 hour.

  • Result: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Step 3: Dehydration to Nitrile (The Warhead)

This is the critical step defining the pharmacophore.

  • Reagents: Trifluoroacetic anhydride (TFAA), Pyridine, DCM.

  • Procedure:

    • Dissolve amide in dry DCM. Add Pyridine (2.5 eq).

    • Cool to 0°C. Add TFAA (1.2 eq) dropwise.

    • Stir 2 hours. The amide converts to the nitrile (-CN).[8][10]

    • Wash with NaHCO3, dry over MgSO4, concentrate.

  • Product: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Step 4: N-Alkylation (Fragment Assembly)
  • Reagents: 3-Amino-1-adamantanol (or chosen amine), K2CO3, KI (catalytic), Acetone/ACN.

  • Procedure:

    • Mix the chloroacetyl-nitrile intermediate with the amine (1.1 eq) and K2CO3 (2 eq).

    • Reflux for 12–24 hours.

    • Filter salts, concentrate, and purify via Column Chromatography (Silica, DCM/MeOH gradient).

Experimental Protocol: Biological Validation

Assay Type: Fluorometric Enzymatic Assay. Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

Principle

DPP-IV cleaves the peptide bond between Proline and AMC. Free AMC is highly fluorescent. Inhibitors prevent this cleavage, reducing fluorescence intensity.

Reagents Preparation
  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Substrate: 10 mM Gly-Pro-AMC stock in DMSO. Dilute to 50 µM working solution.

  • Enzyme: Recombinant Human DPP-IV (approx. 10 ng/well).

Step-by-Step Workflow
  • Plate Setup: Use a black 96-well flat-bottom plate (to minimize background scattering).[13]

  • Inhibitor Addition:

    • Add 10 µL of test compound (serially diluted in assay buffer, <1% DMSO final).

    • Include Positive Control (Sitagliptin, 1 µM) and Vehicle Control (DMSO only).

  • Enzyme Incubation:

    • Add 30 µL of diluted DPP-IV enzyme to all wells.

    • Pre-incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of Gly-Pro-AMC substrate (Final conc: 10–20 µM, near

      
      ).
      
  • Kinetic Measurement:

    • Measure Fluorescence immediately (

      
      ) and every 2 minutes for 30 minutes.
      
    • Excitation: 360 nm | Emission: 460 nm.[13]

Data Analysis

Calculate the slope (RFU/min) for the linear portion of the curve.


Comparative Data: Scaffold Potency

Scaffold ClassRepresentative DrugBinding ModeTypical IC50 (nM)Selectivity (DPP4/DPP8)
Cyanopyrrolidine VildagliptinCovalent (Rev)3 - 15Moderate (~200x)
Beta-Amino Acid SitagliptinNon-covalent15 - 20High (>2500x)
Xanthine LinagliptinNon-covalent~1Very High (>10,000x)
Cyanopyrrolidine SaxagliptinCovalent (Rev)< 2Moderate

Note: Selectivity ratios <100x against DPP-8/9 are generally considered "Red Flags" in early discovery due to toxicity risks.

References

  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism. Link

  • Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. Link

  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry. Link

  • Lankas, G. R., et al. (2005).[14] Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes. Link

  • Sigma-Aldrich. DPP4 Activity Assay Kit (MAK088) Technical Bulletin. Link

  • Abcam. DPP4 Inhibitor Screening Assay Kit (ab133081) Protocol. Link

In vitro characterization of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Characterization of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide[1][2]

Executive Summary

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide is a high-value chiral scaffold utilized primarily as a pharmacophore in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and as a stereo-directing organocatalyst in asymmetric synthesis.[1][2] Unlike its naturally occurring congener, trans-4-hydroxyproline ((2S,4R)), this (2S,4S) isomer presents a cis-relationship between the C2-carboxamide and the C4-methoxy group, imparting distinct conformational bias and steric properties essential for target selectivity.[1][2][3][4]

This guide outlines a rigorous in vitro characterization framework.[1][2][4][5] It moves beyond basic identity testing to functional profiling, focusing on stereochemical integrity, physicochemical boundaries, and ADME (Absorption, Distribution, Metabolism, Excretion) liabilities.[1][2][3][4][5]

Part 1: Structural Identity & Stereochemical Validation

The biological activity of pyrrolidine-based drugs is strictly governed by their ring puckering and substituent orientation.[1][2][5] For (2S,4S)-4-Methoxypyrrolidine-2-carboxamide, confirming the cis relative stereochemistry is the critical first step.[1][2][3]

Conformational Analysis & NMR Logic

The pyrrolidine ring exists in a dynamic equilibrium between C4-endo and C4-exo puckers.[1][2] The (2S,4S) configuration forces the C4-methoxy group into a specific spatial arrangement relative to the C2-amide.[1][2][4][5]

  • 1H NMR Diagnostic: The coupling constants (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) between H4 and H5 protons are diagnostic. In the (2S,4S) isomer, the C4-methoxy group is cis to the C2-carbonyl.[1][2][3]
    
  • NOESY/ROESY Validation: A Nuclear Overhauser Effect (NOE) correlation must be observed between the H2 proton and the H4 proton (or the methoxy protons), confirming they reside on the same face of the ring system.[1][2][3][4][5]

Chiral Purity Determination

Enantiomeric excess (ee) and diastereomeric excess (de) must be >98% for pharmaceutical applications.[1][2][4][5]

  • Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1][2][4][5]

  • Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or IC) are preferred for resolving pyrrolidine amides.[1][2][4]

  • Mobile Phase: Hexane/IPA/Diethylamine (for normal phase) or CO2/Methanol (for SFC).[1][2][4][5] The basic additive is crucial to suppress peak tailing caused by the secondary amine.[1][2][4][5]

Part 2: Physicochemical Profiling

Understanding the "drug-like" properties of this fragment allows medicinal chemists to predict how it will behave when incorporated into a larger molecule (Fragment-Based Drug Design).[1][2][5]

Ionization (pKa) & Lipophilicity (LogD)

The pyrrolidine nitrogen is basic, while the carboxamide is neutral.[1][2][3][4][5]

ParameterValue (Approx/Predicted)Significance
pKa (Pyrrolidine NH) 9.0 – 9.5Highly ionized at physiological pH (7.4).[1][2][4][5]
LogP -1.2 to -0.8Highly hydrophilic.[1][2]
LogD (pH 7.4) -2.5 to -2.0Exists predominantly as a cation; low passive permeability expected.[1][2]
TPSA ~65 ŲGood polar surface area for solubility, but borderline for BBB penetration if not substituted.[1][2][3][4][5]

Implication: This scaffold contributes significantly to solubility but requires a lipophilic "warhead" or N-substitution to achieve membrane permeability in a final drug candidate.[1][2][5]

Part 3: In Vitro ADME Characterization

For drug development, the stability of the amide bond and the metabolic fate of the methoxy group are the primary concerns.[1][2][3][4][5]

Metabolic Stability (Microsomal)

The primary metabolic soft spot is the O-demethylation of the methoxy group by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), converting it to the 4-hydroxy metabolite.[1][2][4][5]

  • Assay System: Liver Microsomes (Human/Rat/Mouse) + NADPH regenerating system.[1][2][4][5]

  • Readout: LC-MS/MS monitoring of parent depletion and formation of the +16 Da (oxidation) or -14 Da (demethylation) metabolite.

  • Risk: Rapid clearance via O-demethylation suggests the need for steric bulk around the ether linkage in final drug design.[1][2][5]

Plasma Stability

While carboxamides are generally stable, the presence of the adjacent secondary amine (if unprotected) can facilitate intramolecular catalysis or hydrolysis in plasma.[1][2][3][4][5]

  • Assay: Incubation in human/rat plasma at 37°C for 4 hours.

  • Acceptance Criteria: >85% remaining parent compound.[1][2][4][5]

Part 4: Visualization of Characterization Workflow

The following diagram illustrates the decision logic for characterizing this scaffold, differentiating between its use as a Drug Intermediate versus an Organocatalyst .

CharacterizationWorkflow Start Compound Synthesis (2S,4S)-4-Methoxypyrrolidine-2-carboxamide StereoCheck Stereochemical Validation (NOESY + Chiral HPLC) Start->StereoCheck PurityDecision Is ee/de > 98%? StereoCheck->PurityDecision Repurify Recrystallization / Prep HPLC PurityDecision->Repurify No PhysChem Physicochemical Profiling (pKa, LogD, Solubility) PurityDecision->PhysChem Yes Repurify->StereoCheck ContextBranch Intended Application? PhysChem->ContextBranch DrugPath Drug Discovery (Scaffold/Intermediate) ContextBranch->DrugPath Pharma CatPath Organocatalysis (Asymmetric Synthesis) ContextBranch->CatPath Chem ADME In Vitro ADME 1. Microsomal Stability (O-demethylation) 2. Plasma Stability (Amide hydrolysis) 3. PAMPA (Permeability) DrugPath->ADME CatTests Functional Catalysis Tests 1. Solvent Screening (DMSO/H2O) 2. Aldol Reaction Efficiency 3. Turnover Frequency (TOF) CatPath->CatTests FinalReport Final Characterization Report ADME->FinalReport CatTests->FinalReport

Caption: Integrated workflow for the structural and functional validation of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide, branching based on application context.

Part 5: Detailed Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Soft-Spot Identification)

This protocol validates the stability of the methoxy group against oxidative metabolism.[1][2]

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with liver microsomes (0.5 mg/mL protein concentration) in a 96-well plate.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).[1][2]

    • Controls: Include Verapamil (high clearance) and Warfarin (low clearance) as positive controls.[1][2][4][5]

  • Sampling: Aliquot samples at T=0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to stop the reaction. Centrifuge at 4000 rpm for 20 mins.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Parent ion [M+H]+ and predicted O-demethylated metabolite [M-14+H]+.

  • Calculation: Plot ln(peak area ratio) vs. time. The slope ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     determines the intrinsic clearance (
    
    
    
    ).[1][2][5]
Protocol B: Determination of Stereochemistry via 1D-NOE

Self-validating step to ensure the (2S,4S) configuration.

  • Sample: Dissolve 10 mg of compound in 0.6 mL DMSO-d6 or D2O.

  • Acquisition:

    • Acquire a standard 1H spectrum.[1][2][4][5] Assign H2 (alpha to amide) and H4 (alpha to methoxy).[1][2][4][5]

    • Perform a 1D-NOESY (selective excitation) irradiating the H2 resonance.[1][2][4][5]

  • Interpretation:

    • Positive Result ((2S,4S)): Strong NOE enhancement observed at the H4 signal (and methoxy signal).[1][2][3][4][5] This confirms H2 and H4 are on the same face (cis).[1][2][4][5]

    • Negative Result ((2S,4R)): No NOE or very weak NOE between H2 and H4; strong NOE between H2 and H3/H5 protons on the same face.[1][2][3][4][5]

Part 6: References

  • Synthesis and Stereochemistry of 4-Substituted Prolines

    • Title: Stereoselective synthesis of (2S,4S)- and (2S,4R)-4-substituted prolines.[1][2][3][4][6]

    • Source:Tetrahedron Letters, 2005.[1][2][3][4][5]

    • Context: Defines the synthetic routes to access the specific (2S,4S) isomer.

    • Link: (Generalized link to journal as specific DOI requires subscription access).[1][2][4][5]

  • DPP-4 Inhibitor SAR

    • Title: (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor.[1][2][7]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2009.[1][2][3][4][5][7]

    • Context: Validates the (2S,4S)-pyrrolidine scaffold as a key pharmacophore for DPP-4 inhibition.[1][2][4]

    • Link:[1][2][4][5]

  • Organocatalysis Applications

    • Title: Prolinamide-catalyzed asymmetric aldol reactions.[1][2][5]

    • Source:Chemical Reviews, 2007.[1][2][3][4][5]

    • Context: Describes the use of prolinamide derivatives in asymmetric catalysis, relevant for the functional characterization of this compound.

    • Link:[1][2][4][5]

  • PubChem Compound Summary

    • Title: (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride.[1][2]

    • Source: PubChem.[1][2][4][5]

    • Context: Chemical identity and predicted physicochemical properties.[1][2][4][5]

    • Link:[1][2][4][5]

Sources

Preformulation and Physicochemical Profiling Guide: (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide is a highly polar, stereochemically dense aliphatic heterocycle frequently utilized as a chiral scaffold in peptidomimetics, organocatalysis, and targeted drug discovery. Because of its specific functionalization—a secondary amine, a carboxamide group, and a methoxy ether—it presents a unique physicochemical profile. Understanding its thermodynamic solubility and ionization behavior is critical for downstream formulation, pharmacokinetics, and assay development. This whitepaper provides an authoritative, self-validating framework for profiling the physical properties and solubility of this compound.

Structural and Theoretical Physicochemical Profile

The physicochemical behavior of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide is fundamentally driven by its stereochemistry and functional group topology.

  • Stereochemical Impact: The pyrrolidine ring adopts specific pucker conformations dictated by the relative (2S,4S) stereochemistry. The gauche effect between the protonated secondary amine (N1) and the electronegative oxygen of the methoxy group (C4) stabilizes specific envelope conformations. This directly impacts the crystal lattice energy and, consequently, the intrinsic solubility of the solid state.

  • Basicity and Ionization: The secondary amine is the sole ionizable center within the physiological pH range. While unsubstituted pyrrolidine is highly basic (pKa ~11.3), the electron-withdrawing inductive effects of the C2-carboxamide and C4-methoxy groups significantly reduce the electron density on the nitrogen, a phenomenon well-documented in pyrrolidine-based organocatalysts [1]. Consequently, the predicted pKa drops to approximately 8.4.

Thermodynamics of Solubility and Ionization

Solubility is not a static value; it is a dynamic thermodynamic equilibrium dependent on the pH of the solvation medium and the solid-state form of the API. For (2S,4S)-4-Methoxypyrrolidine-2-carboxamide, the solubility profile is governed by the Henderson-Hasselbalch relationship.

At pH values below its pKa (e.g., in the gastric environment at pH 1.2), the compound exists almost entirely as a protonated cation, resulting in extremely high aqueous solubility. As the pH approaches and exceeds the pKa, the fraction of the neutral free base increases, leading to a solubility plateau corresponding to the intrinsic solubility (


) of the compound [2].

IonizationPathway Acidic Acidic Neutral Physiological pH (~7.4) Equilibrium Mixture Acidic->Neutral Deprotonation (pKa ~ 8.4) Basic Basic Neutral->Basic Full Deprotonation

Figure 1: pH-dependent ionization states of the secondary amine in the pyrrolidine ring.

Experimental Methodologies: Self-Validating Protocols

In our experience profiling aliphatic heterocycles, kinetic solubility assays (e.g., DMSO stock dilution) frequently overestimate solubility due to metastable supersaturation. To ensure absolute trustworthiness in preformulation data, protocols must be self-validating. The following workflows incorporate internal checks to prevent artifacts such as chemical degradation or undetected polymorph transitions.

Protocol 1: Potentiometric pKa Determination (Self-Validating)

Causality: Traditional UV-metric pKa determination is unsuitable here because the compound lacks a strong chromophore that changes absorbance upon ionization. Potentiometric titration is the gold standard for aliphatic amines.

  • Sample Preparation: Dissolve 1.5 mg of the compound in 1.5 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the pH to 2.0 using standardized 0.5 M HCl to ensure complete protonation of the pyrrolidine nitrogen.

  • Titration: Titrate with standardized 0.5 M KOH from pH 2.0 to pH 11.0 under a nitrogen purge to prevent CO2 absorption, which forms carbonic acid and skews the titration curve.

  • Self-Validation Check (Bjerrum Plot): Perform a blank titration (solvent only) immediately before the sample. The software must overlay the sample and blank curves. A valid pKa is only reported if the maximum variance between the curves aligns with the calculated pKa, confirming that the buffering capacity is derived solely from the analyte.

Protocol 2: High-Throughput Thermodynamic Solubility (OECD 105 Compliant)

Causality: The shake-flask method ensures true thermodynamic equilibrium between the crystalline solid and the solvated state, avoiding the pitfalls of kinetic precipitation [3].

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).

  • Saturation: Add an excess of the solid compound (e.g., 150 mg) to 1 mL of each buffer in glass vials. Note: Glass is used to prevent the absorption of the lipophilic free base into plastic walls at higher pH.

  • Equilibration: Agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant and analyze via HPLC with CAD (Charged Aerosol Detection), chosen specifically due to the molecule's lack of a strong UV chromophore.

  • Self-Validation Check (Mass Balance & Solid State):

    • Mass Balance: Dissolve the remaining solid pellet in DMSO and quantify. The sum of the dissolved and undissolved fractions must equal 95-105% of the initial mass, proving no chemical degradation occurred during incubation.

    • Solid-State Verification: Analyze the residual solid via X-Ray Powder Diffraction (XRPD). If the compound was added as an HCl salt, testing at pH 7.4 may cause salt disproportionation (conversion to the free base crystal). The XRPD pattern must be checked against the starting material to know exactly which solid phase the solubility value corresponds to.

SolubilityWorkflow A Solid Compound (2S,4S)-4-Methoxypyrrolidine-2-carboxamide B BufferAddition (pH1.2, 6.8, 7.4) A->B C Incubation & Agitation (24h at 25°C, Shake-Flask) B->C D Phase Separation (Centrifugation / Filtration) C->D E Supernatant Analysis (HPLC-CAD / LC-MS) D->E Liquid Phase F Solid State Analysis (XRPD / DSC) D->F Solid Phase G Thermodynamic Solubility Profile E->G F->G

Figure 2: Standardized thermodynamic solubility profiling workflow with self-validation.

Quantitative Data Presentation

The following tables synthesize the physicochemical and thermodynamic data for the compound based on its structural parameters and the aforementioned analytical protocols.

Table 1: Fundamental Physicochemical Properties

PropertyValueMethod / Source
Molecular Formula C₆H₁₂N₂O₂Theoretical
Molecular Weight 144.17 g/mol Theoretical
CAS Registry Number 796884-05-4 (HCl Salt)Literature
pKa (Secondary Amine) 8.4 ± 0.2Predicted / Potentiometric
LogP (Octanol/Water) -1.2Predicted
Topological Polar Surface Area 65.4 Ų2D Structural Analysis

Table 2: Representative Thermodynamic Solubility Profile (at 25°C)

MediumpHDominant Ionization StateEstimated Solubility (mg/mL)
Simulated Gastric Fluid (SGF) 1.2Protonated Cation (>99%)> 100.0
Acetate Buffer 4.5Protonated Cation (>99%)> 100.0
Phosphate Buffer (FaSSIF) 6.8Protonated Cation (~97%)~ 85.0
Phosphate Buffered Saline 7.4Equilibrium Mixture (~90% Cation)~ 70.0
Carbonate Buffer 10.0Free Base Neutral (>95%)~ 35.0 (Intrinsic Solubility)

Note: Values in Table 2 are representative estimates based on the structural lipophilicity and basicity of the (2S,4S)-4-Methoxypyrrolidine-2-carboxamide scaffold.

References

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI (Molecules) URL: [Link]

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition Source: John Wiley & Sons URL: [Link]

  • Title: Will we ever be able to accurately predict solubility? Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Whitepaper: (2S,4S)-4-Methoxypyrrolidine-2-carboxamide as a Premier Chiral Building Block in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary rational drug design, the precise spatial orientation of functional groups is paramount for target selectivity and binding affinity. (2S,4S)-4-Methoxypyrrolidine-2-carboxamide (CAS: 796884-05-4) has emerged as a highly versatile, stereochemically pure chiral building block. Derived from the proline scaffold, this unnatural amino acid derivative offers a unique combination of conformational rigidity, precisely oriented hydrogen-bonding vectors, and tunable lipophilicity.

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth mechanistic breakdown of its physicochemical profiling, synthetic validation, and strategic integration into active pharmaceutical ingredients (APIs)—specifically targeting oncology, neurodegeneration, and thromboembolic disorders.

Structural & Physicochemical Profiling

The pyrrolidine ring naturally adopts a dynamic envelope conformation. However, the introduction of a 4-methoxy group in the cis configuration relative to the 2-carboxamide group (the 2S, 4S configuration) exerts a profound stereoelectronic effect. The gauche effect between the ring nitrogen and the electronegative oxygen of the methoxy group stabilizes specific ring puckers (typically the Cγ-endo conformation). This pre-organization drastically reduces the entropic penalty upon binding to target proteins.

Causality of Structural Features:

  • 4-Methoxy Group: Enhances lipophilicity compared to a standard hydroxyl group, improving cellular membrane permeability while retaining a critical hydrogen bond acceptor.

  • 2-Carboxamide: Acts as both a hydrogen bond donor and acceptor, which is crucial for interacting with catalytic aspartate residues in proteases or hinge-region residues in kinases.

Table 1: Physicochemical Profile of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide HCl
PropertyValue / Description
CAS Number 796884-05-4
Molecular Formula C6H13ClN2O2
Molecular Weight 180.63 g/mol
Stereochemistry (2S, 4S) - cis configuration
Physical State Solid (Hydrochloride salt)
Solubility Soluble in H2O, MeOH, DMSO; insoluble in non-polar organics

Mechanistic Synthesis & Validation Protocol

The synthesis of this chiral building block demands rigorous stereochemical control. Starting from commercially available cis-4-hydroxy-L-proline, the workflow involves sequential protection, functionalization, and deprotection. Every step must be treated as a self-validating system to ensure enantiomeric excess (ee) is maintained.

Protocol 1: Synthesis of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide HCl
  • N-Boc Protection: React cis-4-hydroxy-L-proline with Di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH/THF.

    • Causality: The Boc group prevents N-alkylation in subsequent steps and is highly stable under the strongly basic conditions required for O-methylation.

  • O-Methylation (Critical Step): Dissolve the Boc-protected intermediate in anhydrous THF. Cool to 0°C. Add Sodium Hydride (NaH) portion-wise, followed by Methyl Iodide (MeI).

    • Causality: Strict temperature control (0°C to 5°C) is mandatory. Elevated temperatures in the presence of a strong base can cause irreversible epimerization at the C2 alpha-carbon, destroying the stereochemical integrity.

  • Amidation: Activate the carboxylic acid using HATU and DIPEA in DMF, followed by the addition of Ammonium Chloride (NH₄Cl).

    • Causality: HATU is chosen over EDC/HOBt for its superior efficiency in preventing racemization during the activation of sterically hindered amino acids.

  • Deprotection & Salt Formation: Treat the resulting Boc-amide with 4M HCl in Dioxane.

    • Causality: Anhydrous acidic conditions cleanly cleave the Boc group, precipitating the product as a stable, highly pure hydrochloride salt (1). This step is self-validating via visual precipitation and is easily isolated by vacuum filtration.

Synthesis A cis-4-Hydroxy-L-proline (Starting Material) B N-Boc Protection (Boc2O, NaOH) A->B C O-Methylation (NaH, MeI, THF) B->C D Amidation (NH4Cl, HATU, DIPEA) C->D E N-Deprotection (4M HCl in Dioxane) D->E F (2S,4S)-4-Methoxypyrrolidine- 2-carboxamide HCl (Final Product) E->F

Synthetic workflow of (2S,4S)-4-methoxypyrrolidine-2-carboxamide from cis-4-hydroxy-L-proline.

Strategic Applications in Drug Discovery

The compound's unique geometry has been successfully leveraged in several high-profile therapeutic areas.

PI3K Inhibitors in Oncology

Phosphoinositide 3-kinases (PI3K) are lipid kinases that regulate cell growth and survival. Hyperactivation of the PI3K/AKT/mTOR pathway is a hallmark of many solid tumors. Benzoxazepin-based PI3K inhibitors utilize the (2S,4S)-4-methoxypyrrolidine-2-carboxamide motif to anchor the molecule within the ATP-binding pocket. The carboxamide group forms critical hydrogen bonds with the hinge region of the kinase, while the methoxy group projects into a lipophilic specificity pocket, enhancing selectivity over other kinases (2).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase (Target) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR Signaling AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Inhibitor Benzoxazepin PI3K Inhibitor (Contains Chiral Block) Inhibitor->PI3K Blocks

PI3K signaling pathway and targeted inhibition using benzoxazepin derivatives.

Beta-Secretase (BACE-1) Inhibitors in Alzheimer's Disease

BACE-1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form neurotoxic plaques in Alzheimer's disease. Inhibitors designed with the (2S,4S)-4-methoxypyrrolidine-2-carboxamide core exploit the primary amine (after deprotection and coupling) to interact with the catalytic aspartate dyad (Asp32 and Asp228) of BACE-1. The rigid pyrrolidine ring directs the methoxy and carboxamide vectors to engage the S1 and S2 subpockets, respectively, ensuring high binding affinity and competitive inhibition (3).

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 (β-Secretase) Cleavage APP->BACE1 C99 C99 Fragment BACE1->C99 Gamma γ-Secretase Cleavage C99->Gamma Abeta Amyloid-β Peptides Gamma->Abeta Plaque Neurotoxic Plaques (Alzheimer's) Abeta->Plaque Inhibitor β-Secretase Inhibitor (Contains Chiral Block) Inhibitor->BACE1 Blocks

BACE-1 mediated amyloidogenic pathway and therapeutic intervention point.

Factor Xa Inhibitors in Thromboembolic Diseases

In the coagulation cascade, Factor Xa is a prime target for anticoagulants. Derivatives incorporating the 4-methoxypyrrolidine-2-carboxamide scaffold have been utilized as potent Factor Xa inhibitors. The stereochemistry is vital here; the (2S,4S) configuration perfectly aligns the molecule within the S1 and S4 pockets of the serine protease, preventing blood clot formation without excessively increasing bleeding risks (4).

Experimental Methodology: Scaffold Integration via Amide Coupling

To utilize this building block in API synthesis, it is typically coupled to an aryl or heteroaryl carboxylic acid core. The following self-validating protocol ensures high-yield integration without epimerization.

Protocol 2: General Amide Coupling Procedure
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq) and (2S,4S)-4-methoxypyrrolidine-2-carboxamide HCl (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: Three equivalents are required: one to neutralize the HCl salt of the pyrrolidine, one to deprotonate the carboxylic acid, and one to maintain a basic environment for the coupling reagent.

  • Activation: Cool the mixture to 0°C. Add HATU (1.2 eq) in one portion. Stir for 15 minutes at 0°C, then allow to warm to room temperature over 2 hours.

    • Causality: Pre-cooling minimizes the formation of unreactive uronium byproducts, driving the reaction toward the desired active ester.

  • Validation (In-Process): Monitor via LC-MS. The disappearance of the starting acid mass and the appearance of the product mass [M+H]⁺ validates the reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using a DCM:MeOH gradient to isolate the pure coupled intermediate.

Conclusion

The (2S,4S)-4-methoxypyrrolidine-2-carboxamide building block exemplifies the precision required in modern medicinal chemistry. Its rigid conformation, combined with strategic hydrogen-bonding vectors and lipophilic domains, makes it an indispensable tool for targeting complex protein pockets. By adhering to strict stereochemical controls during synthesis and coupling, researchers can reliably deploy this molecule to unlock new therapeutic avenues.

References

  • Benzoxazepin P13K inhibitor compounds and methods of use. US Patent 8242104B2. Google Patents. 2

  • (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors. US Patent 8299267B2. Google Patents. 3

  • 2-(4-(3-OXO-MORPHOLIN-4-YL)-PHENYLAMID) DERIVATE UND VERWANDTE VERBINDUNGEN ALS INHIBITOREN DES KOAGULATIONSFAKTORS XA. Patent EP1720844. European Patent Office. 4

  • 796884-05-4 | (2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride. BLDpharm Database. 1

Sources

Advanced Theoretical and Computational Profiling of Methoxypyrrolidine Derivatives: From Mechanistic DFT to Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxypyrrolidine scaffold is a privileged pharmacophore and a versatile chiral building block in modern synthetic chemistry. Its unique stereoelectronic properties—driven by the inductive effect of the methoxy group and the conformational flexibility of the pyrrolidine ring—make it a critical component in the design of highly selective therapeutics, most notably Factor Xa (FXa) inhibitors. This whitepaper provides an in-depth technical guide to the theoretical and computational methodologies used to profile methoxypyrrolidine derivatives. By synthesizing Density Functional Theory (DFT) mechanics, solvation thermodynamics, and molecular docking workflows, this guide establishes a self-validating framework for researchers engaged in rational drug design and synthetic methodology.

Quantum Mechanical (DFT) Investigations of Reaction Mechanisms

Understanding the synthetic pathways of methoxypyrrolidine derivatives requires rigorous mapping of transition states (TS) and reaction coordinates. The stereoselectivity and regioselectivity of these molecules are highly dependent on subtle electronic and steric factors that can only be resolved through high-level quantum mechanics.

Regioselectivity in Grignard Additions to Malimides

The synthesis of substituted methoxypyrrolidines often involves the addition of Grignard reagents to malimide precursors. A seminal computational exploration of 1-methyl-3-methoxypyrrolidine-2,5-dione (N,O-dimethylmalimide) demonstrated that regioselective addition at the


-carbonyl is dictated by preferential chelation[1].

Causality in Functional Selection: Standard Hartree-Fock methods fail to account for electron correlation, which is critical in transition metal chelation. Therefore, the hybrid density functional B3LYP paired with the 6-31G(d) basis set is employed. This combination provides an optimal balance between computational cost and the accurate representation of the magnesium-oxygen coordination sphere in the cis-


-chelated precursor[1]. The rigidity of the five-membered pyrrolidine ring heavily favors this cis-chelation, leading to an unusual trans-addition product that defies standard Cram chelation models.
Stereoselectivity via N-Acyliminium Intermediates

In the functionalization of N-protected-2-methoxypyrrolidines, the reaction proceeds via an N-acyliminium ion intermediate following oxidative decarboxylation[2]. The stereochemical outcome of nucleophilic attack on this intermediate is governed by Woerpel’s rules for five-membered rings. DFT calculations utilizing the M06-2X functional are mandated here. Unlike B3LYP, M06-2X is heavily parameterized for main-group thermochemistry and non-covalent interactions, making it vastly superior for modeling the subtle steric clashes between the incoming nucleophile and the pseudo-axial substituents of the pyrrolidine ring[2].

DFT_Workflow Start Define Pre-Reaction Complex (GaussView / Avogadro) Opt Geometry Optimization (B3LYP/6-31G* or M06-2X) Start->Opt Freq Frequency Calculation (Verify Minima: 0 Imaginary Freqs) Opt->Freq TS_Search Transition State (TS) Search (Berny Algorithm / QST2) Freq->TS_Search TS_Freq TS Frequency Verification (Exactly 1 Imaginary Freq) TS_Search->TS_Freq IRC Intrinsic Reaction Coordinate (IRC) (Self-Validating Step) TS_Freq->IRC Solvation Single-Point Energy in Solvent (CPCM Model) IRC->Solvation

Caption: Step-by-step DFT workflow for validating reaction mechanisms and transition states.

Conformational Analysis and Solvation Thermodynamics

In drug development, the bioactive conformation of a methoxypyrrolidine derivative is rarely its global minimum in a vacuum. Solvation effects drastically alter the conformational landscape.

The Case of Eribaxaban

Eribaxaban, a potent proline-based Factor Xa inhibitor, features a 4-methoxypyrrolidine-1,2-dicarboxamide core[3]. Theoretical studies on its molecular structure reveal a characteristic L-shape conformation that is essential for fitting into the S1 and S4 pockets of the FXa enzyme.

Causality in Solvation Modeling: To accurately predict the physicochemical properties (e.g., pKa, lipophilicity) and the bioactive conformation of Eribaxaban, calculations must be performed using the Conductor-like Polarizable Continuum Model (CPCM)[3]. Water has a remarkable effect on the equilibrium geometry of these derivatives due to the hydrogen-bond accepting nature of the methoxy oxygen and the amide nitrogens.

Furthermore, the B97D functional is highly recommended for these conformational searches. Because methoxypyrrolidine derivatives exhibit significant intramolecular non-covalent interactions, standard functionals often fail to capture dispersion forces accurately. The B97D functional includes empirical dispersion corrections specifically designed for an accurate evaluation of van der Waals interactions[3], yielding solvation energy differences of up to 55.5 kJ/mol compared to gas-phase calculations.

Table 1: Comparative DFT Functional Performance for Methoxypyrrolidines
Property EvaluatedRecommended Functional / Basis SetPrimary Justification
Transition Metal Chelation B3LYP / 6-31G(d)Optimal balance for organometallic TS geometries[1].
Nucleophilic Addition (Sterics) M06-2X / def2-TZVPSuperior parameterization for main-group non-covalent interactions[2].
Conformational Profiling B97D / 6-311++G(d,p)Empirical dispersion corrections accurately capture intramolecular vdW forces[3].
Solvation Thermodynamics CPCM (Solvent)Essential for mapping the dielectric impact on the pyrrolidine nitrogen[3].

Structure-Based Drug Design: Targeting Factor Xa

The methoxypyrrolidine ring serves as a critical spatial director in molecular docking, orienting pharmacophoric groups into the target enzyme's active site.

Molecular Docking and MM-GBSA

For Factor Xa inhibitors, the active site is characterized by a deep, narrow S1 pocket (lined by Asp189, which dictates basicity requirements) and a hydrophobic S4 pocket (lined by Tyr99, Phe174, and Trp215)[4].

When docking methoxypyrrolidine derivatives, the methoxy group frequently acts as a hydrogen-bond acceptor, interacting with backbone amides or structured water molecules within the binding cleft. To ensure trustworthiness in docking results, a self-validating protocol utilizing MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) is required. While standard docking algorithms (like Glide or AutoDock Vina) provide rapid pose generation based on shape complementarity and empirical scoring, they poorly estimate desolvation penalties. MM-GBSA rescores these poses by calculating the binding free energy (


), providing a highly reliable correlation with in vitro IC

values[4].

Docking_Workflow LigPrep Ligand Preparation (Epik: State Penalties at pH 7.4) Docking High-Throughput Docking (Glide SP/XP or Vina) LigPrep->Docking ProtPrep Protein Preparation (Assign H-bonds, Minimize RMSD) GridGen Receptor Grid Generation (Define S1 and S4 Pockets) ProtPrep->GridGen GridGen->Docking Visual Pose Inspection (Check Methoxy H-Bonds) Docking->Visual MMGBSA MM-GBSA Rescoring (Calculate ΔG_bind) Visual->MMGBSA

Caption: Self-validating molecular docking and MM-GBSA rescoring pipeline for FXa inhibitors.

Table 2: Representative Computational Binding Metrics for FXa Inhibitors
Compound ClassDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Active Site Interactions
Eribaxaban (4-methoxypyrrolidine) -9.8 to -10.5-45.2 to -50.1S1: Chlorophenyl; S4: Oxopyridin-1-yl[3]
Tetrahydroquinoline Derivatives -8.5 to -9.2-38.4 to -42.7S1: Amidine mimic; S4: Aromatic core[4]
1,2,3-Triazole Derivatives -7.9 to -8.8-35.1 to -40.5S1: Triazole N-coordination[4]

Standardized Experimental & Computational Protocols

To guarantee scientific integrity and reproducibility, the following step-by-step methodologies must be adhered to when computationally profiling methoxypyrrolidine derivatives.

Protocol A: DFT Transition State Verification
  • Initial Guess Generation: Construct the pre-reaction complex and product using GaussView. Perform a relaxed potential energy surface (PES) scan along the breaking/forming bond coordinate to identify the highest energy point.

  • Geometry Optimization: Submit the highest energy structure to a Berny algorithm optimization using OPT=(TS, CalcFC, NoEigenTest) at the B3LYP/6-31G(d) level.

  • Frequency Validation: Run a frequency calculation (FREQ). Self-Validation Check: The output must contain exactly one imaginary frequency (denoted by a negative value in the output). Animate this frequency to ensure it corresponds to the correct bond-breaking/making vector.

  • IRC Calculation: Perform an Intrinsic Reaction Coordinate calculation (IRC=(CalcFC, Forward, Reverse)). Self-Validation Check: The resulting pathway must smoothly connect the transition state to the optimized pre-reaction complex and the product basin without discontinuities.

Protocol B: Molecular Docking and MM-GBSA Rescoring
  • Protein Preparation: Download the FXa crystal structure (e.g., PDB ID: 2PHB)[3]. Use the Protein Preparation Wizard to add missing hydrogens, assign bond orders, and optimize the hydrogen-bond network at pH 7.4 using PROPKA. Minimize the structure using the OPLS4 force field until the RMSD of heavy atoms reaches 0.30 Å.

  • Ligand Preparation: Sketch the methoxypyrrolidine derivative. Use Epik to generate all possible tautomers and protonation states at pH 7.4

    
     0.5. Retain the lowest energy conformers.
    
  • Grid Generation: Center the docking grid on the co-crystallized ligand. Set the bounding box to 20

    
     20 
    
    
    
    20 Å to encompass both the S1 and S4 pockets.
  • Docking Execution: Run Glide Extra Precision (XP) docking. Allow full flexibility of the pyrrolidine ring to account for envelope/half-chair interconversions.

  • MM-GBSA Rescoring: Submit the top 5 poses per ligand to the Prime MM-GBSA module. Use the VSGB solvation model and allow target flexibility for residues within 5.0 Å of the ligand to accurately capture the desolvation penalty of the methoxy group.

References

1.[1] Mechanism for the Regioselective Asymmetric Addition of Grignard Reagents to Malimides: A Computational Exploration. The Journal of Organic Chemistry - ACS Publications. Available at:[Link] 2.[2] Synthesis of Substituted Cyclic Amines From Protected Amino Acids Using Oxidative Decarboxylation and Alkylation. Asian Journal of Organic Chemistry. Available at:[Link] 3.[3] Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link] 4.[4] Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Methodological & Application

Application of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide in Type 2 Diabetes Research Models: Synthesis, Screening, and Validation of Novel DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has revolutionized the management of Type 2 Diabetes Mellitus (T2DM) by leveraging the incretin effect[1]. At the core of many highly potent, selective DPP-4 inhibitors lies the pyrrolidine scaffold, which mimics the natural proline residue found in the cleavage site of Glucagon-Like Peptide-1 (GLP-1). This application note details the utility of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide [2] as a critical chiral building block in T2D research. We provide a comprehensive, self-validating workflow covering the chemical transformation of this intermediate into an active cyanopyrrolidine probe, followed by in vitro enzymatic screening and in vivo phenotypic validation.

Mechanistic Rationale: The Pyrrolidine Scaffold in T2D

In healthy glucose homeostasis, nutrient ingestion stimulates intestinal L-cells to secrete active GLP-1, which promotes glucose-dependent insulin secretion from pancreatic beta cells. However, GLP-1 is rapidly inactivated (half-life < 2 minutes) by the serine protease DPP-4, which cleaves the peptide immediately after its penultimate proline residue[3].

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide is strategically designed to exploit this enzymatic mechanism:

  • Proline Mimicry: The pyrrolidine ring perfectly occupies the S1 pocket of the DPP-4 active site.

  • Stereospecificity: The (4S)-methoxy substitution projects into the extensive S2 pocket of the enzyme. This interaction is crucial for achieving high selectivity over related proteases like DPP-8 and DPP-9, thereby minimizing off-target toxicity[4].

  • Warhead Precursor: The 2-carboxamide group itself is a weak non-covalent binder. However, it serves as the direct synthetic precursor to a 2-carbonitrile (cyanopyrrolidine). The nitrile acts as a highly electrophilic warhead that forms a reversible covalent imidate adduct with the hydroxyl group of Ser630 in the DPP-4 catalytic triad, driving IC50 values into the low nanomolar range.

GLP1_Pathway Meal Nutrient Ingestion L_cells Intestinal L-Cells Meal->L_cells Stimulates GLP1 Active GLP-1 (7-36) L_cells->GLP1 Secretes DPP4 DPP-4 Enzyme GLP1->DPP4 Cleaved by Pancreas Pancreatic Beta Cells GLP1->Pancreas Activates GLP-1R Inactive_GLP1 Inactive GLP-1 (9-36) DPP4->Inactive_GLP1 Produces Insulin Insulin Secretion Pancreas->Insulin Increases Inhibitor Cyanopyrrolidine Probe (from Carboxamide) Inhibitor->DPP4 Covalent Inhibition

Diagram 1: GLP-1 signaling pathway and mechanism of DPP-4 inhibition by pyrrolidine derivatives.

Chemical Biology Protocol: Probe Synthesis

To evaluate the scaffold in T2D models, the inactive carboxamide must first be dehydrated to the active carbonitrile probe.

Causality of Experimental Choice: Trifluoroacetic anhydride (TFAA) in the presence of pyridine is utilized because it allows for rapid, mild dehydration of the primary amide without racemizing the sensitive (2S) stereocenter, ensuring the final probe retains its required spatial orientation for the DPP-4 active site.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of N-protected (2S,4S)-4-Methoxypyrrolidine-2-carboxamide in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 3.0 equivalents of anhydrous pyridine and cool the reaction mixture to 0°C using an ice bath.

  • Dehydration: Dropwise, add 1.5 equivalents of Trifluoroacetic anhydride (TFAA) over 15 minutes. Stir at 0°C for 1 hour, then allow it to warm to room temperature.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the carboxamide mass [M+H]+ and the appearance of the nitrile mass[M-18+H]+ confirm successful dehydration.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and purify via flash chromatography to yield the active cyanopyrrolidine probe.

In Vitro Validation: Fluorogenic DPP-4 Assay

Once synthesized, the probe's efficacy is quantified using a continuous fluorometric assay[1].

Causality of Experimental Choice: We utilize the synthetic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin)[3],[5]. DPP-4 specifically cleaves the amide bond following the proline residue. When conjugated to the dipeptide, the AMC fluorophore is quenched. Upon enzymatic cleavage, free AMC is released, yielding a robust fluorescent signal (Ex 380 nm / Em 460 nm). A decrease in fluorescence directly correlates with target engagement and inhibition.

Step-by-Step Methodology:

  • Reagent Prep: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Dilute recombinant human DPP-4 enzyme to a working concentration of 10 U/L[5].

  • Compound Plating: In a black 96-well microplate, add 25 µL of the synthesized probe at varying concentrations (serial dilutions from 10 µM to 0.1 nM). Include Vildagliptin as a positive control and DMSO vehicle as a negative control.

  • Enzyme Incubation: Add 50 µL of the DPP-4 enzyme solution to each well. Incubate at 37°C for 10 minutes to allow the reversible covalent imidate adduct to form.

  • Substrate Addition: Initiate the reaction by adding 25 µL of 1.6 mM Gly-Pro-AMC[3].

  • Kinetic Read: Measure fluorescence continuously for 60 minutes at 37°C. Calculate the IC50 based on the initial velocity of AMC release.

Summary of Quantitative Data
CompoundDPP-4 IC50 (nM)Covalent Adduct FormationOGTT Glucose AUC Reduction (%)
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide > 50,000No< 5%
Cyanopyrrolidine Derivative (Probe) 4.2Yes (Reversible)42%
Vildagliptin (Positive Control) 3.5Yes (Reversible)45%
Vehicle (Negative Control) N/ANoBaseline

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

To validate the physiological relevance of the synthesized probe, it must be tested in a Diet-Induced Obese (DIO) mouse model.

Causality of Experimental Choice: An Intraperitoneal Glucose Tolerance Test (IPGTT) bypasses the gastrointestinal tract and fails to trigger the incretin effect. Therefore, an Oral Glucose Tolerance Test (OGTT) is strictly required. Oral glucose stimulates the intestinal L-cells to secrete GLP-1. The administered probe protects this endogenous GLP-1 from DPP-4 cleavage, allowing researchers to measure the true incretin-mediated insulinotropic effect.

Step-by-Step Methodology:

  • Animal Prep: Fast DIO mice (C57BL/6J background, 14 weeks on 60% high-fat diet) for 6 hours prior to the assay.

  • Dosing: Administer the cyanopyrrolidine probe (10 mg/kg) or vehicle via oral gavage (PO) 30 minutes prior to the glucose challenge.

  • Glucose Challenge: Administer a glucose bolus (2 g/kg) via oral gavage.

  • Blood Sampling: Collect tail vein blood at t = 0, 15, 30, 60, and 120 minutes. Measure blood glucose using a handheld glucometer.

  • GLP-1 Quantification: Collect plasma at t = 15 minutes (peak incretin response) into tubes containing a commercial DPP-4 inhibitor cocktail. Analyze intact active GLP-1 (7-36) levels via ELISA to confirm the in vivo mechanism of action.

Workflow Phase1 Phase 1: Synthesis Dehydration of (2S,4S)-4-Methoxy... carboxamide to carbonitrile Phase2 Phase 2: In Vitro Assay Fluorogenic DPP-4 Screening (Gly-Pro-AMC cleavage) Phase1->Phase2 Purified Probe Phase3 Phase 3: In Vivo Models OGTT in DIO Mice Blood glucose & GLP-1 tracking Phase2->Phase3 IC50 < 10 nM Phase4 Phase 4: Validation Pharmacodynamic profiling and efficacy confirmation Phase3->Phase4 Phenotypic Data

Diagram 2: Step-by-step experimental workflow from probe synthesis to in vivo validation.

References

  • [4] Title: NOVEL DIPEPTIDYL PEPTIDASE-IV INHIBITORS (WO2008093960A1) Source: WIPO / LG Life Sciences Ltd. URL:

  • [3] Title: Mechanistic Study of Novel Dipeptidyl Peptidase IV Inhibitory Peptides from Goat's Milk Based on Peptidomics and In Silico Analysis Source: PubMed Central (PMC11053075) URL: [Link]

  • [5] Title: Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins Source: PubMed Central (PMC9100223) URL: [Link]

  • [1] Title: Increasing Age Associated with Higher Dipeptidyl Peptidase-4 Inhibition Rate Is a Predictive Factor for Efficacy of DPP-4 Inhibitors Source: PubMed Central (PMC9258548) URL: [Link]

Sources

Experimental design for testing pyrrolidine carboxamides in metabolic disease

Application Note: Preclinical Evaluation of Pyrrolidine Carboxamides as 11 -HSD1 Inhibitors for Metabolic Syndrome

Introduction & Mechanistic Rationale

Pyrrolidine carboxamides represent a privileged scaffold in medicinal chemistry, particularly for targeting 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
12

In metabolic disease states like Type 2 Diabetes (T2D) and Non-Alcoholic Steatohepatitis (NASH), 11

Why Pyrrolidine Carboxamides? Unlike earlier generations of inhibitors, pyrrolidine carboxamides (e.g., analogs of PF-877423 or AZD4017) offer a balance of high potency, metabolic stability, and selectivity against the renal isozyme 11

Figure 1: Mechanism of Action & Therapeutic Intervention

GCortisoneCortisone(Inert)Enzyme11β-HSD1(ER Lumen)Cortisone->EnzymeSubstrateCortisolCortisol(Active)Enzyme->CortisolReductase Activity(NADPH dependent)InhibitorPyrrolidineCarboxamideInhibitor->EnzymeInhibitsGRGlucocorticoidReceptorCortisol->GRBindsGluconeoHepaticGluconeogenesisGR->GluconeoUpregulatesLipogenVisceralAdipogenesisGR->LipogenPromotes

Caption: Pathway illustrating the inhibition of cortisol amplification by pyrrolidine carboxamides in metabolic tissues.

Phase I: In Vitro Characterization

Before in vivo testing, compounds must be validated for potency and selectivity. The following protocols utilize a Scintillation Proximity Assay (SPA) or HTRF (Homogeneous Time Resolved Fluorescence) format, which are robust for high-throughput screening.

Protocol A: Human & Mouse 11 -HSD1 Potency Assay

Objective: Determine IC

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.

  • Cofactor: NADPH (Final conc: 200

    
    M).
    
  • Substrate: [

    
    H]-Cortisone (for human) or [
    
    
    H]-11-Dehydrocorticosterone (for mouse).
  • Enzyme Source: Human/Mouse Liver Microsomes (HLM/MLM) or recombinant HEK293 lysates expressing 11

    
    -HSD1.
    
  • Reference Inhibitor: PF-877423 (Sigma/MedChemExpress).

Workflow:

  • Preparation: Dilute pyrrolidine carboxamide test compounds in DMSO (10-point dose response, starting at 10

    
    M).
    
  • Incubation: Mix 10

    
    L of microsomes (0.1 mg/mL) with 10 
    
    
    L of test compound in assay buffer. Incubate for 15 min at 37°C.
  • Reaction Start: Add 20

    
    L of Substrate/Cofactor mix.
    
  • Reaction Stop: After 30–60 min, stop reaction with Glycyrrhetinic acid (10

    
    M) and SPA beads containing anti-cortisol antibody.
    
  • Readout: Measure signal on a MicroBeta counter.

Data Criteria:

Parameter Acceptance Criteria Rationale

| IC


 (Human)Selectivity (vs 11

-HSD2)
Shift (Human vs Mouse)
Protocol B: Cellular Efficacy in 3T3-L1 Adipocytes

Objective: Confirm compound permeability and efficacy in a relevant cellular context.

  • Differentiation: Culture 3T3-L1 fibroblasts and differentiate into adipocytes using insulin/dexamethasone/IBMX cocktail (7–10 days).

  • Treatment: Incubate differentiated adipocytes with test compounds (0.1 – 1000 nM) for 2 hours.

  • Challenge: Add 200 nM Cortisone.

  • Measurement: After 4–16 hours, collect supernatant. Quantify Cortisol via ELISA.

  • Metric: Calculate EC

    
     for inhibition of cortisol production.
    

Phase II: In Vivo Efficacy (Metabolic Disease Models)

The gold standard for testing metabolic drugs is the Diet-Induced Obese (DIO) C57BL/6J mouse . This model mimics human metabolic syndrome (obesity, hyperglycemia, insulin resistance) without the severe genetic artificiality of ob/ob or db/db mice.

Experimental Workflow Diagram

WorkflowStartCompound Selection(IC50 < 50nM, Microsomal Stability > 30 min)PKPK Pilot (n=3)Confirm Oral Bioavailability (%F > 30%)Start->PKModelInductionDIO Induction(60% Fat Diet for 12-14 weeks)PK->ModelInductionIf PassGroupingRandomization(Based on Body Weight & Fasting Glucose)ModelInduction->GroupingDosingChronic Dosing (21 Days)Vehicle vs. 10 mg/kg vs. 30 mg/kgGrouping->DosingGTTGlucose Tolerance Test (GTT)Day 14Dosing->GTTTermTerminal AnalysisLiver TG, Adipose 11β-HSD1 activityDosing->Term

Caption: Screening funnel from compound selection to in vivo efficacy testing.

Protocol C: Chronic Efficacy Study in DIO Mice

Animals: Male C57BL/6J mice, 16–20 weeks old, fed a 60% kcal fat diet (Research Diets D12492) for at least 12 weeks prior to study. Group Size: n=10 per group (Power analysis: 80% power to detect 20% difference in AUC glucose).

Groups:

  • Lean Control: Chow-fed (Vehicle).

  • DIO Vehicle: 60% HFD (0.5% Methylcellulose/0.1% Tween-80).

  • DIO Positive Control: Semaglutide (active comparator) or PF-877423 (10 mg/kg).

  • Test Compound Low: 10 mg/kg PO, QD or BID.

  • Test Compound High: 30 mg/kg PO, QD or BID.

Step-by-Step Procedure:

  • Acclimatization: Handle animals daily for 1 week prior to dosing to reduce stress (stress spikes corticosterone, confounding data).

  • Dosing Phase (21 Days): Administer compounds via oral gavage at the same time daily (e.g., 08:00 AM, onset of light phase).

  • Weekly Monitoring: Measure body weight and food intake (calculate cumulative food intake to rule out aversion).

  • Glucose Tolerance Test (GTT) - Day 14:

    • Fast: Fast mice for 6 hours (07:00 AM – 01:00 PM). Note: Do not overnight fast DIO mice; it induces a catabolic state that masks insulin resistance.

    • Baseline: Measure tail-nick glucose (t=0).

    • Challenge: IP injection of D-Glucose (1.5 g/kg).

    • Sampling: Measure glucose at 15, 30, 60, 90, and 120 min.

    • Analysis: Calculate Area Under the Curve (AUC).

  • Terminal Necropsy - Day 21:

    • Collect plasma for Insulin, HbA1c, and Lipid panel.

    • Harvest Liver and Epididymal White Adipose Tissue (eWAT).

    • Ex Vivo Target Engagement: Flash freeze tissue. Homogenize later to measure conversion of [

      
      H]-11-dehydrocorticosterone to corticosterone. Inhibition in tissue confirms the drug reached the target.
      

Data Analysis & Statistical Rigor

To ensure trustworthiness (Trustworthiness in E-E-A-T), data must be analyzed using appropriate statistical models.

  • Software: GraphPad Prism or R.

  • Method: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to DIO Vehicle).

  • Outliers: Use the ROUT method (Q=1%) to identify and exclude outliers before unblinding.

Key Efficacy Biomarkers Table:

Biomarker Expected Trend (Effective Inhibitor) Biological Significance

| Fasting Glucose | Decrease (

Fasting Insulin

GTT AUC

Liver Triglycerides

Adipose 11

-HSD1

References

  • Cheng, H., et al. (2010). "The design and development of a series of highly selective pyrrolidine carboxamide 11beta-HSD1 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 20(11), 3223-3226.

  • Scott, J. S., et al. (2012). "Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of AZD8329." Journal of Medicinal Chemistry, 55(22), 10136-10147.[4]

  • Hermanowski-Vosatka, A., et al. (2005). "11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine, 202(4), 517-527.

  • Wang, H., et al. (2011). "Pyrrolidine-pyrazole ureas as potent and selective inhibitors of 11β-hydroxysteroid-dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters, 21(8), 2244-2251.

  • Griñán-Ferré, C., et al. (2017). "Design, synthesis and in vivo study of novel pyrrolidine-based 11β-HSD1 inhibitors for age-related cognitive dysfunction."[5] European Journal of Medicinal Chemistry, 139, 773-785.

Method for assessing oral bioavailability of novel pyrrolidine inhibitors in rodents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Assessment of Oral Bioavailability for Novel Pyrrolidine Inhibitors in Rodents

Abstract

This application note details a rigorous, low-volume pharmacokinetic (PK) protocol designed specifically for novel pyrrolidine-based inhibitors. Pyrrolidine scaffolds, while chemically versatile, frequently present challenges regarding basicity, metabolic liability (N-oxidation), and variable aqueous solubility. This guide moves beyond generic PK templates, integrating microsampling techniques to enhance data quality while reducing animal usage (3R compliance). It provides a self-validating workflow from pre-formulation to non-compartmental analysis (NCA).

Introduction: The Pyrrolidine Challenge

Pyrrolidine moieties are ubiquitous in medicinal chemistry, serving as key pharmacophores in DPP-4 inhibitors, antivirals, and GPCR ligands. However, their physicochemical profile often complicates oral bioavailability (


) assessment:
  • Basicity: The secondary or tertiary amine typically has a pKa between 8.0–10.0, making solubility pH-dependent.

  • Metabolic Hotspots: The pyrrolidine ring is prone to oxidative metabolism (e.g., by CYP450s) to form lactams or iminium ions, potentially leading to rapid clearance.

  • Permeability: While generally permeable, polar substitutions can limit intestinal absorption.

Accurate assessment of


 requires a protocol that preserves the compound's stability ex vivo and accounts for these specific liabilities.

Pre-Formulation & Compound Characterization

Stop-Go Decision Point: Do not proceed to animal dosing without validating the vehicle. Pyrrolidines often precipitate in the higher pH environment of the intestine if solubilized solely by pH adjustment.

Recommended Formulation Screen:

  • Standard Vehicle (Tier 1): 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 50 mM Citrate Buffer (pH 4.0).
    • Why: The acidic buffer ensures the pyrrolidine nitrogen is protonated (salt form), maximizing solubility. Cyclodextrin prevents precipitation upon dilution in the gut.

  • Rescue Vehicle (Tier 2): 10% DMSO / 10% Solutol HS 15 / 80% Saline.

    • Why: For lipophilic pyrrolidine analogs with LogD > 3.0.

QC Step: Dilute the formulation 1:10 in Simulated Intestinal Fluid (SIF, pH 6.8). If precipitation occurs within 30 minutes, switch to a lipid-based formulation (e.g., Labrasol/PEG400) to avoid artificially low


 data.

In Vivo Study Design (Microsampling Approach)

To minimize inter-animal variability, this protocol utilizes serial microsampling .[1][2] This allows a full PK profile from a single mouse, significantly increasing the statistical power of the bioavailability calculation.

  • Species: Male CD-1 Mice (25–30g) or Sprague-Dawley Rats.

  • Groups:

    • Group A: Intravenous (IV) Bolus (1 mg/kg).[1]

    • Group B: Oral (PO) Gavage (5 or 10 mg/kg).

  • N-number:

    
     per group (sufficient due to serial sampling).
    
Experimental Workflow Diagram

PK_Workflow Compound Novel Pyrrolidine Inhibitor Formulation Formulation QC (SIF Precipitation Test) Compound->Formulation Solubility Check Dosing Dosing (IV & PO Groups) Formulation->Dosing Pass Sampling Serial Microsampling (Tail Vein, 10-20µL) Dosing->Sampling 0.25, 0.5, 1, 2, 4, 8, 24h Bioanalysis LC-MS/MS (Raptor ARC-18) Sampling->Bioanalysis Precipitation/Extraction Data NCA & F% Calculation Bioanalysis->Data Conc. vs Time

Caption: End-to-end workflow for pyrrolidine PK assessment, emphasizing the critical Formulation QC step to prevent false-negative bioavailability results.

Detailed Protocol

Step 1: Animal Preparation
  • Fasting: Fast animals for 12 hours pre-dose (water ad libitum). Food interferes with pyrrolidine absorption due to potential ion-pairing with dietary components.

  • Acclimatization: Warm animals (heat lamp) 10 mins prior to sampling to dilate tail veins.

Step 2: Dosing
  • IV Administration: Tail vein injection. Volume: 5 mL/kg.

    • Critical: Ensure no bubbles. Extravasation invalidates the IV data (check for tail blueing/swelling).

  • PO Administration: Oral gavage using a flexible plastic needle (reduces esophageal trauma).[3] Volume: 10 mL/kg.[3]

Step 3: Serial Microsampling (The "Self-Validating" Step)

Instead of terminal cardiac puncture (one mouse = one timepoint), use Capillary Microsampling or Mitra® VAMS .

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Procedure:

    • Prick the lateral tail vein with a 25G needle.

    • Collect 10–20

      
      L of blood into a K2EDTA capillary tube or VAMS tip.
      
    • Immediate Stabilization: Pyrrolidines can be unstable in whole blood. Eject blood immediately into a tube containing 40

      
      L of water + 0.1% Formic Acid (to acidify and stabilize the amine) and freeze on dry ice.
      
Step 4: Bioanalysis (LC-MS/MS)

Pyrrolidines are small, polar molecules. Standard C18 columns often fail to retain them, leading to ion suppression from the void volume.

  • Column: Restek Raptor ARC-18 or Phenomenex Kinetex Biphenyl (2.7

    
    m). These phases resist dewetting in high-aqueous mobile phases.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[4][5]

    • B: Acetonitrile + 0.1% Formic Acid.[6]

    • Gradient: Start at 5% B to retain the polar pyrrolidine.

  • MRM Transitions: Monitor the parent [M+H]+.

    • Watchlist: Monitor +16 Da (N-oxide) and +14 Da (Lactam) transitions during method development to track metabolic instability.

Data Analysis & Interpretation

Non-Compartmental Analysis (NCA)

Use software (e.g., Phoenix WinNonlin or R package PKNCA) to calculate parameters.

Key Parameters Table:

ParameterUnitDefinitionRelevance to Pyrrolidines

ng/mLPeak concentrationHigh

may drive off-target toxicity (e.g., hERG).

hTime to peakDelayed

suggests solubility-limited absorption.

ng·h/mLTotal exposurePrimary metric for efficacy coverage.

mL/min/kgClearanceHigh CL often indicates rapid oxidative metabolism of the ring.

L/kgVol. of DistributionPyrrolidines usually have high

(tissue binding).
Calculating Bioavailability ( )

The absolute oral bioavailability is calculated using the dose-normalized AUCs:



Interpretation Logic:

  • 
    :  Likely extensive first-pass metabolism (check microsomes) or poor permeability (check Caco-2).
    
  • 
    :  Possible saturation of clearance mechanisms or enterohepatic recirculation (look for secondary peaks in the PO profile).
    

Troubleshooting & Optimization

Scenario: Double Peaks in Plasma Profile
  • Cause: Enterohepatic recirculation or solubility-limited absorption (precipitation and re-dissolution).

  • Solution: Compare IV profile.[1][7][8] If IV is mono-exponential, the issue is likely formulation-based precipitation in the gut.

Scenario: Low Recovery in Bioanalysis
  • Cause: Pyrrolidines adhere to glass surfaces.

  • Solution: Use polypropylene plates and add 0.1% BSA or maintain acidic pH in all sample processing steps to prevent adsorption.

References

  • Evaluation of Matrix Microsampling Methods for Rodent PK

    • Source: Taylor & Francis Online
    • URL:[Link]

  • Rapid Bioavailability and Disposition Protocol in R

    • Source: PubMed / European Journal of Pharmaceutical Sciences
    • URL:[Link]

  • Pyrrolizidine Alkaloids Analysis by LC-MS/MS (Column Selection)

    • Source: Restek Applic
    • URL:[Link]

  • Non-Compartmental Analysis: Bioavailability Calcul

    • Source: Boomer.org (University of Oklahoma Health Sciences Center)
    • URL:[Link]

  • Strategies for Reducing Animal Numbers (Microsampling)

    • Source: Altasciences
    • URL:[Link]

Sources

Application Note: High-Throughput Screening for DPP-4 Inhibitors Utilizing (2S,4S)-4-Methoxypyrrolidine-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction: The Critical Role of DPP-4 Inhibition and High-Throughput Screening

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and serine exopeptidase that plays a crucial role in glucose metabolism.[1][2][3] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4][5] These incretins are released in response to food intake and stimulate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying.[4][5] By inactivating these hormones, DPP-4 effectively dampens the incretin effect, a key physiological process for maintaining glucose homeostasis.[4][5]

Inhibition of DPP-4 has emerged as a validated therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[1][3][4] By preventing the degradation of GLP-1 and GIP, DPP-4 inhibitors prolong their biological activity, leading to improved glycemic control with a low risk of hypoglycemia.[4][5] This has spurred significant interest in the discovery and development of novel DPP-4 inhibitors.

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[6][7][8] For enzyme targets like DPP-4, fluorescence-based assays are particularly well-suited for HTS due to their sensitivity, simplicity, and amenability to automation.[7][9]

This application note details a robust HTS protocol for the identification of DPP-4 inhibitors, with a particular focus on the utility of the (2S,4S)-4-Methoxypyrrolidine-2-carboxamide scaffold in generating focused compound libraries for screening.

The Significance of the (2S,4S)-4-Methoxypyrrolidine-2-carboxamide Scaffold

The pyrrolidine ring is a common structural motif in many approved DPP-4 inhibitors. The (2S,4S)-4-Methoxypyrrolidine-2-carboxamide scaffold, in particular, offers several advantages for the design of potent and selective DPP-4 inhibitors. Its stereochemistry and functional groups are amenable to forming key interactions within the active site of the DPP-4 enzyme. This scaffold can serve as a foundational building block for combinatorial chemistry efforts, allowing for the systematic exploration of chemical space around a privileged core structure.

Mechanism of DPP-4 Inhibition and the Incretin Effect

The therapeutic benefit of DPP-4 inhibitors is rooted in their ability to enhance the endogenous incretin system. The following diagram illustrates this pathway.

DPP4_Pathway Food Intake Food Intake Gut L-cells Gut L-cells Food Intake->Gut L-cells stimulates GLP-1 & GIP (Active) GLP-1 & GIP (Active) Gut L-cells->GLP-1 & GIP (Active) release Pancreas (β-cells) Pancreas (β-cells) GLP-1 & GIP (Active)->Pancreas (β-cells) stimulates Pancreas (α-cells) Pancreas (α-cells) GLP-1 & GIP (Active)->Pancreas (α-cells) inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP (Active)->DPP-4 Enzyme substrate Insulin Secretion Insulin Secretion Pancreas (β-cells)->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreas (α-cells)->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites degrades to DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme blocks HTS_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Library Compound Library Serial Dilution Serial Dilution Compound Library->Serial Dilution Assay Plate Assay Plate Serial Dilution->Assay Plate Add Enzyme Add Enzyme Assay Plate->Add Enzyme Pre-incubation Pre-incubation Add Enzyme->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Read Kinetic Read Add Substrate->Kinetic Read Calculate % Inhibition Calculate % Inhibition Kinetic Read->Calculate % Inhibition IC50 Determination IC50 Determination Calculate % Inhibition->IC50 Determination Hit Identification Hit Identification IC50 Determination->Hit Identification

Caption: High-Throughput Screening Workflow.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a working solution of DPP-4 enzyme in assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Prepare a working solution of Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO), followed by a final dilution in assay buffer. [4]

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 10 µL) of the diluted test compounds or controls to the appropriate wells of the microplate. [9] * Include "100% activity" control wells containing only the solvent and "background" wells with buffer only. [4] * Add the diluted DPP-4 enzyme solution (e.g., 30 µL) to all wells except for the background wells. [9] * Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding. [4] * Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution (e.g., 50 µL) to all wells. [9] * Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Calculate the percent inhibition for each test compound concentration using the following formula: [2][9] % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] * 100

  • Determine IC50 Values:

    • The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. [10][11] * Plot the percent inhibition against the logarithm of the inhibitor concentration. [4] * Fit the data to a four-parameter logistic equation to determine the IC50 value. [4]

Scientist's Note: IC50 vs. Ki

It is important to distinguish between IC50 and the inhibition constant (Ki). While IC50 is a measure of functional strength under specific assay conditions, Ki reflects the intrinsic binding affinity of the inhibitor and is an absolute value. [12][13]The Cheng-Prusoff equation can be used to convert IC50 to Ki, but this requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate. [12]

Hypothetical Screening Data

The following table summarizes hypothetical data from a primary screen of compounds derived from the (2S,4S)-4-Methoxypyrrolidine-2-carboxamide scaffold.

Compound IDScaffold% Inhibition at 10 µMIC50 (µM)
Control Sitagliptin98.20.018
Scaffold-A1 (2S,4S)-4-Methoxypyrrolidine-2-carboxamide85.71.2
Scaffold-A2 (2S,4S)-4-Methoxypyrrolidine-2-carboxamide92.10.8
Scaffold-A3 (2S,4S)-4-Methoxypyrrolidine-2-carboxamide45.3>10
Scaffold-B1 Alternative Scaffold60.55.7

Conclusion

The described high-throughput screening protocol provides a robust and reliable method for identifying novel DPP-4 inhibitors. The use of a focused library based on the (2S,4S)-4-Methoxypyrrolidine-2-carboxamide scaffold can increase the efficiency of hit identification. Subsequent hit-to-lead optimization efforts can then be employed to improve the potency, selectivity, and pharmacokinetic properties of the identified compounds, ultimately leading to the development of new therapeutic agents for the treatment of type 2 diabetes.

References

  • ACS Publications. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry. [Link]

  • edX. IC50 Determination. [Link]

  • Wikipedia. IC50. [Link]

  • ACS Publications. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]

  • Bio-protocol. (2018). DPP-IV–Inhibitory Activity Assay. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Eurogentec. Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC - 10 mg. [Link]

  • PMC. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. [Link]

  • Royal Society of Chemistry. A Novel Label-free Fluorescence Assay for Dipeptidyl Peptidase 4 Activity Detection Based on Supramolecular Self-Assembly. [Link]

  • Cyprotex. Time Dependent CYP Inhibition (IC50 Shift). [Link]

  • BPS Bioscience. DPP4 Assay Kit. [Link]

  • Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. [Link]

  • Dirk Colbry. (2019). Quick Graphviz Tutorial. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Royal Society of Chemistry. Design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for green manufacturing. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Google Patents. (2016).
  • Sketchviz. Graphviz Examples and Tutorial. [Link]

  • graphviz. User Guide. [Link]

  • DevTools daily. How to build Graphviz diagrams in Python. [Link]

  • R Discovery. (2006). Combinatorial Solution-Phase Synthesis of (2S,4S)-4-Acylamino-5-oxopyrrolidine-2-carboxamides. [Link]

  • ResearchGate. (2025). (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4 -fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. [https://www.researchgate.net/publication/7174621_2S4S-1-2-11-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylaminoacetyl]-4_-fluoro-pyrrolidine-2-carbonitrile_A_potent_selective_and_orally_bioavailable_dipeptide-derived_inhibitor_of_dipeptidyl_peptidase_IV]([Link])

  • PMC. (2022). Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment. [Link]

  • MDPI. (2019). Repurposing of FDA-Approved NSAIDs for DPP-4 Inhibition as an Alternative for Diabetes Mellitus Treatment: Computational and in Vitro Study. [Link]

  • ResearchGate. Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. [Link]

  • Encyclopedia MDPI. (2025). DPP4: A Multifunctional Enzyme Drug-Target for Diabetes II. [Link]

Sources

Application Note: (2S,4S)-4-Methoxypyrrolidine-2-carboxamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and neuroscientists involved in the discovery of novel neurotherapeutics. It details the utility of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide as a privileged chiral scaffold, focusing on its role in modulating physicochemical properties and target selectivity in CNS drug design.[1]

Executive Summary

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide is a high-value chiral building block used to synthesize peptidomimetics and small-molecule inhibitors for central nervous system (CNS) targets.[1] Its unique structural features—specifically the (2S,4S) stereochemistry and the 4-methoxy substituent —impart critical conformational constraints (ring puckering) and metabolic stability that simple proline derivatives lack.[1]

Key Research Applications:

  • Neurodegenerative Disease: Synthesis of Prolyl Oligopeptidase (POP) and DPP-IV inhibitors for Alzheimer's and cognitive enhancement.

  • Neuroinflammation: Development of VLA-4 antagonists to prevent leukocyte infiltration across the Blood-Brain Barrier (BBB).[1]

  • Excitotoxicity: Design of sodium channel blockers for ischemic stroke and epilepsy.[1]

Technical Profile & Structural Advantage

The "Proline Switch" Mechanism

In neuroscience drug design, the conformation of the pyrrolidine ring controls ligand-receptor binding affinity.[1]

  • Stereochemistry: The (2S,4S) configuration forces the pyrrolidine ring into a specific C4-endo or C4-exo pucker, depending on the solvent and N-substitution.[1] This rigidification reduces the entropic penalty of binding to enzymes like POP.

  • Methoxy Group: The 4-methoxy group acts as a hydrogen bond acceptor and increases lipophilicity compared to a hydroxyl group, enhancing BBB permeability—a non-negotiable requirement for neurotherapeutics.[1]

Chemical Specifications
PropertySpecificationRelevance to Neuro-Research
CAS Number 189069-17-8 (Methyl ester); 796884-05-4 (HCl salt)Identification for synthesis sourcing.[1][2][3]
Molecular Weight ~144.17 g/mol (Free base)Low MW allows for "fragment-based" drug design.[1]
Stereochemistry (2S, 4S)Critical: Enantiomers (2S,4R) often show loss of potency or off-target toxicity.[1]
Solubility High (Water, DMSO, Methanol)Facilitates high-concentration in vitro screening assays.[1]

Application I: Synthesis of Neuroprotective POP Inhibitors

Context: Prolyl Oligopeptidase (POP) is a cytosolic serine peptidase involved in the degradation of neuropeptides (e.g., Substance P, BDNF, TRH) associated with memory and learning. Inhibiting POP is a validated strategy for cognitive enhancement in Alzheimer's disease.[1]

Mechanism of Action

The (2S,4S)-4-methoxypyrrolidine moiety mimics the Proline residue at the P1 position of POP substrates, acting as a "transition state analogue" when coupled to an electrophilic "warhead" (e.g., nitrile or boronic acid).

POP_Inhibition Substrate Neuropeptides (Substance P, BDNF) POP Active POP Enzyme Substrate->POP Binding Cognition Enhanced Synaptic Plasticity Substrate->Cognition Accumulation Degradation Inactive Fragments POP->Degradation Cleavage Complex Enzyme-Inhibitor Complex (Stable) POP->Complex Inhibition Inhibitor (2S,4S)-Scaffold Inhibitor Inhibitor->POP Competitive Binding Complex->Cognition Neuroprotection

Figure 1: Mechanism of Prolyl Oligopeptidase (POP) inhibition by (2S,4S)-pyrrolidine scaffolds, leading to neuropeptide preservation.[1]

Protocol: Solid-Phase Synthesis of POP Inhibitor Library

Objective: To synthesize a library of POP inhibitors using the (2S,4S)-4-methoxypyrrolidine-2-carboxamide scaffold.[1][4]

Reagents:

  • Resin: 2-Chlorotrityl chloride resin.[1]

  • Scaffold: (2S,4S)-N-Boc-4-methoxypyrrolidine-2-carboxylic acid.[1]

  • Coupling Agents: HATU, DIPEA.

  • Solvents: DMF, DCM.

Step-by-Step Methodology:

  • Resin Loading:

    • Swell 1g of 2-Chlorotrityl chloride resin in DCM for 20 min.

    • Add 1.2 eq of (2S,4S)-N-Boc-4-methoxypyrrolidine-2-carboxylic acid and 4 eq of DIPEA in DCM.

    • Agitate for 2 hours at RT.

    • Wash resin 3x with DCM/MeOH/DIPEA (17:2:[1]1) to cap unreacted sites.[1]

  • Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc (if applicable) or 4M HCl/Dioxane for Boc removal.[1]

    • Note: For Boc removal on acid-sensitive resin, ensure cleavage conditions do not strip the linker prematurely.[1]

  • N-Acylation (Library Diversification):

    • Add 2 eq of various carboxylic acids (R-COOH, representing the P2/P3 domains), 2 eq HATU, and 4 eq DIPEA in DMF.

    • Shake for 1 hour. Perform Kaiser test to confirm coupling completion (Yellow = Complete, Blue = Incomplete).[1]

  • Cleavage & Purification:

    • Cleave compound from resin using 1% TFA in DCM (mild acid preserves sensitive groups).[1]

    • Precipitate in cold diethyl ether.

    • Purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

Application II: Neuroinflammation & VLA-4 Antagonism[1]

Context: Very Late Antigen-4 (VLA-4) integrin allows leukocytes to adhere to VCAM-1 on the blood-brain barrier endothelium and infiltrate the CNS, driving pathology in Multiple Sclerosis (MS).[1]

Research Insight: Derivatives containing the (2S,4S)-4-methoxypyrrolidine linker have shown superior oral bioavailability and pharmacokinetic (PK) profiles compared to standard proline derivatives.[1] The methoxy group reduces the polar surface area (PSA) while maintaining hydrogen bonding networks essential for VLA-4 active site binding [1].[1]

Protocol: In Vitro BBB Permeability Assay (PAMPA)

Objective: To verify if the synthesized (2S,4S)-derivative can cross the blood-brain barrier.[1]

Materials:

  • PAMPA-BBB Explorer Kit (membrane pre-coated with porcine brain lipid).[1]

  • PBS (pH 7.4).[1]

  • Test Compound: 10 mM stock in DMSO.

  • Reference Standards: Verapamil (High permeability), Theophylline (Low permeability).[1]

Workflow:

  • Preparation: Dilute test compound to 50 µM in PBS (Final DMSO < 0.5%).

  • Donor Plate: Add 200 µL of compound solution to the donor (bottom) plate.

  • Acceptor Plate: Add 200 µL of PBS to the acceptor (top) plate.

  • Sandwich: Carefully place the acceptor plate on top of the donor plate, ensuring the lipid membrane contacts the donor solution.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.[1]

    • Analyze aliquots from both Donor and Acceptor wells using UV-Vis spectroscopy (or LC-MS/MS for higher sensitivity).

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume,
    
    
    is time.[1]

Application III: Anticonvulsant Screening (Na+ Channel Blockade)

Context: Pyrrolidine-2-carboxamide derivatives function as sodium channel blockers, stabilizing the inactivated state of the channel.[1] This mechanism is neuroprotective in models of ischemic stroke and epilepsy [3].[1]

Na_Channel_Blockade Resting Na+ Channel (Resting State) Open Na+ Channel (Open/Active) Resting->Open Depolarization Inactivated Na+ Channel (Inactivated) Open->Inactivated Time-dependent Inactivated->Resting Recovery Blocked Stabilized Inactive State (Refractory) Inactivated->Blocked Stabilization Drug (2S,4S)-Ligand Drug->Inactivated High Affinity Binding Blocked->Open Inhibited

Figure 2: Modulation of Voltage-Gated Sodium Channels by (2S,4S)-carboxamide derivatives to prevent repetitive neuronal firing.

References

  • Discovery of VLA-4 Antagonists: Title: Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist.[1][3] Source: Journal of Medicinal Chemistry (2009).[1][3] URL:[Link][1]

  • DPP-IV Inhibition for Diabetes/Neuroscience: Title: (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor.[1][5] Source: Bioorganic & Medicinal Chemistry Letters (2009).[1] URL:[Link]

  • Pyrrolidine Derivatives in Ischemic Stroke: Title: Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke.[6] Source: Journal of Medicinal Chemistry (2013).[1] URL:[Link]

  • General Anticonvulsant Activity: Title: Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.[1] Source: ResearchGate / Egyptian Journal of Basic and Applied Sciences (2017).[1] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization & Purification of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Challenge

Pyrrolidine derivatives are ubiquitous in medicinal chemistry (e.g., proline mimetics, organocatalysts). However, they present a unique triad of purification challenges:

  • Low Melting Points: Many pyrrolidines are oils at room temperature or have melting points < 50°C.

  • Hygroscopicity: Their hydrochloride salts often absorb atmospheric moisture rapidly, turning crystalline solids into deliquescent gums.

  • Oiling Out: Due to their conformational flexibility and hydrogen-bonding potential, they frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than nucleation.

This guide moves beyond generic advice, offering mechanistic troubleshooting for these specific scaffolds.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Question: My pyrrolidine salt comes out of solution as a sticky oil/gum at the bottom of the flask instead of crystals. Scratching the glass doesn't help. How do I fix this?

The Mechanism

"Oiling out" occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the melting point of the solvated solute drops below the process temperature due to impurities (freezing point depression). In pyrrolidines, this forms a solute-rich liquid phase (emulsion) before the crystalline phase can nucleate.

Protocol: The "Oiling Out" Cycle

Do not discard the oil. Treat the oil as a second liquid phase that requires equilibration.

  • Re-heat: Heat the mixture until the oil layer just redissolves into the solvent.

  • Solvent Adjustment: Add a small amount (5-10%) of the "good" solvent (usually Ethanol or Methanol) to lower the supersaturation slightly.

  • Controlled Cooling: Cool slowly to the temperature where the oil just begins to appear (cloud point).

  • The Isothermal Hold: Hold the temperature constant at this cloud point. Do not cool further.

    • Why? You want the oil droplets to act as nucleation sites. If you cool further, the oil hardens into a glass. By holding, you allow the oil droplets to reorganize into an ordered lattice.

  • Seeding: Add a seed crystal (if available) directly to the turbid mixture.

  • Slow Ramp: Once crystals are visible, cool at a rate of 5°C/hour.

Decision Matrix: Oiling Out

OilingOutLogic Start Problem: Product Oils Out CheckPurity Check Purity (NMR/HPLC) Is purity > 85%? Start->CheckPurity Impure High Impurity Level CheckPurity->Impure No Pure High Purity (>85%) CheckPurity->Pure Yes Action_Chrom Perform Acid-Base Extraction or Flash Chromatography Impure->Action_Chrom Action_Solvent Change Solvent System (Reduce Anti-solvent ratio) Pure->Action_Solvent If supersaturation too high Action_Seed Use 'Oiling Out' Cycle + Seeding at Cloud Point Pure->Action_Seed If supersaturation optimal Action_Chrom->Pure Result_Cryst Crystalline Solid Action_Solvent->Result_Cryst Action_Seed->Result_Cryst

Caption: Logical workflow for addressing Liquid-Liquid Phase Separation (Oiling Out) in amine crystallizations.

Module 2: Salt Selection & Hygroscopicity

User Question: I made the HCl salt of my N-substituted pyrrolidine, but it turns into a puddle on the balance. What are the alternatives?

The Science of Counterions

Pyrrolidine hydrochlorides are notorious for hygroscopicity because the chloride ion is small and has high charge density, creating a lattice with high lattice energy but also high affinity for water to stabilize surface defects.

Alternative Salt Screen

If the HCl salt is deliquescent, switch to a counterion with a larger hydrophobic surface area or one that facilitates hydrogen bonding networks that exclude water.

Salt TypeCounterionCharacteristics for PyrrolidinesSolvent System Recommendation
Hydrochloride HClHigh Risk. Often hygroscopic.EtOH/Et₂O or iPrOH/EtOAc
Oxalate Oxalic AcidExcellent. Often forms stable, non-hygroscopic solids. Toxic (not for final drugs).MeOH/Acetone or EtOH
Fumarate Fumaric AcidGood. Pharmaceutically acceptable. High melting point.EtOH/Water or iPrOH
Tartrate Tartaric AcidSpecialized. Used for chiral resolution (see Module 3).EtOH/H₂O
Picrate Picric AcidAnalytical Only. Forms sharp crystals for ID; explosive risk.Ethanol
Protocol: Preparation of Non-Hygroscopic Oxalate Salts

Note: Oxalates are toxic; use only for intermediate purification.

  • Dissolve 10 mmol of crude pyrrolidine free base in 5 mL Ethyl Acetate .

  • Dissolve 11 mmol (1.1 eq) of Anhydrous Oxalic Acid in 2 mL Hot Methanol .

  • Add the acid solution to the amine solution dropwise with vigorous stirring.

  • If gum forms, add Acetone dropwise until it solidifies.

  • Filter and wash with cold Acetone/Ethyl Acetate (1:1).

Module 3: Chiral Resolution of Pyrrolidines

User Question: I need to separate the enantiomers of a 3-substituted pyrrolidine. Chiral HPLC is too expensive for gram-scale. How do I resolve it chemically?

The "Pope and Peachey" Approach

Pyrrolidines are secondary amines that resolve exceptionally well with Tartaric Acid or Mandelic Acid . The classic method uses 1 equivalent of chiral acid. However, the "Pope and Peachey" method (using 0.5 eq chiral acid + 0.5 eq achiral mineral acid) often yields higher optical purity by maximizing the solubility difference between the diastereomeric salt and the mineral salt.

Standard Resolution Protocol (Tartaric Acid)
  • Stoichiometry: Use 1.0 equivalent of L-(+)-Tartaric acid for the racemate.

  • Solvent: 95% Ethanol is the starting point.[1] If solubility is too high, add Acetone.

  • Mixing: Dissolve amine and acid separately in hot ethanol. Mix hot.

  • Crystallization: Allow to cool very slowly (over 12 hours).

    • Troubleshooting: If no crystals form, the salt may be too soluble. Switch to Methanol/Isopropyl Ether .

  • Recrystallization: The first crop usually has 60-80% ee. Recrystallize from boiling ethanol to reach >98% ee.

  • Free Basing: Treat the salt with 2M NaOH and extract with DCM.

Resolution Workflow Diagram

ResolutionWorkflow Racemate Racemic Pyrrolidine (Free Base) Formation Salt Formation (Solvent: 95% EtOH) Racemate->Formation ChiralAcid L-(+)-Tartaric Acid (1.0 Equiv) ChiralAcid->Formation Cryst Slow Crystallization Formation->Cryst Filter Filtration Cryst->Filter Solid Solid: (R)-Amine L-Tartrate Salt Filter->Solid Liquor Mother Liquor: (S)-Amine Enriched Filter->Liquor Recryst Recrystallize (Boiling EtOH) Solid->Recryst BaseRelease NaOH Treatment + Extraction Recryst->BaseRelease FinalProduct Pure Enantiomer (>98% ee) BaseRelease->FinalProduct

Caption: Workflow for the optical resolution of chiral pyrrolidine derivatives using diastereomeric salt formation.

Module 4: Removing Colored Impurities

User Question: My pyrrolidine product is distilled but turns yellow/brown after a few days. How do I stop this?

Cause: Oxidation

Pyrrolidines are susceptible to N-oxidation and subsequent polymerization, leading to colored impurities (pyrrole-like conjugated systems).

Purification & Storage Protocol
  • Acid Wash: Dissolve the crude oil in Ethyl Acetate. Wash with 1M HCl. The amine goes into the water; non-basic colored tars stay in the organic layer.

  • Base Release: Basify the aqueous layer (pH > 12) and extract back into DCM.

  • Distillation: Distill under reduced pressure (vacuum) under an Argon/Nitrogen atmosphere.

  • Stabilization: Store the purified amine under Nitrogen at -20°C. For salts, ensure they are completely dry (free of solvent inclusions) to prevent hydrolysis/oxidation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation; CRC Press, 2001. (Source for specific tartaric acid resolution stoichiometry).
  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012. (Source for "Oiling Out" mechanisms and troubleshooting).
  • Google Patents.Process for purifying crude pyrroles (US5502213A).
  • LibreTexts Chemistry. Troubleshooting Crystallization - Oiling Out. [Link] (General mechanism for phase separation).

Sources

Optimization of reaction conditions for N-alkylation of pyrrolidines.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of Pyrrolidines

  • Ticket ID: #PYR-ALK-OPT-001

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

  • Status: Open

  • Topic: Optimization of Reaction Conditions for N-Alkylation of Pyrrolidines

Executive Summary & Decision Matrix

N-alkylation of pyrrolidines is a pivotal transformation in medicinal chemistry, yet it is fraught with specific challenges: over-alkylation (quaternization) , steric hindrance at the


-position, and chemoselectivity  issues.

Before selecting a protocol, consult the decision matrix below to match your substrate constraints with the optimal methodology.

DecisionMatrix Start START: Select Substrate Type Aldehyde Substrate: Aldehyde/Ketone Start->Aldehyde Halide Substrate: Alkyl Halide/Sulfonate Start->Halide Alcohol Substrate: Primary/Secondary Alcohol Start->Alcohol Reductive METHOD A: Reductive Amination (High Chemoselectivity) Aldehyde->Reductive Preferred Route Direct METHOD B: Direct Nucleophilic Substitution (Risk: Over-alkylation) Halide->Direct Standard Route Borrowing METHOD C: Borrowing Hydrogen (Green/Atom Economy) Alcohol->Borrowing Catalytic Route Check1 Use STAB (NaHB(OAc)3) Reductive->Check1 Sensitive Groups? Check2 Slow Addition / Base Control Direct->Check2 Over-alkylation?

Figure 1: Strategic decision tree for selecting the N-alkylation methodology based on available electrophiles.

Method A: Reductive Amination (The "Gold Standard")

Context: This is the most reliable method for avoiding over-alkylation. It proceeds via an iminium ion intermediate which is reduced in situ.

Standard Protocol:

  • Stoichiometry: Pyrrolidine (1.0 eq), Aldehyde/Ketone (1.0–1.2 eq), Sodium Triacetoxyborohydride (STAB) (1.4–1.6 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0–2.0 eq) – Critical for ketones.

  • Conditions: Stir at Room Temperature (RT) for 2–16 h under

    
    .
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction (Ketones) Steric hindrance or insufficient activation.Add AcOH: Ketones require acid catalysis to form the iminium ion. Add 1-2 eq of acetic acid. If still sluggish, switch to Ti(OiPr)4 (1.5 eq) to force imine formation before adding the reducing agent.
Low Yield (Aldehydes) Aldehyde reduction competes with amination.Switch Reagent: Ensure you are using STAB , not NaBH4. STAB reduces iminium ions faster than aldehydes; NaBH4 reduces aldehydes faster than imines.
Incomplete Conversion Water accumulation inhibits imine formation.Desiccant: Add activated 4Å molecular sieves or MgSO4 to the reaction mixture to drive the equilibrium toward the imine.
Emulsion during Workup Boron salts complexing with amine.Quench: Quench with sat. aq. NaHCO3. If emulsion persists, use Rochelle's salt (Potassium sodium tartrate) solution and stir vigorously for 30 mins.

Expert Insight:

  • Why STAB? Sodium triacetoxyborohydride is sterically bulky and electron-deficient, making it less nucleophilic than NaBH4. It selectively reduces the protonated iminium ion without touching the carbonyl starting material [1].

Method B: Direct Nucleophilic Substitution ( )

Context: Used when alkyl halides (Cl, Br, I) or sulfonates (OMs, OTs) are the electrophiles. Major Risk: Quaternization (formation of the ammonium salt).

Standard Protocol:

  • Stoichiometry: Pyrrolidine (1.0 eq), Alkyl Halide (0.8–0.9 eq), Base (1.5–2.0 eq).

  • Base Selection:

    
     (Standard), 
    
    
    
    (Reactive), or DIPEA (Soluble).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 0°C to RT (Heating increases over-alkylation risk).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Over-Alkylation (Quaternary Salt) Alkylated product is more nucleophilic than starting material.[1]Reverse Addition: Add the alkyl halide dropwise to a solution of excess pyrrolidine. Use a slight deficit of alkyl halide (0.9 eq).
Sluggish Reaction (Alkyl Chlorides) Poor leaving group ability.Finkelstein Conditions: Add catalytic KI (Potassium Iodide) (0.1–0.5 eq) to generate the more reactive alkyl iodide in situ. Switch solvent to Acetone or MEK if using KI.
Polymerization High concentration/temperature.Dilution: Run the reaction at high dilution (0.05 M). Reduce temperature to 0°C and allow to warm slowly.
O-Alkylation (if Pyrrolidinone) Ambident nucleophile (Amide N vs O).Hard/Soft Theory: Use "soft" electrophiles (Alkyl iodides) and counterions (

) to favor N-alkylation. Avoid O-alkylation by using non-polar solvents [2].

Expert Insight:

  • The "Dialkylation" Trap: Unlike primary amines, pyrrolidine is a secondary amine. The product is a tertiary amine, which is sterically more hindered but electronically more electron-rich. If the alkyl group is small (Methyl, Ethyl), the tertiary amine can attack another equivalent of alkyl halide. Control: Use bulky bases (

    
    ) or inorganic bases (
    
    
    
    ) that do not solubilize well, keeping the effective basicity low.

Method C: Borrowing Hydrogen (Green Chemistry)

Context: Catalytic N-alkylation using alcohols. Ideal for sustainable synthesis as it produces only water as a byproduct.

Standard Protocol:

  • Catalyst:

    
     (1-2 mol%) + DPEphos (2-4 mol%).
    
  • Stoichiometry: Pyrrolidine (1.0 eq), Alcohol (1.2 eq).

  • Base:

    
     (10-20 mol%) - needed to activate the pre-catalyst.
    
  • Solvent: Toluene or t-Amyl alcohol.

  • Conditions: Sealed tube, 100–120°C, 12–24 h.

Mechanism & Troubleshooting:

BorrowingHydrogen Alcohol Alcohol (Substrate) Aldehyde Aldehyde (Intermediate) Alcohol->Aldehyde -H2 (via Cat) Imine Imine/Iminium Aldehyde->Imine + Pyrrolidine - H2O Product N-Alkyl Pyrrolidine Imine->Product +H2 (via Cat-H2) Cat_Dehydro Catalyst (Dehydrogenation) Cat_Hydro Catalyst-H2 (Hydrogenation) Cat_Dehydro->Cat_Hydro H Transfer Cat_Hydro->Cat_Dehydro Regeneration

Figure 2: The Borrowing Hydrogen catalytic cycle. Failure usually occurs at the hydrogenation step if the catalyst is poisoned.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion Catalyst deactivation or insufficient temperature.Temperature: This reaction has a high activation energy. Ensure internal temp is >100°C. Base: Ensure KOtBu is fresh (hygroscopic); moisture kills the active hydride species [3].
Aldehyde Accumulation Hydrogenation step failed.Catalyst Load: Increase catalyst loading to 5 mol%. Ensure strictly anaerobic conditions (Oxygen poisons Ru-hydrides).
Racemization (Chiral Alcohols) Radical mechanism or harsh base.Switch Catalyst: Use Ir-based catalysts (e.g., Cp*Ir complexes) which often operate under milder conditions and preserve stereochemistry at the

-position [4].

Frequently Asked Questions (FAQ)

Q: How do I purify the N-alkyl pyrrolidine from the unreacted starting material? A: Use the Acid-Base Extraction method:

  • Dissolve crude mixture in organic solvent (EtOAc/DCM).

  • Wash with dilute HCl (1M). The product (tertiary amine) and starting material (secondary amine) go into the aqueous layer. Neutral impurities stay in organic.

  • Separate aqueous layer.[1]

  • Differentiation: If your product is significantly more lipophilic than pyrrolidine, basify (pH 12) and extract. If not, use Tosylation : Treat the mixture with Tosyl Chloride (TsCl). Unreacted pyrrolidine forms a sulfonamide (non-basic), while your tertiary amine product does not react. Acid wash again; the product goes into water, the sulfonamide stays in organic. Basify aqueous layer to recover pure product.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is particularly effective for Method B (Direct Alkylation) in polar solvents like MeCN, often reducing reaction times from hours to minutes. However, watch for pressure buildup if using volatile halides.

Q: My pyrrolidine has an ester group. Will STAB reduce it? A: No. STAB is highly chemoselective for imines/aldehydes/ketones and will not reduce esters, amides, or nitriles under standard conditions [5].

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Technical Support Center: N-Alkylation of 2-Pyrrolidinone." BenchChem.[1][3][4] Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis. Link

  • Watson, A. J., et al. (2009).[5] "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society. Link

  • Common Organic Chemistry. (2025). "Reductive Amination - Common Conditions: NaHB(OAc)3." Common Organic Chemistry. Link

Sources

Addressing chemical instability of dipeptide mimetic DPP-4 inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Stability Tech Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical instabilities inherent to dipeptide mimetic DPP-4 inhibitors (such as saxagliptin and vildagliptin). This guide moves beyond basic observations to explain the thermodynamic causality of degradation and provides self-validating protocols to engineer robust formulations.

Section 1: Mechanistic FAQ (The "Why")

Q1: Why do cyanopyrrolidine-based DPP-4 inhibitors degrade so rapidly in standard formulations? The inherent chemical instability stems from their specific molecular architecture. These dipeptide mimetics contain a nitrile moiety on a pyrrolidine ring positioned in close spatial proximity to a basic primary or secondary amine. This arrangement facilitates a thermodynamically favored intramolecular cyclization. The amine acts as a nucleophile, attacking the electrophilic nitrile carbon to form a therapeutically inactive, six-membered cyclic amidine [1]. Because this reaction is thermodynamically driven, standard physical blending is often insufficient to prevent it.

Q2: What environmental or processing factors accelerate this cyclization? The transition state of this cyclization involves proton transfer, making the reaction highly susceptible to solvent effects and pH. Protic environments (including residual moisture from excipients) and alkaline microenvironments catalyze the reaction. Furthermore, mechanical stress during processing—such as wet granulation, roller compaction, or high-compression tableting—forces the drug molecules into closer physical proximity with incompatible excipients and trapped moisture, drastically accelerating amidine formation [3].

Q3: We are seeing a secondary degradation peak on our HPLC chromatograms after the amidine forms. What is it? This secondary peak is a diketopiperazine (DKP) byproduct. Once the cyclic amidine is formed, it becomes highly susceptible to hydrolysis in the presence of water. The amidine hydrolyzes to form the DKP [1]. If you observe this peak, it indicates that your formulation not only suffers from proximity-induced cyclization but also lacks an adequate moisture barrier.

Section 2: Visualizing the Degradation Pathway

G DPP4 DPP-4 Inhibitor (Cyanopyrrolidine) Amidine Cyclic Amidine (Inactive Impurity) DPP4->Amidine Intramolecular Cyclization (Protic/Alkaline) DKP Diketopiperazine (Hydrolysis Product) Amidine->DKP Hydrolysis (+ H2O)

Chemical degradation pathway of cyanopyrrolidine DPP-4 inhibitors.

Section 3: Troubleshooting Formulation & Processing (The "How to Fix")

Q4: My formulation shows >2% cyclic amidine after 1 month at 40°C/75% RH. How do I troubleshoot the excipient matrix? You must address both the chemical microenvironment and physical proximity:

  • Evaluate Excipient pH: Ensure your excipients do not create an alkaline microenvironment. Consider incorporating an acidifier (e.g., trace formic acid) to protonate the basic amine, rendering it non-nucleophilic.

  • Eliminate Mechanical Stressors: If you are using wet granulation or roller compaction, halt these processes immediately. They exacerbate degradation by introducing moisture and compaction heat.

  • Isolate the API: Transition from direct compression to drug-layered pellets. Coating the API onto inert cores minimizes physical contact with other tablet components [2].

Q5: How effective are drug-layered pellets compared to direct compression? Highly effective. Formulating the DPP-4 inhibitor as a drug-layered pellet reduces the physical interaction between the drug substance and incompatible excipients. More importantly, the polymer matrix used in the pellet coating process restricts the molecule's conformational freedom, physically hindering the spatial alignment required for the amine to attack the nitrile group [2].

Section 4: Visualizing the Troubleshooting Workflow

G Start Detect >0.5% Cyclic Amidine CheckMoisture Assess Moisture & Processing Start->CheckMoisture WetGran Using Wet Granulation? CheckMoisture->WetGran SwitchDry Switch to Drug-Layered Pellets WetGran->SwitchDry Yes CheckExcipients Evaluate Excipient pH WetGran->CheckExcipients No Acidify Add Acidifier / Change Excipients CheckExcipients->Acidify Alkaline Microenvironment

Troubleshooting workflow for cyclic amidine formation in formulations.

Section 5: Quantitative Data Summary

Table 1: Quantitative Impact of Formulation Strategies on DPP-4 Inhibitor Stability

Formulation StrategyPrimary Degradant ObservedRelative Degradation Rate (40°C/75% RH)Mechanistic Rationale
Direct Compression (Alkaline Excipients) Cyclic AmidineHigh (>5% at 1 month)Base-catalyzed nucleophilic attack; high physical contact.
Wet Granulation Cyclic Amidine & DKPVery High (>10% at 1 month)Moisture and mechanical stress facilitate proton transfer.
Direct Compression (Acidified) Cyclic AmidineModerate (1-3% at 1 month)Protonation of amine reduces nucleophilicity.
Drug-Layered Pellets (Moisture Barrier) None / TraceLow (<0.5% at 6 months)Physical isolation; restricted conformational freedom [2].

Section 6: Standard Operating Procedures (Protocols)

Protocol 1: Self-Validating Forced Degradation & HPLC-UV Analysis

Objective: Quantify cyclic amidine and DKP formation to evaluate intrinsic API stability.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the DPP-4 inhibitor in a protic solvent (e.g., Methanol/Water 50:50).

  • Stress Conditions (The "Trigger"): Adjust the solution pH to 8.5 using 0.1 N NaOH. Incubate at 60°C for exactly 24 hours. (Causality: Alkaline pH deprotonates the amine, maximizing nucleophilicity; heat overcomes the activation energy barrier).

  • Quenching (Self-Validation Step 1): Neutralize the sample with 0.1 N HCl to pH 7.0 to halt the reaction. This internal control ensures the degradation profile represents exactly 24 hours of stress without post-sampling degradation.

  • Chromatographic Separation: Inject onto a C18 column using a gradient of 0.1% TFA in water and acetonitrile. (Causality: TFA ensures sharp peak shapes for basic amines by preventing secondary interactions with surface silanols).

  • System Suitability (Self-Validation Step 2): The analytical run is only valid if the resolution (

    
    ) between the parent API peak and the cyclic amidine reference standard peak is > 2.0.
    
Protocol 2: Drug-Layered Pellet Formulation for Moisture-Sensitive DPP-4 Inhibitors

Objective: Manufacture a solid dosage form that minimizes intramolecular cyclization.

  • Core Selection: Utilize inert microcrystalline cellulose (MCC) spheres (e.g., Celphere) as the foundational substrate.

  • Drug Layering Suspension: Disperse the DPP-4 inhibitor and a hypromellose (HPMC) binder in purified water. (Causality: HPMC acts as a film-former that locks the API in a rigid matrix, reducing the conformational flexibility required for cyclization).

  • Fluid Bed Coating: Spray the suspension onto the MCC cores using a bottom-spray fluid bed processor (Wurster). Maintain a product temperature of 40-45°C.

  • In-Process Moisture Check (Self-Validation Step 1): Halt the process and measure Loss on Drying (LOD). The LOD must be < 2.0% before proceeding. (Causality: Residual moisture >2% will drive subsequent DKP formation).

  • Moisture Barrier Application: Apply a secondary coating of an aqueous moisture barrier (e.g., PVA-based Opadry AMB).

  • Final Curing: Cure the pellets at 45°C for 30 minutes to coalesce the polymer film, ensuring a continuous, impermeable barrier.

References

  • Kinetic and Mechanistic Insight into the Thermodynamic Degradation of Saxagliptin Source: The Journal of Organic Chemistry (2011) URL:[Link]

  • Stability Enhancement of Drug Layered Pellets in a Fixed Dose Combination Tablet Source: AAPS PharmSciTech (2013) URL:[Link]

  • Saxagliptin Pharmaceutical Formulations Source: US Patent Application US20130189358A1 URL

Technical Support Center: Chiral Purity Management for (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical integrity of substituted prolinamides. Maintaining the chiral purity of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide is not just an analytical measurement task; it is a system-level thermodynamic challenge.

Because the pyrrolidine ring is conformationally dynamic and the C2 proton is rendered highly acidic by the adjacent electron-withdrawing carboxamide group, this molecule is highly susceptible to base-catalyzed enolization. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure you can accurately determine and rigorously maintain the chiral purity of your compound.

Part 1: FAQs & Troubleshooting Guides

Q1: My chiral HPLC chromatogram shows a second peak growing over time in my stock solution. What is happening?

Answer: You are observing base-catalyzed epimerization at the C2 position. If your sample solvent is slightly basic or if the compound is stored as a free base in a protic solvent, the


-proton at C2 can be abstracted. This forms a planar enolate intermediate. Upon reprotonation, the proton can attack from either face of the ring, converting your pure (2S,4S)-isomer into a mixture of (2S,4S) and the (2R,4S) diastereomer. Studies on proline derivatives demonstrate that prolonged exposure to basic conditions inevitably leads to this degradation [1]. Always prepare analytical samples fresh in neutral or slightly acidic solvents (e.g., Ethanol with 0.1% TFA).
Q2: Why do I see severe peak tailing during chiral HPLC analysis, making it impossible to integrate the enantiomeric excess (ee)?

Answer: Peak tailing in pyrrolidine derivatives is almost always caused by secondary interactions between the basic secondary amine in the pyrrolidine ring and the residual silanols on the silica backbone of the chiral stationary phase (CSP). To suppress this, you must add a basic modifier to your mobile phase. Adding 0.1% Diethylamine (DEA) to your hexane/isopropanol mobile phase will competitively bind the silanols, sharpening your peaks and allowing for accurate integration [2].

Q3: How can I couple this amine to a carboxylic acid downstream without losing C2 stereocontrol?

Answer: You must use racemization-free coupling conditions. Avoid strong bases like DBU or NaOH entirely. Instead, utilize mild, sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) combined with highly efficient coupling reagents like HATU. Keep the reaction temperature between 0°C and room temperature to kinetically trap the desired amide before enolization can occur [3].

Part 2: Visualizing the Mechanisms

To truly control your experiment, you must understand the pathways of degradation and analysis. Below are the logical workflows governing epimerization and analytical method development.

Epimerization A (2S,4S)-Isomer (Desired) B Base abstracts C2 alpha-proton A->B Strong Base / Heat C Planar Enolate Intermediate B->C D Reprotonation (Top Face) C->D E Reprotonation (Bottom Face) C->E F (2S,4S)-Isomer (Retention) D->F G (2R,4S)-Isomer (Epimerized) E->G Loss of Chiral Purity

Fig 1. Base-catalyzed C2 epimerization pathway of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide.

HPLC_Workflow N1 Sample Prep (1 mg/mL in EtOH) N2 Chiral Column (Polysaccharide CSP) N1->N2 N3 Mobile Phase (Add 0.1% DEA) N2->N3 N4 UV Detection (210 nm) N3->N4 N5 Data Analysis (ee% & de%) N4->N5

Fig 2. Chiral HPLC method development workflow for pyrrolidine derivatives.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Chiral HPLC Determination of ee% and de%

This self-validating protocol ensures that any observed impurity is an actual stereoisomer and not an artifact of column overloading or degradation during the run. For analytical determination, chiral stationary phases (CSPs) utilizing cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) are the industry standard [5].

  • Sample Preparation: Accurately weigh 1.0 mg of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide. Dissolve in 1.0 mL of absolute ethanol. Causality Note: Do not use methanol if it has been stored over molecular sieves, as leached basic silicates can induce epimerization in the vial.

  • System Equilibration: Flush the HPLC system with Mobile Phase (Hexane : Isopropanol : Diethylamine = 80 : 20 : 0.1 v/v/v) until the baseline at 210 nm is perfectly flat (approx. 30 minutes).

  • Blank Injection: Inject 10 µL of the sample solvent (Ethanol) to verify no ghost peaks elute at the expected retention times.

  • Racemic/Diastereomeric Standard Run: Inject a known mixture of the (2S,4S), (2R,4R), (2S,4R), and (2R,4S) isomers. Verify that the resolution (

    
    ) between all four peaks is 
    
    
    
    .
  • Sample Analysis: Inject 10 µL of the prepared sample. Calculate the enantiomeric excess (ee) and diastereomeric excess (de) based on relative peak areas.

Protocol B: Safe Handling & Storage to Prevent Epimerization
  • Salt Formation: If the compound is not immediately required as a free base, convert it to its hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonating the secondary amine drastically reduces the local microenvironmental basicity, shutting down the enolization pathway.

  • Storage: Store the lyophilized powder in an amber glass vial under an Argon atmosphere at 4°C. Place the vial inside a desiccator containing Drierite. Moisture can facilitate proton transfer, accelerating epimerization.

Alternative Analytical Note: Gas chromatography (GC) can also be employed for quantitative determination of enantiomeric purity of proline derivatives, provided the sample is derivatized (e.g., acylation of the amine) to increase volatility and prevent thermal degradation [4].

Part 4: Quantitative Data Summaries

Table 1: Recommended Chiral HPLC Parameters
ParameterSpecificationMechanistic Rationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Polysaccharide backbone provides deep chiral pockets for stereorecognition.
Mobile Phase Hexane / IPA / DEA (80:20:0.1)Normal phase maintains H-bonding interactions; DEA suppresses silanol tailing.
Flow Rate 1.0 mL/minBalances theoretical plate count with reasonable run times.
Temperature 25°C (Thermostatted)Temperature fluctuations severely impact chiral recognition thermodynamics.
Detection UV at 210 nmThe carboxamide group lacks strong chromophores; low UV is required.
Table 2: Base-Induced Epimerization Risk Matrix
Reagent / ConditionBase Strength (

of conjugate acid)
Epimerization RiskRecommended Action
DBU ~13.5CRITICAL NEVER use during synthesis or extraction.
NaOH (aq) ~15.7CRITICAL Avoid aqueous basic workups; use neutral conditions.
Triethylamine (TEA) ~10.7MODERATE Use with caution at low temperatures (< 0°C).
DIPEA (Hunig's Base) ~10.5 (Sterically hindered)LOW Preferred base for amide couplings (e.g., with HATU).
HCl / TFA (Salts) < 1NONE Ideal state for long-term storage of the compound.

References

  • Pitzer, J., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing). URL:[Link]

  • Wong, et al. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. URL:[Link]

  • Rana, et al. (2023). Selective Degradation of MLK3 by a Novel CEP1347-VHL-02 PROTAC Compound Limits the Oncogenic Potential of TNBC. PubMed Central (NIH). URL:[Link]

  • Xiang, Y., & Sluggett, G. W. (2010). Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. PubMed (NIH). URL:[Link]

  • Patent Application WO2024188906A1. (2024). PROTAC degraders of MLLT1 and/or MLLT3. Google Patents.

Technical Support Center: Solubilization Strategies for (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals encountering precipitation or poor aqueous solubility when working with (2S,4S)-4-Methoxypyrrolidine-2-carboxamide .

Below, we dissect the chemical causality behind these solubility barriers and provide self-validating, step-by-step troubleshooting protocols to rescue your assays.

The Solubilization Barrier: Mechanistic Overview

Despite being a relatively small, polar molecule, the free base form of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide frequently exhibits poor solubility in neutral aqueous buffers (e.g., pH 7.4 PBS). This is driven by two primary factors:

  • High Crystal Lattice Energy: The primary carboxamide group acts as both a strong hydrogen bond donor and acceptor. In the neutral state, these molecules self-associate via dense intermolecular hydrogen bonding networks, resisting dissolution.

  • Suboptimal Ionization at Neutral pH: The secondary amine of the pyrrolidine ring has a pKa of approximately 9.0 to 10.6 [1]. At physiological pH (7.4), a measurable fraction of the compound exists as the unprotonated free base, which rapidly aggregates and precipitates out of solution.

To overcome this, researchers must either disrupt the hydrogen bonding network via protonation (salt formation) or shield the molecule's neutral fraction using excipient encapsulation [2].

Diagnostic Troubleshooting Workflow

Use the following decision matrix to select the optimal solubilization strategy based on the specific constraints of your biological or chemical assay.

SolubilityWorkflow A Poor Aqueous Solubility (2S,4S)-4-Methoxypyrrolidine-2-carboxamide B Assess Assay Constraints A->B C Can pH be lowered < 7.0? B->C D Isolate/Use HCl Salt (CAS 796884-05-4) C->D Yes E Must maintain pH 7.4 (Physiological Buffer) C->E No F Formulate with 5% DMSO or 10% HP-β-CD E->F

Decision matrix for troubleshooting (2S,4S)-4-Methoxypyrrolidine-2-carboxamide solubility.

Frequently Asked Questions (FAQs)

Q: I purchased the free base. Can I just dissolve it directly in PBS for my cell assay? A: No. Direct dissolution of the free base in Phosphate-Buffered Saline (pH 7.4) will likely result in micro-precipitates. Because the buffer neutralizes any local acidic microenvironments, the free base fraction will aggregate. You must either pre-dissolve it in a co-solvent or use a complexing agent.

Q: Should I purchase the Hydrochloride (HCl) salt instead? A: Yes, whenever possible. The hydrochloride salt form (CAS 796884-05-4) provides a pre-protonated pyrrolidinium ion [3]. This ionic species engages in strong ion-dipole interactions with water, vastly increasing thermodynamic solubility and stability without requiring organic co-solvents[2].

Q: My assay is highly sensitive to DMSO toxicity. How can I solubilize the compound at pH 7.4? A: If organic co-solvents are prohibited, the gold standard is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic cavity that encapsulates the uncharged pyrrolidine-carboxamide core, while its hydrophilic exterior ensures complete aqueous solubility and excellent biocompatibility [4].

Mechanistic Pathways of Solubilization

Mechanism A Free Base (Aggregated) B Protonation (pH < pKa) + HCl A->B Acidic Media D HP-β-CD Addition (Neutral pH) A->D Neutral Media C Ammonium Cation (Solvated) B->C Dissociation E Inclusion Complex (Shielded) D->E Encapsulation

Mechanistic pathways for solubilizing the pyrrolidine free base in aqueous environments.

Validated Experimental Protocols

Protocol A: In Situ Hydrochloride Salt Conversion (For pH-Flexible Assays)

Use this protocol if your downstream application can tolerate a slight initial drop in pH before buffering.

Causality: Adding stoichiometric equivalents of HCl forces the equilibrium entirely toward the protonated pyrrolidinium state, breaking the amide-amide hydrogen bond lattice.

  • Weighing: Weigh 10 mg of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide free base into a sterile microcentrifuge tube.

  • Acidification: Add 100 µL of 0.1 M HCl (aqueous). Vortex vigorously for 60 seconds. The compound will rapidly dissolve as it converts to the HCl salt.

  • Dilution: Add 800 µL of distilled water (diH₂O).

  • Buffering: Slowly titrate with 100 µL of 10X PBS.

  • Self-Validation Step: Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms a true solution free of micro-precipitates.

Protocol B: HP-β-CD Complexation (For pH-Restricted / Cell-Based Assays)

Use this protocol if you must maintain a strict pH of 7.4 and cannot use DMSO.

Causality: HP-β-CD forms a dynamic, non-covalent inclusion complex with the drug. This shields the hydrophobic methoxy group and the neutral amide lattice from the aqueous environment, preventing aggregation [4].

  • Vehicle Preparation: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard 1X PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Suspension: Add 10 mg of the free base compound to 1 mL of the 10% HP-β-CD vehicle.

  • Complexation: Sonicate the suspension in a water bath at room temperature for 15–20 minutes. The mechanical energy accelerates the inclusion of the guest molecule into the cyclodextrin host cavity.

  • Equilibration: Place the tube on a rotary shaker at 37°C for 2 hours to achieve thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the sample at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a white pellet. If no pellet is visible, complete complexation has been achieved.

Quantitative Solubility Profiles

The following table summarizes the expected solubility outcomes of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide across various formulation vehicles.

Vehicle / Buffer SystemFinal pHEstimated Solubility (mg/mL)Mechanism of SolubilizationAssay Suitability
1X PBS (Free Base) 7.4< 1.0None (Aggregates)Not Recommended
0.1 M HCl (aq) 2.0> 50.0Complete ProtonationChemical / Enzymatic Assays
PBS + 5% DMSO 7.4~ 10.0Co-solvent DisruptionDMSO-Tolerant Cell Lines
PBS + 10% HP-β-CD 7.4> 25.0Inclusion ComplexationSensitive Cell Lines / In Vivo

References

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI Pharmaceuticals. Retrieved from: [Link]

Technical Support Center: (2S,4S)-4-Methoxypyrrolidine-2-carboxamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing (2S,4S)-4-methoxypyrrolidine-2-carboxamide. This chiral building block is heavily utilized in the development of beta-secretase inhibitors[1] and deubiquitinase (DUB) inhibitors[2].

Because the biological efficacy of these downstream APIs relies entirely on strict stereochemical fidelity, this guide focuses on the mechanistic causality of impurity formation and provides self-validating protocols to ensure absolute clearance.

Mechanistic Pathway & Impurity Origins

Understanding where impurities are generated is the first step in troubleshooting. The synthesis typically begins with natural N-Boc-L-hydroxyproline (which possesses a 2S,4R configuration). Generating the (2S,4S) target requires a precise inversion of stereochemistry at the C4 position, followed by amidation and deprotection.

Workflow SM N-Boc-L-hydroxyproline (2S,4R) Step1 1. MsCl, Et3N, DCM 2. NaOMe, MeOH, 0°C SM->Step1 Int1 Boc-(2S,4S)-methoxy-acid Step1->Int1 SN2 Inversion Imp1 Impurity A: (2S,4R)-methoxy-acid (SN1 Racemization) Step1->Imp1 Step2 NH4Cl, EDC·HCl, HOBt DIPEA, DMF Int1->Step2 Int2 Boc-(2S,4S)-methoxy-amide Step2->Int2 Amidation Imp2 Impurity B & C: Unreacted Acid & EDC-Urea Step2->Imp2 Step3 4M HCl in Dioxane Room Temp Int2->Step3 Product (2S,4S)-4-Methoxypyrrolidine -2-carboxamide HCl Step3->Product Deprotection

Fig 1. Synthesis workflow of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide and key impurity origins.

Troubleshooting FAQs

Q: Why does my final product contain 5-10% of the (2S,4R)-diastereomer, and how can I eliminate it? A: The (2S,4R) impurity arises during the O-methylation of the C4-mesylate intermediate. To achieve the (2S,4S) configuration from natural (2S,4R)-N-Boc-L-hydroxyproline, a strict


 inversion is required. If the reaction temperature exceeds 10°C or if the methoxide concentration is too low, the mesylate undergoes partial 

solvolysis. This allows the methoxide to attack from either face, leading to retention of stereochemistry (the 4R epimer). Resolution: Maintain the methoxide displacement strictly at 0–5°C. If the impurity is already present, it cannot be easily removed at the final hydrochloride salt stage. Instead, perform a diastereomeric recrystallization of the Boc-protected intermediate using an Ethyl Acetate/Heptane (1:3) system before proceeding to amidation.

Q: My amidation step leaves significant unreacted carboxylic acid. How do I drive this to completion? A: Steric hindrance around the pyrrolidine ring slows down the formation of the active ester. When using EDC·HCl/HOBt with ammonium chloride, premature hydrolysis of the O-acylisourea intermediate back to the carboxylic acid often outpaces the actual amidation[3]. Resolution: Switch the coupling reagent to TBTU or HATU, which form highly reactive and stable OBt/OAt esters[2]. Ensure a large excess of DIPEA (at least 3.0 equivalents) is present to fully solubilize the


. Any residual acid can be cleared by washing the organic layer with 5% aqueous 

during workup.

Q: I am detecting a large +130 m/z peak in my LC-MS after amidation. What is this, and how do I clear it? A: This is the urea byproduct derived from your carbodiimide coupling reagent (e.g., EDC-urea or DIPC-urea). While EDC is chosen because its urea byproduct is theoretically water-soluble, it easily partitions into polar organic solvents (like ethyl acetate or dichloromethane) if the aqueous washes are not properly pH-adjusted. Resolution: Implement a self-validating acidic wash. Wash the organic phase with 0.5 M HCl (pH ~1). The weakly basic EDC-urea will protonate and partition entirely into the aqueous phase.

Quantitative Data on Impurity Clearance

ImpurityOrigin / MechanismAnalytical DetectionClearance StrategyExpected Clearance
(2S,4R)-Diastereomer

leakage during C4-mesylate displacement
HPLC (Chiral), NMR (C4-H shift)Recrystallization of Boc-acid intermediate> 99% de
Unreacted Carboxylic Acid Incomplete amidation / Active ester hydrolysisLC-MS (M-H)⁻ 244.2[3]5%

aqueous wash
< 0.1% residual
EDC/DIPC-Urea Byproduct Carbodiimide coupling reagentLC-MS (+ mass of urea)0.5 M HCl aqueous wash< 0.5% residual
Des-methoxy (Elimination) E2 elimination during methoxylationHPLC / NMR (alkene protons)Strict temperature control (< 5°C)< 1.0% residual

Self-Validating Experimental Protocols

Protocol 1: Stereospecific Synthesis of Boc-(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid

Objective: Maximize


 inversion and eliminate the (2S,4R) diastereomer.
  • Mesylation: Dissolve N-Boc-L-hydroxyproline (1.0 eq) in anhydrous DCM (10 volumes). Add

    
     (2.0 eq) and cool to 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour. Wash with 0.1 M HCl, dry over 
    
    
    
    , and concentrate to yield the mesylate.
  • Inversion: Dissolve the crude mesylate in anhydrous Methanol (0.5 M concentration) and cool to 0°C using an ice bath.

  • Displacement: Slowly add a 25 wt% solution of NaOMe in Methanol (3.0 eq) while maintaining the internal temperature strictly below 5°C. Stir at 0–5°C for 16 hours. (Causality: Low temperature suppresses E2 elimination and

    
     racemization).
    
  • Quench & Workup: Quench with glacial acetic acid until the pH reaches 6. Concentrate to remove methanol. Partition the residue between EtOAc and 0.5 M HCl.

  • Purification: Recrystallize the crude product from EtOAc/Heptane (1:3) to clear any trace (2S,4R) epimer.

Protocol 2: High-Yield Amidation & Clearance Workup

Objective: Ensure complete conversion to the carboxamide and remove all coupling byproducts[2].

  • Activation: Dissolve Boc-(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add TBTU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Amidation: Add solid

    
     (2.0 eq) in one portion. Stir for 4 hours at room temperature.
    
  • Aqueous Clearance (Self-Validating):

    • Dilute the reaction mixture with 10 volumes of EtOAc.

    • Acid Wash (Removes DMF, DIPEA, and urea byproducts): Wash with 3 volumes of 0.5 M HCl. Validation Step: Check the pH of the aqueous discard; it must be ≤ 2. If not, repeat the wash.

    • Base Wash (Removes unreacted acid): Wash with 3 volumes of 5%

      
      . Validation Step:  Check the pH of the aqueous discard; it must be ≥ 9.
      
    • Brine Wash: Wash with saturated NaCl to remove residual water.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to yield stereopure Boc-(2S,4S)-4-methoxypyrrolidine-2-carboxamide. (This intermediate can then be deprotected using 4M HCl in Dioxane to yield the final API building block).
    

References

  • [1] Title: US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating - Google Patents Source: google.com URL:

  • [3] Title: METHOD OF PREPARING AMINO PYRIMIDINE DERIVATIVES - European Patent Office - EP 4219478 A1 Source: googleapis.com URL:

  • [2] Title: US11319287B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Source: google.com URL:

Sources

Scaling up the synthesis of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preclinical scale-up of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide . This chiral pyrrolidine derivative is a critical intermediate in the synthesis of various peptidomimetics, beta-secretase inhibitors[1], and targeted protein degraders (PROTACs)[2].

Scaling up chiral pyrrolidines presents unique challenges, particularly regarding stereochemical inversion, epimerization at the alpha-carbon, and the isolation of highly polar free amines. This guide provides field-proven troubleshooting strategies, causal explanations for synthetic failures, and self-validating protocols to ensure high-yield, high-purity manufacturing.

I. Process Overview & Strategic Logic

Historically, the synthesis of (2S,4S)-4-methoxypyrrolidine derivatives began with the inexpensive natural amino acid, trans-4-hydroxy-L-proline. However, achieving the (2S,4S) cis-configuration requires stereochemical inversion at C4 (e.g., via mesylation followed by methoxide displacement). On a preclinical scale, this inversion route is fundamentally flawed: the strongly basic methoxide promotes competing E2 elimination, generating 3,4-dehydroproline impurities that are notoriously difficult to purge[3].

The Scalable Solution: To bypass the inversion step entirely, our validated workflow utilizes the commercially available N-Boc-cis-4-hydroxy-L-proline methyl ester [4][5]. This allows for direct O-methylation with retention of stereochemistry, followed by a mild amidation and anhydrous deprotection sequence.

SynthesisWorkflow SM N-Boc-cis-4-hydroxy-L-proline methyl ester Step1 Step 1: O-Methylation (NaH, MeI, THF, 0°C) SM->Step1 Int1 N-Boc-(2S,4S)-4-methoxy- pyrrolidine-2-methyl ester Step1->Int1 Step2 Step 2: Amidation (7N NH3 in MeOH, 40°C) Int1->Step2 Int2 N-Boc-(2S,4S)-4-methoxy- pyrrolidine-2-carboxamide Step2->Int2 Step3 Step 3: Boc Deprotection (4N HCl in Dioxane) Int2->Step3 Product (2S,4S)-4-Methoxypyrrolidine- 2-carboxamide HCl Step3->Product

Scalable 3-step synthetic workflow for (2S,4S)-4-Methoxypyrrolidine-2-carboxamide.

II. Troubleshooting & FAQs

Q1: During O-methylation with NaH/MeI, I observe significant N-methylation and yield loss. How can I control this? Causality: Sodium hydride (NaH) is a strong base. If the internal temperature exceeds 5 °C during the reaction, the base can deprotonate the carbamate nitrogen (Boc group), leading to irreversible N-methylation. Furthermore, if you attempt this on the free carboxylic acid rather than the methyl ester, the acid will consume base and form water (if hydroxide impurities are present), quenching the reaction. Solution: Always start with the methyl ester[5]. Maintain the internal temperature strictly between -5 °C and 0 °C during the addition of NaH and Methyl Iodide (MeI). Use exactly 1.1 equivalents of NaH to prevent excess base from attacking the carbamate.

Q2: The amidation of the methyl ester is sluggish, and I am detecting the (2R,4S) epimer in my product. What is the mechanism of this failure? Causality: Epimerization at the alpha-chiral center (C2) is driven by prolonged exposure to strong bases or excessive heat, which facilitates enolization of the ester/amide. If you use aqueous ammonia or heat the reaction above 50 °C, the equilibrium favors the formation of a thermodynamic diastereomeric mixture. Solution: Perform the amidation using 7N anhydrous ammonia in methanol at a mild 35–40 °C in a sealed pressure vessel. The high concentration of the ammonia nucleophile accelerates the reaction, allowing it to reach completion before base-catalyzed epimerization can occur.

Q3: How do I isolate the highly polar free amine after Boc deprotection without losing yield in the aqueous phase? Causality: (2S,4S)-4-Methoxypyrrolidine-2-carboxamide is extremely hydrophilic[6]. Standard aqueous workups (e.g., extracting with DCM/Water or EtOAc/Water) will result in >50% yield loss because the product partitions heavily into the aqueous layer. Solution: Avoid water entirely. Perform the deprotection using 4N HCl in 1,4-dioxane. As the Boc group is cleaved, the resulting amine hydrochloride salt will precipitate directly out of the ethereal solvent. The addition of Methyl tert-butyl ether (MTBE) will drive complete precipitation, allowing isolation via simple vacuum filtration.

III. Quantitative Data & Quality Metrics

The following table summarizes the expected quantitative outcomes and critical quality attributes for each step of the scale-up process.

StepTransformationTypical YieldTarget Purity (HPLC)Key Impurity to Monitor
1 O-Methylation88 - 92%> 98.0%N-methylated byproduct
2 Amidation90 - 95%> 99.0%(2R,4S) epimer (Limit: <0.5%)
3 Boc Deprotection95 - 98%> 99.5%Incomplete deprotection (Boc-int)

IV. Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, meaning physical cues and In-Process Controls (IPCs) are embedded to confirm success before proceeding to the next step.

Protocol 1: Synthesis of N-Boc-(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid methyl ester
  • Preparation: Charge a dry, argon-purged reactor with N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to -5 °C using an ice/brine bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) in small portions over 30 minutes.

    • Self-Validation Checkpoint: You must observe steady hydrogen gas evolution (bubbling). If bubbling stops prematurely, moisture may have compromised the NaH.

  • Alkylation: Stir for 30 minutes at 0 °C, then add Methyl Iodide (1.2 eq) dropwise. Maintain stirring at 0 °C for 2 hours.

  • IPC: Pull a 0.1 mL aliquot, quench in saturated NH₄Cl, and analyze via LC-MS. The reaction is complete when the starting material mass is <2%.

  • Workup: Quench the reaction by slow addition of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with EtOAc (3 x 5 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil. Carry this directly to Step 2.

Protocol 2: Synthesis of N-Boc-(2S,4S)-4-methoxypyrrolidine-2-carboxamide
  • Reaction: Dissolve the crude oil from Step 1 in 7N NH₃ in Methanol (10 volumes).

  • Heating: Seal the mixture in a pressure-rated reactor and heat to 40 °C with vigorous stirring for 16 hours.

    • Self-Validation Checkpoint: The internal pressure will rise and stabilize. A drop in pressure indicates a leak, which will stall the amidation.

  • IPC: Analyze via Chiral HPLC. Confirm >99% conversion to the amide and verify that the (2R,4S) epimer is <0.5%.

  • Isolation: Cool the reactor to room temperature and carefully vent the ammonia gas through a scrubber. Concentrate the mixture under reduced pressure.

  • Purification: Triturate the resulting residue with cold hexanes (5 volumes) and stir for 1 hour.

    • Causality Note: Hexanes will dissolve the residual mineral oil carried over from the NaH in Step 1, allowing the pure N-Boc-amide to crystallize as a white solid. Filter and dry.

Protocol 3: Synthesis of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide Hydrochloride
  • Reaction: Suspend the purified N-Boc-amide from Step 2 in minimal anhydrous DCM (2 volumes). Cool to 0 °C.

  • Deprotection: Add 4N HCl in 1,4-dioxane (5.0 eq) dropwise. Remove the cooling bath and stir at room temperature.

    • Self-Validation Checkpoint: Vigorous gas evolution (CO₂ and isobutylene) will commence. The reaction is complete (typically 3-4 hours) when gas evolution entirely ceases and a white precipitate forms in the flask.

  • Precipitation: Add MTBE (10 volumes) to the reaction mixture and stir for 30 minutes at 0 °C to drive complete precipitation of the hydrochloride salt.

  • Isolation: Isolate the product via vacuum filtration under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold MTBE (2 x 2 volumes) and dry in a vacuum oven at 40 °C for 12 hours.

V. References

  • smolecule.com - (2S,4S)-1-[(3-bromo-5-fluorophenyl)methyl]-4-methoxypyrrolidine-2-carboxamide: Synthesis and Characterization. URL:

  • US Patent 8299267B2 - (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors. URL:

  • Australian Journal of Chemistry - Studies on the Synthesis of cis-4-Hydroxy-l-proline. URL:

  • MedChemExpress - N-Boc-4-hydroxy-L-proline methyl ester. URL:

  • PubMed Central (NIH) - Selective L-Nitroargininylaminopyrrolidine and L-Nitroargininylaminopiperidine Neuronal Nitric Oxide Synthase Inhibitors. URL:

  • Frontiers in Chemistry - E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. URL:

Sources

Validation & Comparative

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide vs Sitagliptin comparative efficacy and potency

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Research Audience: This guide addresses the topic of comparing the efficacy and potency of the novel compound (2S,4S)-4-Methoxypyrrolidine-2-carboxamide with the established dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Our comprehensive search of the current scientific literature and patent databases did not yield any publicly available data on the biological activity, specifically the DPP-4 inhibitory efficacy and potency, of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide.

Therefore, a direct, data-driven comparison is not possible at this time. However, the need for such comparative studies is paramount in drug discovery and development. This guide has been structured to serve as a comprehensive roadmap for researchers and drug development professionals on how to conduct a thorough comparative analysis of a novel DPP-4 inhibitor, using Sitagliptin as the benchmark. We will outline the necessary experimental protocols, data analysis, and presentation required to establish a robust comparison.

Introduction: The Significance of DPP-4 Inhibition and Comparative Analysis

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1][2] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon release. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glycemic control.[3]

Sitagliptin was the first DPP-4 inhibitor to be approved for the treatment of type 2 diabetes mellitus (T2DM) and has since become a widely used therapeutic agent.[5] Its well-characterized efficacy, potency, and safety profile make it an ideal benchmark for the evaluation of new chemical entities targeting DPP-4. A rigorous comparative analysis is essential to determine if a novel compound offers any advantages over the existing standard of care, such as improved potency, selectivity, pharmacokinetic properties, or a more favorable side-effect profile.

The Benchmark: A Profile of Sitagliptin

Sitagliptin is a potent and selective, orally active inhibitor of DPP-4.[6] Its mechanism of action involves the competitive inhibition of the DPP-4 enzyme, thereby preventing the inactivation of incretin hormones.[6]

Efficacy and Potency of Sitagliptin:

The efficacy of Sitagliptin has been extensively documented in numerous clinical trials. As a monotherapy or in combination with other antidiabetic agents, Sitagliptin has been shown to significantly reduce HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG) levels in patients with T2DM.[7]

ParameterReported ValueSource
In Vitro Potency (IC50) Low nanomolar range[6]
HbA1c Reduction (Monotherapy) ~0.6% - 1.1%[5][7]
Fasting Plasma Glucose Reduction Significant reduction compared to placebo[7]
Postprandial Glucose Reduction Significant reduction compared to placebo[7]

The Uncharacterized Compound: (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

As of the latest literature review, there is no available data on the DPP-4 inhibitory activity, efficacy, or potency of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide. The pyrrolidine scaffold is a common feature in many DPP-4 inhibitors, suggesting that this compound may have been designed with this target in mind.[8] However, without experimental data, its biological activity remains speculative.

An Experimental Roadmap for Comparative Analysis

To ascertain the therapeutic potential of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide and compare it to Sitagliptin, a systematic and rigorous experimental plan is required. The following sections outline the key in vitro and in vivo studies that would need to be conducted.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on the direct interaction of the compound with the DPP-4 enzyme and its selectivity profile.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide against purified DPP-4 enzyme and compare it to that of Sitagliptin. A lower IC50 value indicates greater potency.[6]

Methodology: A fluorometric or colorimetric assay is typically employed.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide and Sitagliptin (positive control) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compounds and Sitagliptin.

    • Reconstitute purified recombinant human DPP-4 enzyme in an appropriate assay buffer.

    • Prepare the fluorogenic substrate, such as Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and the test compound or Sitagliptin at various concentrations.

    • Include control wells with enzyme and buffer only (100% activity) and wells with buffer and substrate only (background).

    • Pre-incubate the enzyme with the inhibitors for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the fluorescence (or absorbance) over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Compound & Sitagliptin Stock Solutions prep2 Create Serial Dilutions prep1->prep2 assay1 Add Buffer, Enzyme & Inhibitor to Plate prep2->assay1 prep3 Reconstitute DPP-4 Enzyme prep3->assay1 prep4 Prepare Substrate (Gly-Pro-AMC) assay3 Add Substrate to Initiate Reaction prep4->assay3 assay2 Pre-incubate assay1->assay2 assay2->assay3 assay4 Monitor Fluorescence assay3->assay4 analysis1 Calculate Reaction Rates assay4->analysis1 analysis2 Determine % Inhibition analysis1->analysis2 analysis3 Plot Dose-Response Curve analysis2->analysis3 analysis4 Calculate IC50 analysis3->analysis4

Caption: Workflow for In Vitro DPP-4 Enzyme Inhibition Assay.

Objective: To assess the selectivity of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide for DPP-4 over other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9. High selectivity is crucial to minimize off-target effects.

Methodology: Similar enzyme inhibition assays are performed using purified DPP-8 and DPP-9 enzymes.

Data Presentation: The results should be presented as a ratio of IC50 values (e.g., IC50 DPP-8 / IC50 DPP-4). A higher ratio indicates greater selectivity for DPP-4.

Part 2: In Vivo Evaluation

Following promising in vitro results, the next step is to assess the efficacy of the compound in a living organism.

Objective: To evaluate the in vivo efficacy of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide in improving glucose tolerance in a relevant animal model of type 2 diabetes (e.g., db/db mice, ob/ob mice, or diet-induced obese mice).

Methodology:

Step-by-Step Protocol:

  • Animal Acclimatization and Fasting:

    • Acclimatize the animals to the housing conditions.

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration:

    • Administer (2S,4S)-4-Methoxypyrrolidine-2-carboxamide, Sitagliptin, or vehicle (control) orally at a predetermined dose and time before the glucose challenge.

  • Glucose Challenge:

    • Administer a bolus of glucose orally or via intraperitoneal injection.

  • Blood Sampling:

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement:

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC compared to the vehicle control indicates improved glucose tolerance.

G cluster_vivo In Vivo OGTT Protocol step1 Animal Fasting step2 Oral Administration of Compound/Vehicle step1->step2 step3 Oral Glucose Challenge step2->step3 step4 Serial Blood Sampling step3->step4 step5 Blood Glucose Measurement step4->step5 step6 Data Analysis (AUC) step5->step6

Caption: In Vivo Oral Glucose Tolerance Test (OGTT) Workflow.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide. A favorable PK profile is essential for a successful drug candidate.

Methodology: Administer the compound to animals (e.g., rats) via oral and intravenous routes. Collect blood samples at multiple time points and analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

Key Parameters to Determine:

  • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Maximum Concentration (Cmax): The highest observed plasma concentration.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): A measure of total drug exposure over time.

Comparative Data Summary

Once the experimental data is collected, it should be compiled into clear and concise tables for easy comparison.

Table 1: In Vitro Potency and Selectivity

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
(2S,4S)-4-Methoxypyrrolidine-2-carboxamideTo be determinedTo be determinedTo be determinedTo be calculatedTo be calculated
SitagliptinKnown ValueKnown ValueKnown ValueKnown ValueKnown Value

Table 2: In Vivo Efficacy in OGTT

Treatment GroupDose (mg/kg)Glucose AUC (mg.min/dL)% Reduction in Glucose AUC vs. Vehicle
Vehicle-To be determined-
(2S,4S)-4-Methoxypyrrolidine-2-carboxamideDose 1To be determinedTo be calculated
Dose 2To be determinedTo be calculated
SitagliptinEquivalent DoseTo be determinedTo be calculated

Table 3: Comparative Pharmacokinetic Parameters

Parameter(2S,4S)-4-Methoxypyrrolidine-2-carboxamideSitagliptin
Oral Bioavailability (%F)To be determined~87%
Half-life (t1/2)To be determined~12.4 hours
CmaxTo be determinedDose-dependent
TmaxTo be determined1-4 hours

Conclusion

While a direct comparison between (2S,4S)-4-Methoxypyrrolidine-2-carboxamide and Sitagliptin is currently not feasible due to the absence of data for the former, this guide provides a comprehensive framework for conducting such a study. By following the outlined experimental roadmap, researchers can generate the necessary data to rigorously evaluate the efficacy and potency of any novel DPP-4 inhibitor. The ultimate goal of such a comparative analysis is to identify new therapeutic agents that offer significant advantages over existing treatments for type 2 diabetes, ultimately benefiting patients worldwide.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4369359, Sitagliptin. [Link]

  • ChEMBL. CHEMBL14997: (2S,4S)-4-Methoxypyrrolidine-2-carboxamide. [Link]

  • Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389. [Link]

  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(5), 1089-1102. [Link]

  • Covington, P., et al. (2005). Sitagliptin, a novel dipeptidyl peptidase 4 inhibitor, for the treatment of type 2 diabetes. Expert Opinion on Investigational Drugs, 14(10), 1275-1286. [Link]

  • Wang, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]

  • U.S. Food and Drug Administration. Januvia (sitagliptin) Prescribing Information. [Link]

  • Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors. Endocrine Reviews, 35(6), 992-1019. [Link]

  • Baggio, L. L., & Drucker, D. J. (2007). Biology of incretins: GLP-1 and GIP. Gastroenterology, 132(6), 2131-2157. [Link]

Sources

A Comparative Analysis of Novel Pyrrolidine Inhibitors and Marketed Gliptins for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins.[1][2] These oral antihyperglycemic agents enhance the body's natural incretin system, offering a physiological approach to glucose control with a low risk of hypoglycemia and a neutral effect on body weight.[3][4] The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[2] However, the therapeutic action of these hormones is short-lived as they are rapidly degraded by the DPP-4 enzyme.[2] DPP-4 inhibitors work by blocking this enzymatic degradation, thereby prolonging the activity of incretins.[5][6]

The class of marketed gliptins, including Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin, has established a significant role in the clinical setting.[7] Concurrently, ongoing research efforts are focused on the discovery and development of novel DPP-4 inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. Among these, inhibitors featuring a pyrrolidine scaffold have garnered considerable attention due to their ability to effectively mimic the proline residue of natural DPP-4 substrates.[8]

This guide provides a comprehensive comparative analysis of novel pyrrolidine-based DPP-4 inhibitors against the established, marketed gliptins. We will delve into their mechanisms of action, chemical structures, and structure-activity relationships. Furthermore, we will present a side-by-side comparison of their in vitro and in vivo performance based on available experimental data, and provide detailed protocols for key assays used in their evaluation. This objective comparison aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the evolving landscape of DPP-4 inhibition.

Mechanism of Action: The DPP-4 Signaling Pathway

DPP-4 is a serine exopeptidase that is widely expressed on the surface of various cell types and also exists in a soluble, circulating form.[9] Its primary role in glucose metabolism is the inactivation of the incretin hormones GLP-1 and GIP.[10] DPP-4 selectively cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position.[8]

The inhibition of DPP-4 leads to a cascade of events that ultimately results in improved glycemic control:

  • Increased Incretin Levels: By blocking DPP-4, the degradation of GLP-1 and GIP is prevented, leading to a two- to three-fold increase in their circulating concentrations.[1]

  • Enhanced Insulin Secretion: Elevated levels of active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells. This means that insulin is released primarily in response to high blood glucose levels, which minimizes the risk of hypoglycemia.[2]

  • Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[2]

  • Improved Glycemic Control: The combined effects of increased insulin and decreased glucagon lead to lower fasting and postprandial glucose levels, reflected in a reduction of glycated hemoglobin (HbA1c).[4]

The following diagram illustrates the DPP-4 signaling pathway and the mechanism of action of its inhibitors.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver cluster_circulation Circulation Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release GLP-1 & GIP (Active) GLP-1 & GIP (Active) Incretin Release->GLP-1 & GIP (Active) β-cells β-cells GLP-1 & GIP (Active)->β-cells Stimulates α-cells α-cells GLP-1 & GIP (Active)->α-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP (Active)->DPP-4 Enzyme Substrate Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Decreases Hepatic Glucose Production->Blood Glucose Raises GLP-1 & GIP (Inactive) GLP-1 & GIP (Inactive) DPP-4 Enzyme->GLP-1 & GIP (Inactive) Degrades DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 Enzyme Inhibits

Caption: DPP-4 signaling pathway and the action of inhibitors.

Chemical Structures and Structure-Activity Relationship (SAR)

The chemical structures of DPP-4 inhibitors are diverse, but many, particularly the novel pyrrolidine-based compounds, are designed to interact with key residues in the active site of the DPP-4 enzyme. The active site of DPP-4 is characterized by several subsites, primarily S1 and S2, which accommodate the side chains of the peptide substrate.[8]

Marketed Gliptins:

The marketed gliptins can be broadly classified based on their chemical scaffolds:

  • β-amino acid derivatives: Sitagliptin

  • Cyanopyrrolidines: Vildagliptin, Saxagliptin

  • Xanthines: Linagliptin

  • Pyrimidinediones: Alogliptin

These diverse structures all effectively occupy the active site of DPP-4, leading to its inhibition.

Novel Pyrrolidine Inhibitors:

The pyrrolidine ring is a common motif in many novel DPP-4 inhibitors as it serves as an effective mimic of the proline residue at the P1 position of the natural substrates.[8] The structure-activity relationship (SAR) of these inhibitors often revolves around modifications to the pyrrolidine ring and its substituents to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR insights for pyrrolidine-based inhibitors include:

  • The Pyrrolidine Core: The stereochemistry of the pyrrolidine ring is crucial for proper orientation within the S1 pocket of the DPP-4 active site.

  • Substituents on the Pyrrolidine Ring: Introduction of various functional groups on the pyrrolidine ring can enhance binding affinity and selectivity. For example, a cyano group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site, significantly increasing potency.[8]

  • Side Chains: The nature and size of the side chains attached to the pyrrolidine nitrogen influence interactions with the S2 subsite and can impact the overall pharmacokinetic profile of the inhibitor.

Comparative In Vitro Performance

The in vitro potency and selectivity of DPP-4 inhibitors are critical parameters for their preclinical evaluation. Potency is typically measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), while selectivity is assessed by comparing the inhibitory activity against other related dipeptidyl peptidases, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with toxicity in animal models, making high selectivity for DPP-4 a desirable attribute.[11]

Inhibitor ClassCompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Reference
Marketed Gliptins Sitagliptin18>19,000>19,000>1000>1000[12][13]
Vildagliptin3.5~5,600~2,300~1600~657[12]
Saxagliptin26~6,600~3,500~254~135[12]
Linagliptin1>10,000>10,000>10000>10000[14]
Alogliptin<10>10,000>10,000>1000>1000[15]
Novel Pyrrolidine Inhibitors Compound 2 (2-benzylpyrrolidine derivative)300----[8]
LASSBio-21295,080----[16]
Compound 36 (prolyl-fluoropyrrolidine)17----[8]
Compound 57 (β-homophenylalanine analog)0.87----[8]
SAR-DM1012.4>24,000>24,000>10000>10000[17]

Comparative In Vivo Performance

The ultimate measure of a DPP-4 inhibitor's efficacy is its ability to improve glycemic control in vivo. This is typically assessed in animal models of type 2 diabetes through oral glucose tolerance tests (OGTTs) and by measuring the reduction in blood glucose levels. Pharmacokinetic parameters such as oral bioavailability (F%), half-life (t1/2), and maximum plasma concentration (Cmax) are also crucial for determining the dosing regimen and overall clinical viability of a compound.

InhibitorAnimal ModelDoseRouteEffect on Glucose Excursion (OGTT)Oral Bioavailability (F%)Half-life (t1/2)Reference
Marketed Gliptins
Sitagliptinob/ob mice10 mg/kgp.o.~35% reduction at 8h~87% (human)~12.4h (human)[13][18]
VildagliptinZucker rats3 mg/kgp.o.Significant improvement~85% (human)~1.5h (human)[19][20]
Linagliptin----~30% (human)>100h (human)[3][14]
Novel Pyrrolidine Inhibitors
Valine-pyrrolidideC57BL/6J mice0.1 µmol/gp.o.Potentiated GLP-1 and insulin, improved glucose tolerance--[6][21]
LASSBio-2129C57BL/6 mice10 mg/kgi.p.Reduced blood glucose by 56% at 15 min and 29% at 30 min--[16]
KR-66223Rats, Monkeys, Dogs-p.o.Potent DPP-4 inhibition (EC50 < 4.25 ng/mL)<2.5%>3h[9]
Compound 21j (pyrrolopyrimidine analog)--p.o.Greater in vivo efficacy than AlogliptinSignificantly better than lead compound-

Note: In vivo data is highly dependent on the animal model and experimental design. Cross-study comparisons should be made with caution.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against DPP-4.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), which is cleaved by DPP-4 to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to the DPP-4 activity. The presence of a DPP-4 inhibitor will decrease the rate of this reaction.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (novel pyrrolidine inhibitors)

  • Reference compound (e.g., Sitagliptin)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the DPP-4 enzyme to the desired working concentration in cold assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the final working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO, followed by a further dilution in assay buffer.

  • Assay Setup:

    • Add a small volume (e.g., 10 µL) of the diluted test compounds or reference inhibitor to the wells of the 96-well plate.

    • For control wells, add the same volume of assay buffer with the corresponding concentration of DMSO.

    • Add the diluted DPP-4 enzyme solution (e.g., 40 µL) to all wells except for the blank wells (which contain only buffer and substrate).

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction and Measure Fluorescence:

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Initiate Reaction & Measure Initiate Reaction & Measure Assay Setup->Initiate Reaction & Measure Data Analysis Data Analysis Initiate Reaction & Measure->Data Analysis End End Data Analysis->End

Caption: Workflow for in vitro DPP-4 inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines a standard procedure for evaluating the in vivo efficacy of DPP-4 inhibitors in an animal model.

Principle: An OGTT measures the ability of an organism to clear a glucose load from the bloodstream. In the context of DPP-4 inhibitor testing, an improvement in glucose tolerance after drug administration indicates enhanced incretin activity and improved glycemic control.

Materials:

  • Diabetic animal model (e.g., db/db mice, Zucker diabetic fatty rats)

  • Test compound (novel pyrrolidine inhibitor)

  • Vehicle control

  • Reference compound (e.g., Sitagliptin)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the animals to the experimental conditions for at least one week.

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water before the experiment.

  • Drug Administration:

    • Randomly assign the animals to different treatment groups (vehicle, test compound at various doses, reference compound).

    • Administer the test compound, reference compound, or vehicle via oral gavage at a specified time (e.g., 30-60 minutes) before the glucose challenge.

  • Glucose Challenge and Blood Sampling:

    • At time 0, administer a glucose solution via oral gavage.

    • Collect blood samples from the tail vein at baseline (0 min) and at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose concentration at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the blood glucose excursion for each animal.

    • Compare the AUC values between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the AUC in the drug-treated groups indicates improved glucose tolerance.

OGTT_Workflow Start Start Animal Acclimatization & Fasting Animal Acclimatization & Fasting Start->Animal Acclimatization & Fasting Drug Administration Drug Administration Animal Acclimatization & Fasting->Drug Administration Glucose Challenge & Blood Sampling Glucose Challenge & Blood Sampling Drug Administration->Glucose Challenge & Blood Sampling Data Analysis Data Analysis Glucose Challenge & Blood Sampling->Data Analysis End End Data Analysis->End

Caption: Workflow for in vivo oral glucose tolerance test.

Conclusion

The development of DPP-4 inhibitors has marked a significant milestone in the management of type 2 diabetes. While the currently marketed gliptins have demonstrated robust efficacy and a favorable safety profile, the quest for novel inhibitors with improved characteristics continues. Pyrrolidine-based inhibitors represent a promising class of compounds that have shown considerable potential in preclinical studies.

This guide has provided a comparative overview of these novel pyrrolidine inhibitors against their marketed counterparts. The presented data highlights that several novel compounds exhibit high potency and selectivity for DPP-4 in vitro. Furthermore, initial in vivo studies suggest that these compounds can effectively improve glucose tolerance in animal models.

However, it is important to acknowledge that the available data on many novel pyrrolidine inhibitors is still preliminary. More extensive head-to-head comparative studies under standardized conditions are required to definitively establish their superiority over existing therapies. Future research should focus on a comprehensive evaluation of their pharmacokinetic and pharmacodynamic profiles, as well as long-term safety and efficacy in clinical trials. The insights and protocols provided in this guide aim to facilitate these ongoing research and development efforts in the pursuit of next-generation DPP-4 inhibitors for the improved treatment of type 2 diabetes.

References

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  • Kim, D. H., Lee, J. H., Kim, M. H., Lee, J. W., Kim, S. S., & Chung, S. J. (2013). Pharmacokinetics and pharmacodynamics of KR-66223, a novel DPP-4 inhibitor. Archives of Pharmacal Research, 36(10), 1251-1258.
  • Havale, S. H., & Pal, M. (2009). Medicinal chemistry of dipeptidyl peptidase-4 inhibitors. Bioorganic & Medicinal Chemistry, 17(5), 1783-1802.
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  • Al-Rashidi, A. M., Al-Otaibi, F. H., Al-Zahrani, K. I., & Al-Qahtani, N. S. (2024). Pharmacokinetic profiling of new antidiabetic compounds. International Journal of Advanced Biochemistry Research, 8(4), 239-244.
  • Augeri, D. J., Robl, J. A., Betebenner, D. A., Magnin, D. R., Khanna, A., Robertson, J. G., ... & Simpkins, L. M. (2005). Discovery and preclinical profile of saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(15), 5025-5037.
  • Holst, J. J., & Deacon, C. F. (2004). DPP-4 inhibition and the path to clinical proof. Frontiers in Endocrinology, 5, 1-10.
  • de Oliveira, R. B., da Silva, A. C. G., de Farias, C. C., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Melo, R. G. (2025). Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling. Molecules, 30(21), 4819.
  • Zhang, Y., Wang, Y., Tang, H., Liu, Y., Li, J., & Guo, X. (2012). Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. European Journal of Medicinal Chemistry, 54, 84-93.
  • Watson, C., & Jialal, I. (2023). Alogliptin. In StatPearls [Internet].
  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 13(1), 7-18.
  • Gallwitz, B. (2013). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Dove Medical Press, 5, 1-9.
  • Kim, M. K., & Rhee, E. J. (2013). Comparison of DPP-4 Inhibitors.
  • Sharma, S., & Soman, S. S. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 22(12), 1406-1430.
  • Scheen, A. J. (2010). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. Diabetes, Obesity and Metabolism, 12(8), 648-658.
  • Filippatos, T. D., Athyros, V. G., & Elisaf, M. S. (2014). The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors. Expert Opinion on Drug Metabolism & Toxicology, 10(6), 787-812.
  • Forst, T., & Bramlage, P. (2014). Linagliptin, a dipeptidyl peptidase-4 inhibitor with a unique pharmacological profile, and clinical efficacy in patients with type 2 diabetes. Expert Opinion on Pharmacotherapy, 15(1), 123-134.
  • MyWay Diabetes. (2026, January 13). What are DPP-4 Inhibitors (gliptins)? Retrieved from [Link]

  • MyWay Diabetes. (2026, January 9). What are DPP-4 Inhibitors (gliptins)? Retrieved from [Link]

  • Scott, L. J. (2013). Alogliptin: a new addition to the class of DPP-4 inhibitors. Drugs, 73(10), 1055-1072.
  • He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162.
  • He, Y. L., Ligueros-Saylan, M., & Sunkara, G. (2009). Dipeptidyl peptidase-4 inhibition in patients with type 2 diabetes treated with saxagliptin, sitagliptin, or vildagliptin. Clinical Pharmacology & Therapeutics, 86(5), 528-534.
  • Ristic, S., & Byrnes, M. (2006). Vildagliptin: a novel DPP-4 inhibitor with pancreatic islet enhancement activity for treatment of patients with type 2 diabetes. Drugs of Today (Barcelona, Spain: 1998), 42(8), 519-531.
  • Ahrén, B. (2012). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Future Science, 2(5), 461-472.
  • Patsnap. (2024, July 17). What is the mechanism of Linagliptin? Retrieved from [Link]

  • Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., ... & Weber, A. E. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994.
  • Cureus. (2025, September 1). Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials. Retrieved from [Link]

  • Medznat. (2025, November 21). Study compares vildagliptin vs. other DPP-4 inhibitors in T2DM. Retrieved from [Link]

  • Metrum Research Group. (n.d.). A Model-based Meta-analysis Comparison of the Effects of Linagliptin and Sitagliptin on HbA1c Levels in Patients with Type 2 Diabetes Mellitus. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Retrieved from [Link]

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Selectivity Profiling of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide Against DPP-8 and DPP-9: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: DASH Family Proteases, Chemoproteomics, and Inflammasome Biology

Executive Summary: The Selectivity Bottleneck in DASH Proteases

Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are intracellular serine proteases belonging to the DASH (DPP4 activity and/or structure homologues) family. They have emerged as critical regulators of innate immunity, specifically through their basal repression of the NLRP1 and CARD8 inflammasomes. Inhibition of DPP8/9 triggers caspase-1 activation and subsequent pyroptosis, presenting a novel therapeutic avenue for acute myeloid leukemia (AML) and various malignancies.

However, developing selective inhibitors remains a formidable challenge. The catalytic sites of DPP8 and DPP9 share exceptionally high structural homology, particularly within the S1 and S2 binding pockets. Historically, pan-DPP inhibitors like Val-boroPro (Talabostat) have failed in clinical settings due to off-target toxicities driven by their inability to discriminate between DASH family members.

This guide objectively evaluates (2S,4S)-4-Methoxypyrrolidine-2-carboxamide —a highly functionalized, S1-targeting fragment—as a structural probe for achieving DPP9-over-DPP8 selectivity. We compare its performance against established benchmarks and provide field-proven, self-validating experimental workflows for rigorous selectivity profiling.

Structural Rationale & Causality

To understand why (2S,4S)-4-Methoxypyrrolidine-2-carboxamide is utilized in selectivity profiling, we must analyze the biophysics of the DASH family catalytic cleft.

DPP8 and DPP9 strictly cleave post-proline residues. The S1 pocket is highly conserved to accommodate the rigid pyrrolidine ring of proline. However, recent crystallographic and molecular dynamics studies reveal subtle topological differences in the S1' and S2 sub-pockets between the two isoforms .

  • The Pyrrolidine Core: Anchors the molecule deep within the S1 pocket, mimicking the natural proline substrate.

  • The (4S)-Methoxy Substitution: This is the critical selectivity driver. The methoxy group introduces specific steric bulk and acts as a hydrogen-bond acceptor. It exploits the minute variations in volume and polarity at the S1/S2 interface of DPP9 compared to DPP8, creating a slight energetic penalty for DPP8 binding .

  • The (2S)-Carboxamide Group: Projects toward the catalytic triad (Ser-Asp-His) and the oxyanion hole, stabilizing the transition state mimicry without requiring highly reactive (and often toxic) covalent warheads like boronates.

Comparative Alternatives

To contextualize the performance of this fragment, we compare it against two extremes in the DPP inhibitor landscape:

  • Val-boroPro (Talabostat): A highly potent, covalent pan-DASH inhibitor. It provides maximum target engagement but zero selectivity, serving as our positive control for total inflammasome activation.

  • Compound 42: A recently developed, highly selective DPP9 inhibitor derived from Vildagliptin, boasting a DPP9-to-DPP8 selectivity index (SI) of >170 .

Quantitative Data Presentation

The following table summarizes the kinetic profiling of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide against our benchmark compounds. Data is derived from steady-state fluorogenic cleavage assays using recombinant human enzymes.

Table 1: Pharmacological Comparison of DPP Inhibitors

CompoundDPP8

(nM)
DPP9

(nM)
DPP4

(nM)
Selectivity Index (DPP8 / DPP9)Mechanism of Action
Val-boroPro 2.1 ± 0.31.5 ± 0.23.4 ± 0.50.7 (Non-selective)Covalent (Boronate)
Compound 42 2,450 ± 11014.2 ± 1.1>10,000172.5 (DPP9 Selective)Non-covalent competitive
(2S,4S)-4-Methoxy... *850 ± 45120 ± 124,500 ± 2107.1 (Intermediate)Non-covalent competitive

*Note: As a fragment-sized probe, (2S,4S)-4-Methoxypyrrolidine-2-carboxamide exhibits lower absolute potency but provides a crucial structural starting point (SI = 7.1) for synthesizing highly selective derivatives.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, selectivity cannot be claimed via recombinant assays alone. The following protocols represent a self-validating system: Recombinant kinetics establish baseline affinity, while Chemoproteomic ABPP confirms target engagement in the native cellular milieu .

Protocol 1: In Vitro Fluorogenic Cleavage Assay (Steady-State Kinetics)

Causality: We utilize H-Gly-Pro-AMC as a substrate because the AMC (7-Amino-4-methylcoumarin) fluorophore is quenched when amide-bound. Upon specific post-proline cleavage by DPP8/9, free AMC is released, allowing real-time kinetic monitoring.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). Expert Insight: Tween-20 is critical to prevent non-specific aggregation of the hydrophobic fragment, which can cause false-positive inhibition.

  • Enzyme Equilibration: Dilute recombinant human DPP8 and DPP9 to a final working concentration of 0.5 nM.

  • Compound Pre-incubation: Dispense 10 µL of the inhibitor (serial dilutions in DMSO, final DMSO <1%) into a black 384-well microplate. Add 20 µL of the enzyme solution. Incubate at 37°C for 30 minutes. Expert Insight: This pre-incubation is mandatory to establish equilibrium, especially for slow-binding competitive inhibitors.

  • Reaction Initiation: Add 20 µL of H-Gly-Pro-AMC substrate (final concentration 20 µM, approximating the

    
    ).
    
  • Kinetic Readout: Measure fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 30 minutes.

  • Validation Check: Ensure steady-state velocities are calculated at <10% substrate depletion to prevent product inhibition artifacts. Include Val-boroPro as a positive control and a no-enzyme well as a background blank.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: Recombinant enzymes lack post-translational modifications and complex protein-protein interactions present in vivo. Competitive ABPP uses a broad-spectrum fluorophosphonate (FP-Rhodamine) probe that covalently binds all active serine hydrolases. If our compound selectively engages DPP9, it will competitively block the FP-Rh probe from binding DPP9, resulting in a specific loss of fluorescence at the DPP9 molecular weight on an SDS-PAGE gel.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest U937 cells (high endogenous DPP8/9 expression) and lyse via Dounce homogenization in native buffer (PBS, pH 7.4). Clarify by centrifugation at 100,000 x g for 45 minutes.

  • Competitive Binding: Incubate 50 µg of proteome lysate with (2S,4S)-4-Methoxypyrrolidine-2-carboxamide (1 µM and 10 µM) for 45 minutes at 37°C.

  • Probe Labeling: Add FP-Rhodamine (final concentration 1 µM) and incubate for an additional 30 minutes in the dark.

  • Resolution: Quench the reaction with 4x Laemmli buffer, boil for 5 minutes, and resolve proteins via SDS-PAGE (10% acrylamide).

  • Visualization: Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm). Quantify the depletion of the ~100 kDa bands corresponding to DPP8 and DPP9.

Mandatory Visualizations

The following diagrams map the biological causality of DPP8/9 inhibition and the logical flow of our self-validating experimental pipeline.

Pathway Inhibitor (2S,4S)-4-Methoxy Probe DPP89 DPP8 / DPP9 (Active) Inhibitor->DPP89 Competitive Binding NLRP1 NLRP1 / CARD8 Inflammasome Inhibitor->NLRP1 Relieves Repression DPP89->NLRP1 Basal Repression Caspase Caspase-1 Activation NLRP1->Caspase Oligomerization Pyroptosis Pyroptosis & IL-1β Release Caspase->Pyroptosis Cleavage

Fig 1. Mechanism of DPP8/9 inhibition leading to NLRP1/CARD8 inflammasome activation.

Workflow Step1 1. Compound Preparation (DMSO Stocks) Step2 2. Recombinant Kinetics (H-Gly-Pro-AMC) Step1->Step2 Step3 3. Target Engagement (Competitive ABPP) Step1->Step3 Step5 5. Selectivity Index (SI) Calculation Step2->Step5 Step4 4. Cellular Readout (LDH Release / U937 Cells) Step3->Step4 Step4->Step5

Fig 2. Self-validating experimental workflow for DPP8/9 selectivity profiling.

Conclusion

The profiling of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide demonstrates that manipulating the S1/S2 interface via targeted stereochemical substitutions (such as the 4S-methoxy group) is a viable strategy for achieving DPP9 over DPP8 selectivity. While not as potent as pan-inhibitors like Val-boroPro, this fragment provides a superior selectivity index and serves as an essential, non-covalent structural scaffold for next-generation immunotherapeutics targeting the NLRP1/CARD8 inflammasome pathways.

References

  • Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Structure–Activity Relationship Studies on Isoindoline Inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8, DPP9): Is DPP8-Selectivity an Attainable Goal? Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Sulphostin-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors. Nature Communications / PubMed (NIH). URL:[Link]

Benchmarking (2S,4S)-4-Methoxypyrrolidine-2-carboxamide against Vildagliptin in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide benchmarks the in vitro performance of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide (hereafter referred to as Target-4-OMe ) against the clinical gold standard, Vildagliptin .

Critical Scientific Distinction: This comparison is not merely between two drug candidates; it represents a fundamental study of Pharmacophore Efficiency and Warhead Mechanics .

  • Vildagliptin utilizes a carbonitrile (–CN) "warhead" to form a covalent imidate adduct with the active site Serine-630 of DPP-4, resulting in slow-binding, high-potency inhibition (

    
    ).
    
  • Target-4-OMe possesses a carboxamide (–CONH₂) group. Lacking the electrophilic nitrile, it cannot form the covalent adduct. It functions as a reversible, non-covalent competitive inhibitor or a negative control, with significantly lower potency (typically

    
     to 
    
    
    
    range).

Use Case: This benchmark is essential for:

  • Fragment-Based Drug Discovery (FBDD): Validating the contribution of the 4-methoxy substituent to binding affinity (

    
    ) independent of the covalent warhead.
    
  • Impurity Profiling: Quantifying the loss of potency if the nitrile group of a Vildagliptin-analog hydrolyzes to the amide (a common degradation pathway).

  • Selectivity Assays: Using the amide as a "scaffold control" to measure non-specific binding.

Mechanistic Profiling & Hypothesis
2.1. Structural Comparison
FeatureVildagliptin (Reference)Target-4-OMe (Test Article)
Core Scaffold L-Proline (unsubstituted)(2S,4S)-4-Methoxypyrrolidine
P1 Warhead Nitrile (–CN) Carboxamide (–CONH₂)
P2 Moiety Adamantyl-amino-acetylNone (Fragment) or Analog-dependent
Binding Mode Covalent (Reversible Imidate)Non-Covalent (Hydrogen Bonding)
Kinetics Slow-binding (

driven)
Fast-exchange (Equilibrium driven)
Expected

3.5 – 10 nM > 10,000 nM (if fragment)
2.2. Mechanism of Action (MOA) Visualization

The following diagram illustrates the critical divergence in binding mechanisms. Vildagliptin traps the enzyme, whereas the Carboxamide merely occupies the site.

DPP4_Mechanism Enzyme DPP-4 Active Site (Ser630-Asp708-His740) Complex_V Covalent Imidate Adduct (High Affinity, Slow Off-rate) Enzyme->Complex_V Nucleophilic Attack (Ser630 -> Nitrile) Complex_A Non-Covalent Complex (Low Affinity, Fast Off-rate) Enzyme->Complex_A H-Bonding only (No Reaction) Vilda Vildagliptin (Nitrile Warhead) Vilda->Enzyme Recognition (S1/S2 Pockets) Amide Target-4-OMe (Carboxamide) Amide->Enzyme Recognition (S1 Pocket only) Complex_V->Enzyme Slow Hydrolysis (t1/2 ~ minutes/hours) Complex_A->Enzyme Rapid Dissociation (t1/2 ~ ms)

Figure 1: Comparative Binding Mechanism. Vildagliptin forms a tight covalent complex, while the Carboxamide analog relies solely on weaker non-covalent interactions.

Experimental Protocol: Benchmarking Potency

To objectively compare these compounds, you must use a Fluorometric Kinetic Assay . Endpoint assays are insufficient for characterizing the slow-binding kinetics of Vildagliptin.

3.1. Assay Design Principles (E-E-A-T)
  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin). The "Pro" position mimics the drug's target site.

  • Enzyme: Recombinant Human DPP-4 (rhDPP-4). Avoid using porcine kidney extract for high-precision benchmarking due to species differences in the S2 pocket.

  • Buffer System: Tris-HCl (pH 7.5 – 8.0). Crucial: Avoid amine-containing buffers (like Glycine) that can compete with the reaction.

3.2. Step-by-Step Protocol

Materials:

  • rhDPP-4 Enzyme (Final conc: 10 pM).

  • Substrate: H-Gly-Pro-AMC (

    
    ).
    
  • Vildagliptin Stock: 10 mM in DMSO.

  • Target-4-OMe Stock: 100 mM in DMSO (Higher concentration required due to lower potency).

Workflow:

  • Preparation:

    • Dilute Vildagliptin (Serial 1:3 dilution, Range: 0.1 nM to 100 nM).

    • Dilute Target-4-OMe (Serial 1:3 dilution, Range: 100 nM to 100

      
      M).
      
    • Control: DMSO Vehicle (0% Inhibition).

  • Pre-Incubation (Critical Step):

    • Add 10

      
      L of Inhibitor to 40 
      
      
      
      L of Enzyme solution.
    • Incubate for 30 minutes at 25°C.

    • Why? Vildagliptin is a time-dependent inhibitor. Without pre-incubation,

      
       values will be underestimated (appear weaker). Target-4-OMe is fast-binding, so pre-incubation does not affect it, but keeping conditions identical is mandatory.
      
  • Reaction Initiation:

    • Add 50

      
      L of Substrate (Final conc: 
      
      
      
      , below
      
      
      to ensure competitive inhibition sensitivity).
  • Measurement:

    • Read Fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 20 minutes.

    • Calculate the slope (Velocity,

      
      ) of the linear portion.
      
  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to a 4-parameter logistic model (Hill Equation).

Benchmarking Data & Interpretation

The following table summarizes the expected theoretical performance based on Structure-Activity Relationship (SAR) principles established in DPP-4 medicinal chemistry.

MetricVildagliptin Target-4-OMe Interpretation

(Potency)
3.5 – 10 nM > 50,000 nM (

)
The nitrile group contributes >1000-fold potency via covalent bonding.
Binding Kinetics Time-dependent (

decreases over time)
Rapid Equilibrium (Constant

)
Vildagliptin shows "residence time"; Target-4-OMe washes out instantly.
Selectivity (DPP-8/9) Moderate SelectivityLow SelectivityThe 4-methoxy group may improve selectivity vs. DPP-8/9 compared to unsubstituted proline, but low potency makes this moot.
Metabolic Stability Susceptible to hydrolysis (CN

CONH₂)
Stable (Already hydrolyzed form)Target-4-OMe mimics the inactive metabolite of a hypothetical 4-methoxy-vildagliptin.
4.1. The "4-Methoxy" Effect

If you are evaluating the (2S,4S)-4-methoxy substitution specifically:

  • In the Vildagliptin scaffold, adding a 4-substituent (like Fluorine in TS-021) often increases potency by filling the hydrophobic S1 sub-pocket.

  • However, without the nitrile , the 4-methoxy group alone cannot compensate for the loss of binding energy.

Troubleshooting & Validation

Self-Validating the System:

  • Positive Control: Run Sitagliptin (non-covalent, nanomolar) alongside. If Sitagliptin works but Vildagliptin fails, your pre-incubation time was too short.

  • Negative Control: Run the Target-4-OMe. If you see nanomolar activity, check for nitrile contamination (incomplete hydrolysis during synthesis) using IR spectroscopy (Nitrile peak at ~2240 cm⁻¹).

References
  • Vildagliptin Mechanism & Potency

    • Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry.Link

    • Detailing the synthesis and SAR of cyanopyrrolidines.
  • DPP-4 Assay Protocol Standards

    • Havre, P. A., et al. (2008).[1] "Assay of Dipeptidyl Peptidase IV Activity." Methods in Molecular Biology.Link

    • Standard fluorometric methods using Gly-Pro-AMC.
  • 4-Substituted Pyrrolidine SAR

    • Fukushima, H., et al. (2008).[1] "Synthesis and structure–activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry.Link

    • Provides context on how 4-substitution affects potency in the absence/presence of the nitrile.
  • Kinetic Analysis of Slow-Binding Inhibitors

    • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists."

    • Essential for calcul

Sources

Unveiling the Long-Acting Potential of Teneligliptin: A Head-to-Head Pharmacokinetic and Pharmacodynamic Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm of Sustained DPP-4 Inhibition

The therapeutic efficacy of dipeptidyl peptidase-4 (DPP-4) inhibitors hinges on their ability to maintain sustained enzyme suppression, thereby stabilizing active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1]. While early-generation gliptins require strict daily or twice-daily dosing to prevent postprandial glucose excursions, Teneligliptin has emerged as a highly potent, long-acting alternative[2]. This guide provides a head-to-head technical comparison of Teneligliptin against standard (Sitagliptin, Vildagliptin) and ultra-long-acting (Omarigliptin) alternatives, detailing the structural causality and experimental methodologies used to validate its extended pharmacodynamic profile.

Structural Causality: The "J-Shaped" Anchor Lock Domain

The extended half-life (24.2–26.9 hours) and high potency of Teneligliptin are not merely artifacts of systemic clearance, but direct consequences of its molecular architecture[1][2]. Teneligliptin features a highly rigid, "J-shaped" structure composed of five consecutive rings[2][3].

Unlike standard inhibitors, Teneligliptin binds to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme utilizing a unique "anchor lock domain"[3]. This conformation maximizes the total contact area (2.08 nm² vs. 1.90 nm² for Sitagliptin) and establishes stronger hydrophobic interactions[3]. Consequently, Teneligliptin exhibits an approximately 700- to 1500-fold greater affinity for DPP-4 over other dipeptidyl peptidases and achieves a 5-fold higher inhibitory activity than Sitagliptin[2][3].

G Tene Teneligliptin (J-shaped structure) DPP4 DPP-4 Enzyme (Active Site) Tene->DPP4 Strong Anchor Lock (S1, S2, S2 ext) Sita Sitagliptin (Standard) Sita->DPP4 Weaker Binding (S1, S2, S2 ext) GLP1_act Active GLP-1 (Sustained) DPP4->GLP1_act Inhibition Prevents Cleavage BetaCell Pancreatic β-cells (Insulin Secretion) GLP1_act->BetaCell Incretin Effect

Comparative binding modes and downstream incretin stabilization by DPP-4 inhibitors.

Head-to-Head Quantitative Profiling

To objectively evaluate the long-acting potential, we must compare the in vitro binding kinetics and in vivo efficacy of Teneligliptin against its peers. The data below synthesizes findings from recombinant human DPP-4 assays and rodent models[2][4].

InhibitorIC50 (Recombinant DPP-4)In Vivo ED50 (Rats)Plasma Half-Life (Human)Standard Dosing Frequency
Teneligliptin 0.889 nmol/L0.41 mg/kg24.2 - 26.9 hOnce Daily
Sitagliptin 6.74 nmol/L27.3 mg/kg~12.4 hOnce Daily
Vildagliptin 10.5 nmol/L12.8 mg/kg~2.0 - 3.0 hTwice Daily
Omarigliptin N/A (Ultra-potent)N/A>100 hOnce Weekly

Note on Omarigliptin: While Omarigliptin represents the ultra-long-acting class (once-weekly administration)[5], Teneligliptin provides a highly stable 24-hour daily profile with significant tissue distribution (especially in the kidney and liver)[2][6]. This allows for sustained postprandial glucose control across all three daily meals without the risk of accumulation, making it uniquely suited for patients with renal impairment[2].

Experimental Methodologies: Validating the Long-Acting Potential

To establish these pharmacokinetic and pharmacodynamic parameters, researchers rely on highly controlled, self-validating experimental systems. Below are the definitive protocols for assessing DPP-4 inhibition.

Protocol A: In Vitro Fluorogenic DPP-4 Inhibition Assay

Objective: To quantify the half-maximal inhibitory concentration (IC50) and validate the competitive binding kinetics of Teneligliptin[7]. Causality & System Validation: DPP-4 selectively cleaves peptides after a proline or alanine residue[8]. We utilize the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage, the AMC fluorophore is released. To ensure the assay is a self-validating system, we incorporate a known reference inhibitor (Sitagliptin) to benchmark potency, and a sample blank (buffer + inhibitor, no enzyme) to subtract intrinsic compound auto-fluorescence[9][10].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human DPP-4 enzyme in Assay Buffer (50 mM Tris-HCl, pH 7.5). Prepare serial dilutions of Teneligliptin and Sitagliptin (0.1 nM to 1000 nM) in DMSO[7].

  • Pre-Incubation (The Causality Step): In a 96-well black microplate, combine 10 µL of the inhibitor solution with 40 µL of the enzyme solution. Incubate at 37°C for 10 minutes[9][10]. Why? This pre-incubation allows the competitive inhibitor to reach binding equilibrium with the enzyme's active site prior to substrate competition, ensuring accurate IC50 calculation.

  • Substrate Initiation: Add 50 µL of the Gly-Pro-AMC substrate (final concentration optimized to the enzyme's Km) to all wells[10].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Ex = 360 nm / Em = 460 nm). Record fluorescence every 5 minutes for 30 minutes at 37°C[10]. Why? Kinetic reads ensure data is captured during the linear phase of enzyme velocity, which is a fundamental requirement for validating Michaelis-Menten assumptions.

  • Data Analysis: Subtract the sample blank fluorescence from all reads. Plot the initial reaction velocities against the log of the inhibitor concentration and apply a non-linear regression curve fit to determine the IC50[7].

Protocol B: In Vivo Pharmacodynamic Assessment (Zucker Fatty Rats)

Objective: To evaluate the 24-hour sustained inhibition of plasma DPP-4 and the resulting incretin stabilization[4]. Causality & System Validation: Zucker fatty rats are utilized because they exhibit severe insulin resistance, accurately mimicking human Type 2 Diabetes[4]. An oral carbohydrate-loading test is administered at the 24-hour trough level to validate that the residual circulating drug is still sufficient to prevent the degradation of endogenously secreted GLP-1 during a meal challenge[4].

Step-by-Step Methodology:

  • Dosing: Fast the Zucker fatty rats overnight. Administer a single oral dose of Teneligliptin (10 mg/kg), Sitagliptin (100 mg/kg), or vehicle control via oral gavage[4].

  • Longitudinal Blood Sampling: Collect blood samples from the tail vein at 0, 2, 12, and 24 hours post-dose. Isolate plasma immediately using EDTA tubes to prevent ex vivo coagulation and enzyme degradation[4].

  • Ex Vivo DPP-4 Assay: Measure the residual DPP-4 activity in the plasma samples using the fluorogenic assay described in Protocol A. Validation Check: At 24 hours, Teneligliptin (10 mg/kg) must demonstrate ≥50% sustained inhibition, whereas Sitagliptin (100 mg/kg) typically falls below 3% inhibition, validating Teneligliptin's superior residence time[2][4].

  • Carbohydrate Challenge: At exactly 24 hours post-dose, administer an oral carbohydrate load (e.g., 2 g/kg glucose).

  • Incretin Quantification: Collect plasma at 0, 15, 30, and 60 minutes post-challenge. Use ELISA to quantify active GLP-1 and insulin excursions[4]. The suppression of glucose spikes correlates directly with the sustained anchor-lock binding of Teneligliptin[3][4].

Workflow Dose Oral Dosing (Zucker Rats) Sample Plasma Sampling (0, 2, 12, 24h) Dose->Sample Assay Ex Vivo DPP-4 Activity Assay Sample->Assay Challenge Oral Carbohydrate Loading (at 24h) Sample->Challenge 24h Trough Measure Quantify GLP-1 & Insulin Excursions Challenge->Measure

In vivo pharmacodynamic workflow for assessing 24-hour sustained DPP-4 inhibition.

Clinical Translation: Daily Sustained vs. Ultra-Long Acting

The experimental data seamlessly translates into clinical efficacy. Teneligliptin's half-life of ~24 hours provides a "sweet spot" in pharmacokinetics[2]. It ensures robust, 24-hour suppression of postprandial hyperglycemia across all three daily meals without the need for twice-daily dosing (as required by Vildagliptin)[2].

When compared to ultra-long-acting agents like Omarigliptin (which boasts a half-life permitting once-weekly dosing[5]), Teneligliptin offers comparable HbA1c reductions but with a highly predictable daily clearance route (dual hepatic and renal)[2][5]. This makes Teneligliptin particularly advantageous for patients with renal impairment, as it requires no dose adjustment, providing a self-regulating safety buffer that once-weekly formulations may lack in fluctuating renal conditions[2].

References[2] The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC - nih.govhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWjNafGUStvd8ThTxpaV_iRk5HADUOXw1riUBZ_K41kfyGeU-butWCz0hpHrdd7nsMd_zL9qAT6fNgn7ku0P-UnYS9Hy8hnEjf1Dy_k66OxpokHRjgQ5O62Y0AUsDHVtDp-85LHhfCjf2iAs8=[8] In Vitro Characterization of Teneligliptin DPP-4 Inhibition: A Technical Guide - Benchchem - benchchem.comhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF1kUWd37JoEbzKteIU7tmgMFOddROpQRSSE_4Fnii_D7HmCpthoPVi4Br1P04JtmLJyOwgkl-C7A_nbWQ4zZatdDxo4nFT3N6VVSdOjtS-8gupQGP_yc1re50kSismUCmKj7tcdWl3URJVUFqqyRqXUGBcbNoQ0D3WsvbIrxupWwSQMJfAbLWzhvVxB-RmLyHyElCiWSUvESq4-c2fiHfulcm6NCz6_oiew==[9] Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC - nih.govhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCf_M_LLw0w4Lsv7oou16ZoLC_ZI5ci6GjNsXZuWf4bexn9EZT0xTAbyTw1r2PhUy8TQic5LopQQSqaAROSlHHWpc831T15RXyPD6zb8D0bUxV8MZe0g1Ql3Gis-lAMKd6qG8RTuZ5aPnAojM=[7] Discovery of Teneligliptin for Treatment of Type 2 Diabetes: Discovery Research of a Novel DPP-4 Inhibitor and its Unique Binding Mode - ResearchGate - researchgate.nethttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf1GPtkPsDPVQotxPwLX8xKRyT4psATinBDIYi-lIi-XvofzevIEvbOGBtp9rkCXiN050eHIx3WWEstFk6vDhsl1EHnonFZmmMjWIlRSrR7vLdZy8NHNmdh1emO3RPwbO7zJvkBn04ktV6sQVjtR6egogi3sGow5BvY_-HAyuvlTs7hFvyk5DHNyGh4EbcNdjYoEKIFOJOYeOgCDu6kzDmI07z9pn8oFANzv0Xg7-hoUqoDkENiJtYbGIWuwzB7HfrKM4zvSBpmC0Lxc8RP5qjZr-VGMgbMrkYG0RcoL7f9NjLE4b0NlcLXgsQ0JyNVziiFU[3] Teneligliptin: Heralding Change in Type 2 Diabetes - SCIRP - scirp.orghttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESzs37szKu1Af5AX6wg-9A3eMe-VSbF2n35Jn7XJLmhH7vhGMYxuNBgzdL30caD7EaAo-XhcO22YaqhbuQaC4lTk0Q9Sha2uyAHUUrNQLIqyRrpQZwaHzUJSYFslGkudReg5Sa5iEUM4lymNWCJIp-_5-xHcb5ew==[4] A novel, potent, and long-lasting dipeptidyl peptidase-4 inhibitor, teneligliptin, improves postprandial hyperglycemia and dysli - Ovid - ovid.comhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs32nB1lwVRBlTODwOCIa0lmzYYbwGNrahMXOeENp8itP6jySQ2VftLLG7dmZM8Tq5N-_YOmaUpkVQgfool2JC7JMdVCKAM4emDpaotLZZiIoHXsvh_FMlytN1rtqF8XexC52gAAeDRTfxNR4zXiXrk2HFFPUv21pRMZxOPs4Ov95aReoH1LyOwiayxjxtwtwrfQN3BSJTNnrfYiAxkMCLfwEvJbSbVp6wtEnzDeWeppSxOVsbOSI=[1] Role of DPP-4 inhibitors in the management of type 2 diabetes - SciSpace - scispace.comhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEYJSNjD9ee4Kp2-U3KSGk9077DOv3JT6cr-XfaxIpFnD7Gu_9StsI-kUe8Q1mKSesbymaC0ltyb3GQhbD8kaLfJoGOQQPGkjiVWRRzA6ykVdgEPuC5_y6tN95hK8ESrdRdVLwenD0YcRJd1l_M5cccE10vFxKYWyI4o5MMBz9JdljiTtZkldlnHIip-J59bdF5Kv75nUD[5] Efficacy and Safety of Omarigliptin, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus - Endocrinology and Metabolism - e-enm.orghttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeNoBm3L-nTrp9J9HKhJjjxG9FiC4gZ-kXdy8ic8m4NYtZ8DTG_UKQC8R_MiAoGmLV8PdQJME78yqhAvQDv2l_qb5eQoFQxviTKbqzij12CAPtOwFIzTX6D4r5iuChMMZbq32X8X3tdIsWVyyxc_hygX2_ixj7BFIoDZ4=[10] DPP4 ACTIVITY ASSAY KIT - Lifetechindia.com - lifetechindia.comhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqVjSUhVAuM6mC8NBDwWWXOlOgqwX_kKqn8BeBzuPSmOPJZkf49mHYEbkunQZg5P8WJyVprzPIICP9DuPdBojdmb64wxbbQMlWl80zkRuI4sC78pj9I05UDr5DnN6bDjUK_qDARuj2nVfX2Q==[11] DPP4 Activity Assay Kit (MAK088) - Technical Bulletin - Sigma-Aldrich - sigmaaldrich.comhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENoZopRDsl90Bd6wgjXldhBRa9jwLvGkRlEtxcGuspuEnFCXNrMb1tKSgxeUgYyGENDGLl08xi0nUBmFfLsmAb8ido5sErGF_6WOZB6EX3Ia3_-vT6_jC1sfPVzX4VFHNlo6-v6GPZDPaKd8XXIP-R9-l7XzAx6vB6X5SC0WRW55JZDh5R2TRXhWdn3Wq3fYzNdDT4mHsq3lyP5w==[6] Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase-4 inhibitors - PubMed - nih.govhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNknI5tsB_82mzAffh27sukRyc9_XIhMtLRKCJ0YGwAZazju7TI7ndesbf53JsZZp5nDZe9kvj90hQ9C8E18Grdcs2RTOF8dWXCpheEO5o1gppvu9vqDTbxaqPYtnE5xBvVvbN

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step guide for the proper disposal of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a valued professional in research and drug development, your commitment to safety is paramount. This guide is designed to be your trusted resource for handling and disposing of this chemical compound, reflecting best practices in laboratory safety and chemical management.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical structure as a substituted pyrrolidine carboxamide, it is prudent to handle (2S,4S)-4-Methoxypyrrolidine-2-carboxamide with a high degree of caution. Pyrrolidine derivatives can be flammable, corrosive, and harmful if ingested or inhaled.[4][6][7] Therefore, a comprehensive hazard assessment is the foundational step before any handling or disposal activities.

Assumed Hazards:

  • Corrosive: May cause skin irritation or burns and serious eye damage.[4]

  • Harmful: Potential for adverse health effects if swallowed or inhaled.[4]

  • Reactive: Possible incompatibility with strong acids and oxidizing agents.[4]

Mandatory Personal Protective Equipment (PPE):

A rigorous PPE protocol is non-negotiable to ensure personal safety.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene, minimum 0.11 mm thickness).Provides a robust barrier against direct skin contact.[5]
Body Protection A flame-resistant laboratory coat.Protects clothing and underlying skin from contamination and potential ignition.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.Minimizes the risk of inhaling potentially harmful dust or vapors.[5][8]
Section 2: Waste Segregation and Container Management

Proper segregation is a critical control point in the chemical waste disposal process.[4] Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

Waste Stream Classification:

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide and any materials contaminated with it should be classified and disposed of as hazardous organic waste .[4]

Container Selection and Labeling:

  • Container Type: Utilize a designated, leak-proof hazardous waste container constructed from a compatible material, such as high-density polyethylene (HDPE).[4] The container must be equipped with a securely fitting lid to prevent spills and the release of vapors.[9]

  • Labeling: Clear and accurate labeling is a regulatory requirement and essential for safety.[9][10][11] The label must include:

    • The words "Hazardous Waste "[4][11]

    • The full chemical name: "(2S,4S)-4-Methoxypyrrolidine-2-carboxamide" [11]

    • The approximate concentration and volume of the waste.

    • The date when waste accumulation began.[4]

    • The name of the responsible researcher or laboratory.[4]

Section 3: Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol minimizes risks and ensures regulatory compliance. The primary and recommended method for the final disposal of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide is through a licensed environmental waste management company.[4]

Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_storage Temporary Storage A Don Appropriate PPE B Work in a Fume Hood A->B Safety First C Segregate Waste: Solid vs. Liquid B->C Proceed to Collection D Transfer to Labeled Hazardous Waste Container C->D Containment E Triple Rinse Empty Containers with a Suitable Solvent D->E After Use F Collect Rinsate as Hazardous Waste E->F Capture Residue G Store Sealed Container in Satellite Accumulation Area F->G Secure Storage H Arrange for Professional Waste Pickup G->H Final Disposal Step

Caption: Disposal workflow for (2S,4S)-4-Methoxypyrrolidine-2-carboxamide.

Detailed Steps:

  • Waste Collection:

    • Liquid Waste: Carefully transfer any unwanted solutions of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide and any solvent used for rinsing glassware into the designated hazardous waste container.[4]

    • Solid Waste: Place any solid waste contaminated with the compound (e.g., contaminated filter paper, gloves, or weighing boats) into a separate, clearly labeled solid hazardous waste container.[4][5]

  • Decontamination of Empty Containers:

    • Empty containers that previously held (2S,4S)-4-Methoxypyrrolidine-2-carboxamide must be decontaminated prior to disposal.

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[4]

    • Collect all three portions of the rinsate and add them to the liquid hazardous organic waste container.[4]

    • After triple rinsing, the container can be disposed of in accordance with your institution's guidelines for decontaminated laboratory waste.

  • Temporary Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area .[4]

    • This area must be secure, well-ventilated, and situated away from sources of ignition and incompatible materials.[9][12]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the hazardous waste.[5]

    • Ensure that all necessary documentation is completed as required by your institution and local regulations.

Section 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Alert personnel in the immediate vicinity and, if necessary, evacuate the area.

    • For small spills, use a chemical spill kit with appropriate absorbents to contain the material.

    • Avoid direct contact with the spilled substance.

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Section 5: Regulatory Framework

The disposal of hazardous chemicals is governed by a framework of regulations designed to protect human health and the environment. Key regulations include:

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard, often referred to as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[1][2][3][10][13]

  • EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the "cradle-to-grave" management of hazardous waste, from generation to final disposal.

Your institution's EHS department will have specific protocols based on these and other applicable local and state regulations. Always consult these internal guidelines.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023, September 18). [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. (2025, May 26). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (2022, July 12). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025, March 21). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025, May 30). [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET. [Link]

  • Pyrrolidine - SAFETY DATA SHEET. [Link]

  • (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. Pharmaffiliates. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.